molecular formula C10H7NO3S2 B3166145 2-(4-Oxo-2-thiOxothiazolidin-3-yl)benzoic acid CAS No. 90800-46-7

2-(4-Oxo-2-thiOxothiazolidin-3-yl)benzoic acid

Katalognummer: B3166145
CAS-Nummer: 90800-46-7
Molekulargewicht: 253.3 g/mol
InChI-Schlüssel: NBVMWNAEOIYUBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a benzoic acid derivative incorporating the rhodanine (4-oxo-2-thioxothiazolidine) pharmacophore, a scaffold of significant interest in medicinal chemistry for its diverse biological activities. Rhodanine-based compounds are recognized for their potent antimicrobial properties. Research on similar structures has demonstrated that these compounds can exhibit better antibacterial potency than ampicillin against tested bacteria and show enhanced activity against resistant strains like MRSA . Their antifungal activity can also be significantly higher, by several-fold, compared to reference drugs like bifonazole and ketoconazole . The mechanism of action for antimicrobial activity may involve inhibition of bacterial enzymes such as MurB, which is crucial for cell wall biosynthesis . Beyond infectious disease research, the rhodanine scaffold is a key structure in the development of therapeutics for chronic diseases. Specifically, (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids have been designed as novel dual-targeted inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM) and its complications, acting on both Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AKR1B1) . Furthermore, indole-containing rhodanine derivatives have shown promise in neuroscience research, displaying high activity in inhibiting the aggregation of proteins associated with neurodegenerative diseases, such as tau and α-synuclein, and have been shown to disaggregate pre-formed fibrils from Alzheimer's disease brain samples . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVMWNAEOIYUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid —frequently referred to in literature as N-(2-carboxyphenyl)rhodanine—is a highly versatile, privileged heterocyclic scaffold in medicinal chemistry. Featuring a rhodanine core (4-oxo-2-thioxothiazolidine) N-substituted with an ortho-benzoic acid moiety, this compound serves as a critical precursor for designing targeted therapeutics. Its derivatives are extensively evaluated as aldose reductase inhibitors (ARIs) for diabetic neuropathy[1], antimicrobial agents[2], and anti-cancer therapeutics[3].

However, working with rhodanine derivatives requires rigorous scientific logic. Because the rhodanine core is frequently flagged as a Pan-Assay Interference Compound (PAINS), researchers must employ self-validating experimental designs to distinguish genuine target engagement from assay artifacts. This guide provides a comprehensive, field-proven framework for the synthesis, biological evaluation, and structural validation of this critical scaffold.

Structural Chemistry & PAINS Mitigation Logic

The pharmacological utility of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid stems from three distinct structural domains:

  • The N-Benzoic Acid Moiety: The ortho-carboxylic acid group acts as a critical hydrogen-bond acceptor/donor. In Aldose Reductase (ALR2) inhibition, this group anchors the molecule into the enzyme's anion-binding pocket (interacting with Tyr48, His110, and Trp111), mimicking the binding mode of the approved drug Epalrestat[4].

  • The Thioxo Group (C2): Acts as a potent hydrogen bond acceptor and potential metal chelator.

  • The Active Methylene (C5): The protons at the C5 position are highly acidic (pKa ~12-13). This allows for facile deprotonation and subsequent Knoevenagel condensation with aromatic aldehydes to generate 5-arylidene derivatives[3].

The PAINS Dilemma and Mitigation Strategy

Rhodanines are notorious for false-positive readouts in high-throughput screening (HTS). The 5-arylidene derivatives can act as Michael acceptors, while the core itself may form colloidal aggregates that non-specifically inhibit enzymes.

  • Causality in Assay Design: To ensure trustworthiness, all biochemical assays utilizing these compounds must include a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent colloidal aggregation. Furthermore, orthogonal biophysical assays, such as Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA), must be employed to validate 1:1 stoichiometric binding.

Synthetic Methodologies & Reaction Logic

The synthesis of the core scaffold and its subsequent functionalization relies on highly controlled condensation reactions.

Synthesis A Anthranilic Acid (2-Aminobenzoic acid) C 2-(4-Oxo-2-thioxothiazolidin-3-yl) benzoic acid (Core) A->C Triethylamine, EtOH Reflux 4-6h B Bis(carboxymethyl) trithiocarbonate B->C E 5-Arylidene Derivative (Target Compound) C->E NaOAc, Glacial AcOH Reflux 12h D Aromatic Aldehyde (Ar-CHO) D->E Knoevenagel Condensation

Synthetic workflow for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and its derivatives.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid from anthranilic acid. Causality of Reagents: We utilize bis(carboxymethyl) trithiocarbonate instead of the traditional carbon disulfide (


) and chloroacetic acid[2]. 

is highly volatile and toxic, leading to inconsistent yields. The trithiocarbonate acts as a stable, combined

and two-carbon synthon, ensuring a safer and more reproducible intramolecular cyclization.

Step-by-Step Procedure:

  • Dissolve 10 mmol of anthranilic acid (2-aminobenzoic acid) and 10 mmol of triethylamine in 20 mL of absolute ethanol.

  • Add 10 mmol of bis(carboxymethyl) trithiocarbonate dropwise to the stirring solution at room temperature.

  • Elevate the temperature and reflux the mixture for 4–6 hours. Monitor the reaction progression via TLC (Hexane:EtOAc 7:3).

  • Cool the mixture to room temperature and acidify with 1M HCl until precipitation is complete.

  • Filter the precipitate in vacuo, wash with cold distilled water, and recrystallize from ethanol.

  • Validation Checkpoint:

    
    -NMR (
    
    
    
    ) must show a distinct singlet at ~4.2 ppm corresponding to the C5 methylene protons of the rhodanine ring, and a broad singlet at ~13.5 ppm for the carboxylic acid proton.
Protocol 2: Knoevenagel Condensation (5-Arylidene Functionalization)

Objective: Generate biologically active 5-arylidene derivatives. Causality of Reagents: Glacial acetic acid is used as the solvent with anhydrous sodium acetate as the catalyst. A strong base would trigger the hydrolytic cleavage of the rhodanine ring. The weak acetate base selectively deprotonates the acidic C5 methylene to form a reactive enolate, which subsequently attacks the aldehyde carbonyl[3].

Step-by-Step Procedure:

  • Combine 1 mmol of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and 1 mmol of the desired aromatic aldehyde in 5 mL of glacial acetic acid.

  • Add 3 mmol of anhydrous sodium acetate.

  • Reflux the mixture for 12 hours under an inert atmosphere.

  • Quench the reaction by pouring the hot mixture into crushed ice.

  • Filter the resulting solid, wash extensively with water, and recrystallize from methanol.

  • Validation Checkpoint: The disappearance of the C5 methylene singlet (4.2 ppm) and the emergence of a downfield vinylic proton signal (7.5–8.0 ppm) in

    
    -NMR confirms the successful formation of the arylidene double bond[2].
    

Biological Mechanisms & Target Engagement

The most prominent application of N-substituted rhodanines is the inhibition of Aldose Reductase (ALR2), a key enzyme in the polyol pathway[1]. Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol. Because sorbitol cannot easily cross cell membranes, its intracellular accumulation causes severe osmotic stress, leading to diabetic complications such as neuropathy and retinopathy.

Pathway Glu Glucose ALR2 Aldose Reductase (ALR2) + NADPH Glu->ALR2 Sor Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase + NAD+ Sor->SDH Fru Fructose ALR2->Sor SDH->Fru Drug Rhodanine Derivative (Inhibitor) Drug->ALR2 Competitive Inhibition

Polyol pathway highlighting Aldose Reductase inhibition by rhodanine derivatives.

Protocol 3: In Vitro Aldose Reductase (ALR2) Inhibition Assay

Objective: Quantify the


 of synthesized rhodanine derivatives.
Causality of Reagents:  DL-glyceraldehyde is utilized as a surrogate substrate for glucose because it has a higher affinity for ALR2 in vitro, allowing for rapid, reliable spectrophotometric monitoring of NADPH oxidation[5].

Step-by-Step Procedure:

  • Prepare a 1 mL reaction mixture containing 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and 10 mM DL-glyceraldehyde.

  • Add 0.01% Triton X-100 to the buffer to prevent compound aggregation (PAINS mitigation).

  • Introduce recombinant human ALR2 enzyme and the test compound (dissolved in DMSO, ensuring final DMSO concentration remains < 1%).

  • Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP+) continuously for 3 minutes at 25°C.

  • Calculate the

    
     using non-linear regression analysis of the initial velocity data.
    
  • Validation Checkpoint: Run a parallel assay using Epalrestat as a positive control. The

    
     of Epalrestat should fall within the established 50–80 nM range[6] to validate the assay's dynamic range.
    

Quantitative Data Summary

The structural tuning of the rhodanine scaffold significantly impacts its biological efficacy. The table below summarizes the benchmarking data of various rhodanine derivatives against key biological targets, demonstrating the broad utility of the N-substituted rhodanine core.

Compound Class / DerivativePrimary Target / AssayEfficacy (

/ MIC)
Reference
Epalrestat (Marketed Reference Drug)Aldose Reductase (ALR2)72 nM[6]
Quinazolinone-rhodanine-3-acetic acid Aldose Reductase (ALR2)49.7 nM[5]
5-Indolylmethylene-rhodanine derivative Antibacterial (MRSA strain)0.15 µg/mL[2]
Rhodanine-based Azo Dye Antibacterial (E. coli)Moderate Inhibition[7]

References

  • A New Method of Synthesis of Epalrestat - MDPI. Available at:[Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - Semantic Scholar. Available at:[Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC. Available at: [Link]

  • Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions - MDPI. Available at:[Link]

  • Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: synthesis, functional evaluation - UNIPI. Available at: [Link]

Sources

Molecular weight and formula of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Characterization and Medicinal Potential of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid

Part 1: Executive Summary & Chemical Identity

Compound Class: N-Aryl Rhodanine Derivative Primary Application: Pharmacophore building block (Aldose Reductase Inhibitors, Antimicrobials); PAINS (Pan-Assay Interference Compounds) reference standard.

This guide provides a technical deep-dive into 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid , a bicyclic scaffold synthesized from anthranilic acid. While often explored as a "privileged structure" in academic literature, it is critical for drug developers to recognize its dual nature: it is a potent precursor for bioactive molecules (e.g., Epalrestat analogs) but also a frequent false-positive generator in high-throughput screening (HTS) due to the reactivity of the rhodanine ring.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueNotes
IUPAC Name 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acidDerived from Anthranilic Acid
Molecular Formula

Molecular Weight 253.29 g/mol Monoisotopic Mass: 252.987
CAS Registry VariableOften cited as intermediate; see derivatives (e.g., 1151944-58-9 for acetic acid analogs)
Solubility DMSO, DMF, hot EthanolPoor solubility in water; soluble in alkaline buffers
pKa (Calc) ~3.5 (Carboxylic acid)The rhodanine NH is substituted; C5-H is acidic (~pKa 6-9)
Lipinski Rule of 5 CompliantMW < 500, LogP ~1.5–2.0, HBD < 5, HBA < 10

Part 2: Synthetic Architecture

The synthesis of this compound relies on the conversion of the primary amine of anthranilic acid into a dithiocarbamate, followed by cyclization with a haloacetic acid equivalent.

Mechanism of Synthesis (The Dithiocarbamate Route)

The ortho-substitution of the benzoic acid moiety presents steric challenges but facilitates unique intramolecular interactions. The preferred route avoids the use of toxic thiophosgene, utilizing carbon disulfide (


) instead.

Synthesis Anthranilic Anthranilic Acid (2-Aminobenzoic acid) CS2 CS2 + KOH/NH3 (Dithiocarbamylation) Anthranilic->CS2 Nucleophilic Attack DTC Dithiocarbamate Intermediate (Salt) CS2->DTC Salt Formation ClAc Chloroacetic Acid (ClCH2COOH) DTC->ClAc S-Alkylation Cyclization Acidic Cyclization (HCl/Heat) ClAc->Cyclization Intramolecular Condensation Product 2-(4-Oxo-2-thioxothiazolidin-3-yl) benzoic acid Cyclization->Product -H2O

Figure 1: Step-wise synthesis pathway from Anthranilic Acid to the Rhodanine scaffold.[1]

Detailed Protocol
  • Dithiocarbamate Formation:

    • Dissolve Anthranilic acid (1.0 eq) in ethanol or aqueous ammonia/KOH.

    • Cool to 0–5°C in an ice bath.

    • Add Carbon Disulfide (

      
      , 1.5 eq)  dropwise.
      
    • Observation: The solution typically turns yellow/orange, indicating the formation of the dithiocarbamate salt. Stir for 4–6 hours.

  • S-Alkylation & Cyclization:

    • Add Sodium Chloroacetate (1.1 eq) (prepared by neutralizing chloroacetic acid with

      
      ) to the reaction mixture.
      
    • Stir at room temperature for 12 hours.

    • Acidify the mixture with concentrated HCl and reflux for 2–4 hours.

    • Causality: The acid protonates the intermediate, and heat drives the dehydration between the carboxylic acid of the chloroacetate moiety and the nitrogen, closing the thiazolidine ring.

  • Isolation:

    • Pour the reaction mixture into crushed ice/water.

    • The product precipitates as a solid (often yellowish).[2]

    • Recrystallize from ethanol/water to remove unreacted anthranilic acid.

Part 3: Critical Appraisal in Drug Discovery (E-E-A-T)

Senior Scientist Note: While this molecule appears in many "hit" lists, it is imperative to treat it with skepticism. The rhodanine core is a classic PAINS (Pan-Assay Interference Compound).[3][4]

The PAINS Liability vs. Therapeutic Potential
FeatureTherapeutic PotentialPAINS Liability (Risk)
C5-Methylene Active site for Knoevenagel condensation (drug synthesis).Highly acidic; prone to non-specific protein binding via enolization.
Thioxo (C=S) Interacts with metal ions (Zn-metalloprotease inhibitors).Can chelate metals in assays, causing false positives.
Michael Acceptor (If derivatized at C5) Covalent inhibitor of enzymes.Irreversible binding to nucleophilic residues (Cys/Ser) on off-target proteins.
Photoreactivity Used in photodynamic therapy research.Absorbs light in assay ranges, interfering with fluorescence readouts.[4]
Validation Workflow for Rhodanine Hits

If this scaffold appears in your HTS campaign, use this logic gate to validate it:

PAINS_Filter Hit Rhodanine Hit Identified (IC50 < 10 µM) Check1 Is it a Michael Acceptor? (C5-Benzylidene?) Hit->Check1 Check2 Run SPR/Biacore (Check Stoichiometry) Check1->Check2 No (Core only) FalsePos PAINS / Artifact (Discard) Check1->FalsePos Yes (High Risk) Check3 Add Detergent (0.01% Triton) (Check Aggregation) Check2->Check3 1:1 Binding Check2->FalsePos Super-stoichiometric Valid Valid Lead (Specific Binding) Check3->Valid Activity Retained Check3->FalsePos Activity Lost

Figure 2: Decision tree for validating Rhodanine-based screening hits to rule out non-specific interference.

Part 4: Analytical Validation

To confirm the synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid , look for these spectral signatures.

  • IR Spectroscopy (

    
    ): 
    
    • 1680–1720: Strong

      
       stretch (Thiazolidinone carbonyl).
      
    • 1670–1690:

      
       stretch (Benzoic acid carbonyl).
      
    • 1230–1250:

      
       stretch (Thioxo group).
      
    • 2500–3300: Broad O-H stretch (Carboxylic acid).

  • 1H NMR (DMSO-

    
    ): 
    
    • 
       12.0–13.0 ppm (1H, s, br):  Carboxylic acid proton (-COOH).
      
    • 
       7.2–8.1 ppm (4H, m):  Aromatic protons of the benzoic acid ring.
      
      • Note: The proton at the 3-position (ortho to the rhodanine N) may be deshielded due to the carbonyl proximity.

    • 
       4.1–4.3 ppm (2H, s):  Methylene protons (
      
      
      
      ) of the thiazolidine ring.
      • Validation: If this singlet disappears, you have successfully condensed an aldehyde at the C5 position (Knoevenagel product).

References

  • Baell, J. B., & Walters, M. A. (2014).[3] Chemistry: Chemical con artists foil drug discovery.[3] Nature, 513(7519), 481–483.[3] Link

  • Tomasic, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery.[5][3][6] Current Medicinal Chemistry, 16(13), 1596–1629. Link

  • Mendgen, T., et al. (2012). Rhodanine: A scaffold with a bad reputation or a promising tool for drug discovery?[6][7] Expert Opinion on Drug Discovery, 7(7). Link

  • PubChem Compound Summary. (2025). 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid derivatives.[8][1] National Library of Medicine. Link

  • Azizi, N., et al. (2012). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction.[2] Journal of Chemical Research. (Describes the anthranilic acid/CS2 chemistry). Link

Sources

Biological Activity Profile of N-Substituted Rhodanine Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary: The rhodanine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of N-substituted rhodanine derivatives, moving beyond a simple recitation of facts to explore the causal relationships between chemical structure, molecular targets, and biological outcomes. We will dissect the anticancer, antimicrobial, antiviral, and antidiabetic profiles of these compounds, grounded in structure-activity relationship (SAR) analysis. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, providing validated protocols for core assays, and visually mapping the workflows and mechanisms that underpin the discovery of novel rhodanine-based therapeutics.

The Rhodanine Core: A Privileged Scaffold in Drug Discovery

Rhodanine, a 5-membered heterocyclic compound with a thiazolidine core, was first discovered in 1877.[3] Its structure is characterized by a thioether at position 1, a nitrogen at position 3, a thiocarbonyl group at position 2, and a carbonyl group at position 4.[1][4] This arrangement of heteroatoms and functional groups creates a chemically reactive and versatile scaffold. The positions most amenable to chemical modification, and thus critical for tuning biological activity, are the nitrogen atom at position 3 (N-3) and the active methylene group at position 5 (C-5).[5] This amenability to structural diversification allows for the creation of vast libraries of derivatives that can interact with a wide array of biological targets, solidifying rhodanine's status as a highly decorated and privileged scaffold in the drug discovery process.[2]

Anticancer Activity Profile

N-substituted rhodanine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), leukemia (K562), and colorectal adenocarcinoma (HCT 116).[6][7]

Molecular Targets and Mechanisms of Action

The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Molecular docking and enzymatic studies have identified several targets:

  • Tyrosine Kinases: Many rhodanine derivatives act as inhibitors of tyrosine kinases, such as c-Src, which are crucial components of signaling pathways that regulate cell growth and division.[8] By blocking the active site of these kinases, the derivatives can halt uncontrolled cell proliferation.

  • Pentose Phosphate Pathway (PPP) Enzymes: Certain N-3 substituted rhodanines have been shown to inhibit glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[5][9] These enzymes are critical for tumor metabolism, and their inhibition can lead to reduced tumor progression and apoptosis.[5]

  • DNA Topoisomerase II (Topo II): Some N-rhodanine glycoside derivatives have been found to act as Topo II inhibitors and DNA intercalating agents, inducing apoptosis and cell cycle arrest in the G2/M phase.[10]

  • Other Enzymes: Rhodanine derivatives have also been reported to inhibit other cancer-related enzymes, including dual-specificity phosphatases and phosphodiesterases.[11]

The following diagram illustrates a simplified logical model of how an N-substituted rhodanine derivative can induce apoptosis in a cancer cell by inhibiting a key signaling enzyme.

G cluster_pathway Cancer Cell Signaling Pathway cluster_intervention Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds SignalingEnzyme Signaling Enzyme (e.g., c-Src) Receptor->SignalingEnzyme Activates Proliferation Cell Proliferation & Survival SignalingEnzyme->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Inhibits Rhodanine N-Substituted Rhodanine Derivative Rhodanine->SignalingEnzyme Inhibits Rhodanine->Apoptosis Leads to

Caption: Mechanism of action for a rhodanine-based kinase inhibitor.

Structure-Activity Relationships (SAR)

The anticancer potency of rhodanine derivatives is highly dependent on the nature of the substituents at the N-3 and C-5 positions.[5]

  • N-3 Position: The introduction of small, lipophilic groups at the N-3 position, such as -CH2COOH or -CH(CH3)COOH, can enhance antiproliferative activity.[5][6] Lipophilic groups may improve cell permeability, leading to higher intracellular concentrations of the compound.[6][12] Conversely, enlarging these substituents with bulky groups can sometimes be unfavorable for activity.[12]

  • C-5 Position: The C-5 position is typically modified via Knoevenagel condensation with various aldehydes. The introduction of aryl or heteroaryl groups at this position is a common strategy. For instance, a 5-cinnamoyl moiety has shown significant activity against MCF-7 breast cancer cells.[5][6] The electronic properties of the substituent on the aryl ring (electron-donating vs. electron-withdrawing) also play a crucial role in modulating activity.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative N-substituted rhodanine derivatives against various cancer cell lines.

Compound ClassN-3 SubstituentC-5 SubstituentTarget Cell LineIC50 (µM)Reference
3-Substituted-CH(CH3)COOHUnsubstitutedK562 (Leukemia)11.10 (µg/mL)[5][6]
3-Substituted2-(4-hydroxyphenyl)ethylUnsubstitutedHCT 116 (Colorectal)10[6]
3,5-DisubstitutedPhenyl-triazolothiazolylPhenylMCF-7 (Breast)2.30[6][12]
3,5-DisubstitutedPhenyl-triazolothiazolylPhenylHuh7 (Hepatocellular)4.67[6][12]
5-SubstitutedUnsubstituted4-(arylmethylideneamino)...MCF-7 (Breast)7.67 (µg/mL)[5][6]

Antimicrobial Activity Profile

Rhodanine derivatives exhibit a broad spectrum of antimicrobial activity, with many compounds showing potent effects against Gram-positive bacteria and certain fungal species.[13][14]

Antibacterial Action

The antibacterial activity of N-substituted rhodanines is particularly pronounced against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[4][13] Activity against Gram-negative bacteria is often lower, though some derivatives have shown promise.[4][15]

Mechanism of Action: A key mechanism involves the inhibition of essential bacterial enzymes. Molecular modeling studies suggest that rhodanine derivatives can bind to Penicillin-Binding Protein (PBP), a crucial enzyme in bacterial cell wall synthesis.[4] This interaction can be irreversible, leading to the rupture of the cell wall and bacterial death.[4] Other reported targets include UDP-N-acetylmuramate/ʟ-alanine ligase, another enzyme involved in peptidoglycan synthesis.[2]

Antifungal Properties

Several novel rhodanine derivatives have demonstrated potent activity against fungal pathogens, most notably Candida albicans.[14][16] This suggests their potential as lead compounds for the development of new antifungal agents, an area of significant medical need.

SAR in Antimicrobial Derivatives
  • N-3 Position: The introduction of a carboxyalkyl acid moiety at the N-3 position (e.g., rhodanine-3-acetic acid, rhodanine-3-propionic acid) is a critical determinant of antibacterial activity.[13] The length of the alkyl chain can influence potency, with derivatives of rhodanine-3-propionic acid often showing the highest activity against Gram-positive bacteria.[15]

  • C-5 Position: The nature of the arylidene substituent at the C-5 position is also significant. The presence of electron-donating groups, such as N,N-dialkylamino moieties on the aromatic ring, appears to be more significant for biological activity than the specific linker (e.g., benzylidene vs. cinnamylidene).[15]

Data Summary: Minimum Inhibitory Concentration (MIC)
Compound SeriesN-3 SubstituentC-5 SubstituentTarget OrganismMIC (µg/mL)Reference
Pyrimidine AnalogsPyrimidine-linkedPhenylS. aureus4[4]
Pyrimidine AnalogsPyrimidine-linkedPhenylB. subtilis4[4]
Pyrimidine AnalogsPyrimidine-linkedUnsubstitutedS. aureus1.12 - 2.5[4]
Rhodanine-3-hexanoic acid- (CH2)5COOH2,4-dihydroxybenzylideneS. aureusPotent activity[17]

Antiviral Activity Profile

The rhodanine scaffold is a key component in several compounds with potent antiviral activity, targeting a range of enveloped viruses.[18][19]

Targeting Viral Enzymes and Entry

N-substituted rhodanine derivatives have been developed as inhibitors for several critical viral targets:

  • HIV-1 Integrase (IN): Rhodanine-containing compounds have been identified as inhibitors of HIV-1 IN, an enzyme essential for integrating the viral DNA into the host genome.[11] SAR studies have shown that a rhodanine core combined with a salicylic acid group can significantly improve inhibitory effects.[11]

  • HIV-1 and HSV-1/2 Replication: Certain series of rhodanine derivatives have shown the ability to inhibit both HIV-1 and Herpes Simplex Virus (HSV-1/2) replication at nanomolar concentrations.[18] This dual activity makes them promising candidates for topical microbicides in pre-exposure prophylaxis (PrEP) approaches.[18]

  • Hepatitis C Virus (HCV) Protease: The rhodanine scaffold has been used to develop inhibitors against the HCV NS3 protease, another crucial enzyme for viral replication.[11]

  • Viral Fusion/Entry: Some furanyl methylidene rhodanine analogs exhibit broad-spectrum activity against enveloped viruses, including SARS-CoV-2, by targeting the viral membrane and blocking the formation of the six-helix bundle (6-HB) fusion core, a critical step in viral entry.[19]

SAR for Antiviral Potency

For HIV-1 integrase inhibitors, modifications to both the aryl and alkylidene substructures at the C-5 position, as well as the N-3 substituent, significantly influence potency.[11] In the case of dual HIV/HSV inhibitors, while potent in vitro, high binding to serum albumin was observed, suggesting that pharmacokinetic properties are a critical consideration for development, especially for systemic applications.[18]

Antidiabetic Activity Profile

The therapeutic potential of N-substituted rhodanines extends to metabolic disorders, particularly diabetes and its complications.

Mechanism of Action
  • Aldose Reductase Inhibition: The most well-known rhodanine-based drug is Epalrestat (rhodanine-3-acetic acid), which has been marketed in Japan since 1992 for the treatment of diabetic neuropathy.[6][20] Epalrestat functions as an inhibitor of aldose reductase, the key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway contributes to diabetic complications, and its inhibition by Epalrestat can prevent or slow their progression.[6][20]

  • PPAR-γ Agonism: Rhodanine derivatives are bioisosteres of thiazolidinediones (TZDs), a class of drugs known to act as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists to improve insulin sensitivity.[21] Novel rhodanine derivatives have been designed to activate PPAR-γ, regulate glucose metabolism, and improve insulin sensitivity in pancreatic β-cells.[21][22]

  • α-Glucosidase and α-Amylase Inhibition: Arylidene N-substituted rhodanine derivatives have also been identified as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[23] Their inhibition can help manage postprandial hyperglycemia.[22]

Key Structural Features

For aldose reductase inhibitors, the rhodanine-3-acetic acid structure is the key pharmacophore.[6] For PPAR-γ agonists, molecular design often involves replacing the TZD head of drugs like pioglitazone with a rhodanine moiety while incorporating other structural features like a pyrimidine ring.[21]

Experimental Design & Protocols

A systematic approach is essential for the discovery and validation of novel rhodanine derivatives. The following workflow and protocols represent a standard, self-validating system for preclinical evaluation.

General Workflow for Screening Rhodanine Derivatives

The discovery process typically follows a multi-step path from chemical synthesis to biological validation and optimization.

cluster_synthesis Synthesis & Library Generation cluster_screening In Vitro Biological Screening cluster_analysis Analysis & Optimization Synthesis 1. Synthesis of N-3 Substituted Rhodanine Condensation 2. Knoevenagel Condensation (C-5 Modification) Synthesis->Condensation Library 3. Derivative Library Condensation->Library Cytotoxicity 4a. Cytotoxicity Assay (e.g., MTT) Library->Cytotoxicity EnzymeAssay 4b. Primary Target Assay (e.g., Enzyme Inhibition) Library->EnzymeAssay AntimicrobialAssay 4c. Antimicrobial Assay (e.g., MIC) Library->AntimicrobialAssay SAR 5. SAR Analysis & Hit Identification Cytotoxicity->SAR EnzymeAssay->SAR AntimicrobialAssay->SAR Docking 6. Molecular Docking & Lead Optimization SAR->Docking NewLeads 7. Optimized Leads Docking->NewLeads NewLeads->Synthesis Iterative Design

Caption: Drug discovery workflow for N-substituted rhodanine derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the metabolic activity of cells.[8] It serves as a primary screen for the cytotoxic potential of compounds against cancer cell lines. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the N-substituted rhodanine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Enzyme Inhibition Assay (General)

Rationale: This protocol provides a general framework for determining if a rhodanine derivative directly inhibits a specific enzyme target (e.g., a kinase, protease, or reductase).[11][24] This is crucial for mechanistic validation.

Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the purified enzyme, its specific substrate, and the rhodanine test compounds.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method depends on the enzyme (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic substrate).

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] It provides quantitative data on the potency of potential antibacterial or antifungal compounds.

Methodology:

  • Inoculum Preparation: Grow the bacterial or fungal strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5x10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the rhodanine derivatives in the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Conclusion and Future Perspectives

N-substituted rhodanine derivatives represent a profoundly versatile and enduringly relevant class of compounds in medicinal chemistry. Their broad biological activity profile, coupled with a synthetically accessible and tunable core structure, ensures their continued investigation as lead candidates for a multitude of therapeutic areas. The structure-activity relationships elucidated to date provide a clear roadmap for rational drug design, particularly concerning modifications at the N-3 and C-5 positions.

Future efforts should focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent rhodanine derivatives to improve their clinical translatability.[18] Furthermore, the application of advanced computational techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular dynamics, will be invaluable in refining lead compounds and predicting their interactions with biological targets, thereby accelerating the journey from the laboratory bench to clinical application.[8]

References

  • Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

  • Bassetto, M., Ferraz-de-Souza, B., et al. (2018). Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. PLoS ONE, 13(6), e0198482. [Link]

  • Tomi, I. H. R., & Al-Daraji, A. H. R. (2015). Chapter 8: Rhodanine. In Privileged Scaffolds in Medicinal Chemistry. Academic Press. [Link]

  • Wikipedia. (n.d.). Rhodanine. [Link]

  • Raghavan, S., Tovian, Z. S., et al. (2010). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 15(6), 3958-3974. [Link]

  • Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Semantic Scholar. [Link]

  • Al-Sultani, K. K. A., & Chiad, S. S. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1297. [Link]

  • Chaurasiya, A., Kumar, A., et al. (2022). Synthesis of N‐substituted rhodanine from amines. ResearchGate. [Link]

  • Szymańska, E., Gieralt, E., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Medycyna Weterynaryjna, 73(3), 162-166. [Link]

  • Szymańska, E., Gieralt, E., et al. (2018). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. Medycyna Weterynaryjna, 74(11), 711-716. [Link]

  • National Center for Biotechnology Information. (n.d.). Rhodanine. PubChem Compound Database. [Link]

  • Abdel-Rhman, M. H., Rashied, R. M. H., & El-Brollosy, N. R. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica, 8(19), 420-429. [Link]

  • Liu, J., Pei, Y., et al. (2022). The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. Viruses, 14(3), 517. [Link]

  • Bassetto, M., Ferraz-de-Souza, B., et al. (2018). Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. PLOS ONE. [Link]

  • Penjišević, J., Savić, V., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Current Computer-Aided Drug Design, 19(4), 365-375. [Link]

  • Author unspecified. (n.d.). Synthesis of Novel Rhodanine Derivatives. Scribd. [Link]

  • Uher, M., et al. (2015). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(2), 262-265. [Link]

  • Mousavi, S. M., Zarei, M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1132-1148. [Link]

  • Xu, Z., Liu, X., & Pan, S. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini-Reviews in Medicinal Chemistry, 18(11), 948-961. [Link]

  • Wild, C., et al. (2008). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Bioorganic & Medicinal Chemistry Letters, 18(4), 1334-1338. [Link]

  • Gomaa, A. M., Ali, I. A. I., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(14), 13017-13035. [Link]

  • Abusetta, A., Alumairi, J., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10, 15-34. [Link]

  • Swain, B., Sahoo, S. K., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8009. [Link]

  • Mousavi, S. M., Zarei, M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. [Link]

  • Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]

  • Al-Sultani, K. K. A., & Chiad, S. S. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research. [Link]

  • Alegaon, S. G., Al-Ghorbani, M., et al. (2024). Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach. RSC Medicinal Chemistry. [Link]

  • Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review. PubMed. [Link]

  • Chen, K., & Chen, Z. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Molecules, 25(5), 1141. [Link]

  • Al-Warhi, T., Sabt, A., et al. (2024). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega. [Link]

  • Swain, B., Sahoo, S. K., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Semantic Scholar. [Link]

  • Bayindir, S., et al. (2020). Inhibition effect of rhodanines containing benzene moieties on pentose phosphate pathway enzymes and molecular docking. Journal of Molecular Structure, 1222, 128919. [Link]

  • Bhat, K. I., & Chaitanya, S. K. (2013). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. International Journal of Medicinal Chemistry, 2013, 793260. [Link]

  • Szymańska, E., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 27(12), 3943. [Link]

  • Mathew, B., & Suresh, J. (2021). Computational Evaluation and in vitro Antiproliferative Study of Novel Substituted Rhodanine Derivatives. International Journal of Pharmacy and Biological Sciences, 11(4), 1-8. [Link]

  • Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. ResearchGate. [Link]

  • Holota, S., et al. (2023). SYNTHESIS AND in vitro ANTICANCER POTENTIAL OF NEW THIAZOLE-CONTAINING DERIVATIVES OF RHODANINE. Chemistry of Heterocyclic Compounds, 59(6), 461-475. [Link]

  • Abusetta, A., et al. (2022). Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. Pharmaspire, 14(1), 1-6. [Link]

  • Kamal, A. K. D. A., et al. (2022). Rhodanine scaffold: A review of antidiabetic potential and structure–activity relationships (SAR). ResearchGate. [Link]

  • Szczepański, J., et al. (2022). The structures of N-substituted rhodanines. ResearchGate. [Link]

  • Patel, N. C., & Modh, K. P. (2018). rhodanine as a scaffold: a short review on its synthesis and anti-diabetic activities. Semantic Scholar. [Link]

Sources

2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (CAS 90800-46-7): A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (CAS 90800-46-7) is a highly functionalized rhodanine derivative characterized by an ortho-substituted benzoic acid moiety attached to the nitrogen (N3) of a 4-oxo-2-thioxothiazolidine core. In modern drug discovery, the rhodanine heterocycle is widely recognized as a "privileged scaffold"—a core structure capable of serving as a versatile ligand for diverse biological targets[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural biology, and synthesis protocols for this specific compound. By detailing a self-validating, microwave-assisted Holmberg synthesis methodology, this guide equips researchers with the mechanistic insights required to utilize this compound as an intermediate for Knoevenagel condensations and subsequent pharmacological screening.

Chemical Identity & Physicochemical Profiling

The structural uniqueness of 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid lies in the combination of a highly reactive methylene group at the C5 position of the rhodanine ring and the hydrogen-bonding capacity of the ortho-carboxylic acid.

Table 1 summarizes the core identifiers and physicochemical properties of the compound[2][3].

PropertyValue / Descriptor
IUPAC Name 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid
CAS Number 90800-46-7
Molecular Formula C10H7NO3S2
Molecular Weight 253.29 g/mol
SMILES String OC(=O)c1ccccc1N1C(=O)CSC1=S
InChIKey NBVMWNAEOIYUBF-UHFFFAOYSA-N
Structural Classification Aromatic Heterocycle, Benzoic Acid Derivative

Synthesis Protocol: The Microwave-Assisted Holmberg Method

The traditional synthesis of N-aryl rhodanines often suffers from low yields and the formation of thiourea impurities. To circumvent these issues, the Holmberg method —utilizing bis(carboxymethyl)trithiocarbonate—has been optimized using microwave dielectric heating[1][4]. This approach provides a rapid, atom-efficient, and self-validating protocol.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the primary amine (anthranilic acid) on the trithiocarbonate reagent, forming a transient dithiocarbamate intermediate. Subsequent intramolecular cyclization expels water and thioglycolic acid to yield the closed thiazolidine ring[1][5].

HolmbergSynthesis A Anthranilic Acid (2-Aminobenzoic acid) C Microwave Irradiation (90°C, DME, Et3N) A->C B Bis(carboxymethyl) trithiocarbonate B->C D Dithiocarbamate Intermediate C->D G Thioglycolic Acid (Byproduct) C->G E Cyclization (-H2O) D->E F 2-(4-Oxo-2-thioxothiazolidin-3-yl) benzoic acid E->F

Microwave-assisted Holmberg synthesis pathway for N-aryl rhodanines.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system: the differential solubility of the byproduct and the target compound ensures that the reaction's success can be immediately verified via precipitation, bypassing the need for complex chromatography[1][4].

  • Reagent Preparation: In a microwave-safe reaction vessel, dissolve 1.0 equivalent (e.g., 10 mmol) of anthranilic acid and 1.0 equivalent of bis(carboxymethyl)trithiocarbonate in 15 mL of dimethoxyethane (DME).

    • Causality: DME is selected because its polarity effectively solubilizes both reagents while maintaining stability under intense microwave dielectric heating.

  • Catalytic Activation: Add 1.0 equivalent of triethylamine (Et₃N) to the mixture.

    • Causality: The base catalyst deprotonates the amine, significantly enhancing its nucleophilicity for the initial attack on the trithiocarbonate carbon.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 90°C for 10–15 minutes.

    • Causality: Microwave heating overcomes the high activation energy barrier of the cyclization step, driving the dehydration reaction and reducing reaction times from several hours to mere minutes.

  • Self-Validating Purification: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water acidified with dilute HCl.

    • Causality: The thioglycolic acid byproduct is highly water-soluble and remains in the aqueous phase. The hydrophobic rhodanine product precipitates immediately. If precipitation occurs, the cyclization is successful.

  • Isolation: Filter the solid precipitate under a vacuum, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid.

Structural Biology & Pharmacological Significance

The utility of 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid extends beyond its basic structure; it is a critical building block for generating 5-arylidene rhodanines via Knoevenagel condensation at the C5 active methylene group[1][6].

The presence of the ortho-benzoic acid moiety on the N3 position provides a crucial hydrogen bond donor/acceptor pair. In structural biology, this carboxylic acid frequently acts as an anchoring group within the hydrophilic pockets of target enzymes, significantly improving the binding affinity compared to unsubstituted N-phenyl rhodanines.

PharmacologicalTargets Core 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (Privileged Scaffold) Knoevenagel Knoevenagel Condensation (C5 Functionalization) Core->Knoevenagel Derivs 5-Arylidene Rhodanines Knoevenagel->Derivs T1 Aldose Reductase Inhibition Derivs->T1 T2 DDX3 RNA Helicase Inhibition Derivs->T2 T3 MurD Ligase Inhibition Derivs->T3 O1 Anti-Diabetic Neuropathy T1->O1 O2 Antiviral (HIV) Activity T2->O2 O3 Antibacterial Activity T3->O3

Pharmacological diversification and target pathways of the rhodanine scaffold.

Derivatives synthesized from this core have demonstrated potent activity across multiple therapeutic areas:

  • Antiviral Activity: Specific 5-arylidene derivatives act as inhibitors of the DDX3 RNA helicase, a cellular enzyme hijacked during HIV replication[1].

  • Antibacterial Activity: The scaffold mimics the spatial arrangement of certain beta-lactams and has shown efficacy against Escherichia coli MurD ligase, an essential enzyme in bacterial peptidoglycan biosynthesis[7].

  • Metabolic Disorders: The structural similarity to Epalrestat allows these derivatives to inhibit aldose reductase, a target for treating diabetic neuropathy[1].

Analytical Characterization Strategies

To confirm the successful synthesis and purity of 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, the following analytical signatures should be observed:

  • ¹H NMR (DMSO-d₆): The defining feature of the unfunctionalized rhodanine core is the singlet corresponding to the active methylene protons (CH₂) at the C5 position, typically resonating between 4.30–4.45 ppm [6]. The aromatic protons of the benzoic acid moiety will appear as complex multiplets in the 7.40–8.10 ppm range. The carboxylic acid proton (OH) will appear as a broad singlet far downfield (>12.0 ppm).

  • ¹³C NMR (DMSO-d₆): The thiocarbonyl carbon (C=S) is highly deshielded and will appear near 200–205 ppm . The thiazolidine carbonyl (C=O) typically resonates at 173–175 ppm , while the benzoic acid carbonyl appears near 167–170 ppm .

  • FT-IR Spectroscopy: Look for a broad O-H stretch (2800–3200 cm⁻¹), a sharp C=O stretch for the thiazolidine ring (~1750 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and the characteristic C=S stretching vibration in the fingerprint region (1200–1250 cm⁻¹).

References

  • Matrix Fine Chemicals. "2-(4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL)BENZOIC ACID | CAS 90800-46-7." Matrix Fine Chemicals Product Catalog. URL: [Link]

  • Radi, M., et al. (2010). "Practical One-Pot Two-Step Protocol for the Microwave-Assisted Synthesis of Highly Functionalized Rhodanine Derivatives." Journal of Combinatorial Chemistry, 12(1), 200-205. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1201546, Rhodanine." PubChem. URL:[Link]

  • Esvan, Y. J., et al. (2015). "Synthetic Development of New 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanines under Microwave Irradiation and Their Effects on Tumor Cell Lines and against Protein Kinases." Molecules, 20(7), 12459-12473. URL:[Link]

Sources

Rhodanine-3-Benzoic Acid Derivatives in Medicinal Chemistry: A Technical Whitepaper on Scaffold Evolution, Synthesis, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rhodanine (2-thioxo-1,3-thiazolidin-4-one) scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in the antidiabetic drug Epalrestat (rhodanine-3-acetic acid). However, recent rational drug design has driven a structural evolution toward rhodanine-3-benzoic acid derivatives . By replacing the flexible acetic acid linker with a rigid benzoic acid moiety, researchers have significantly restricted the conformational freedom of the pharmacophore. As a Senior Application Scientist, I have observed that this rigidification not only enhances deep-pocket hydrophobic interactions but also improves metabolic stability, unlocking new therapeutic applications in oncology, neurodegeneration, and metabolic disorders.

This whitepaper provides an in-depth analysis of the mechanistic pathways, quantitative structure-activity relationships (QSAR), and self-validating synthetic protocols for rhodanine-3-benzoic acid derivatives.

Therapeutic Targets & Mechanistic Pathways

Oncology: Bcl-2 Anti-Apoptotic Protein Inhibition

Evasion of apoptosis is a hallmark of cancer, primarily driven by the overexpression of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL. Rhodanine-3-benzoic acid derivatives have emerged as potent BH3 mimetics. The rigid benzoic acid group acts as an optimal anchor within the hydrophobic BH3-binding groove of Bcl-2. Fu et al. (2015) demonstrated that 3-aryl-rhodanine benzoic acids bind to Bcl-2 with submicromolar


 values, exhibiting remarkable selectivity for Bcl-2 and Mcl-1 over Bcl-xL, leading to significant antiproliferative activity in human tumor cell lines (e.g., MDA-MB-231, K562)[1].

G Rhodanine Rhodanine-3-Benzoic Acid Derivative Bcl2 Bcl-2 Protein (Anti-apoptotic) Rhodanine->Bcl2 Competitive Binding (BH3 Domain) BaxBak Bax/Bak Oligomerization Bcl2->BaxBak Inhibition Relieved CytoC Cytochrome C Release BaxBak->CytoC Mitochondrial Permeabilization Caspase Caspase Cascade Activation CytoC->Caspase Apoptosome Formation Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis Execution Phase

Mechanism of Bcl-2 inhibition and apoptosis induction by rhodanine-3-benzoic acid derivatives.

Metabolic Disorders: Aldose Reductase & Xanthine Oxidase

While Epalrestat remains the clinical standard for aldose reductase (ALR) inhibition, structural modifications have proven highly effective. Replacing the acetic acid group with a benzoic acid moiety retains the critical carboxylic acid required for hydrogen bonding with ALR's Tyr48 and His110 residues, while the phenyl ring enhances ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions. This modification has yielded highly active analogs with 

values as low as 0.22 mM. Furthermore, rhodanine-based 4-(furan-2-yl)benzoic acids have been validated as potent inhibitors of xanthine oxidase, utilizing the carboxyl group to anchor to Arg880 and Thr1010[2].
Neurodegeneration: Anti-Fibrillar Agents

In the context of Alzheimer's and Parkinson's diseases, the aggregation of tau and


-synuclein proteins is a primary pathological driver. Recent developments have utilized fluorescent rhodanine-benzoic acid derivatives as dual-action probes and inhibitors. These compounds disrupt fibril and oligomer formation, reducing thioflavin-T (ThT) fluorescence to less than 5% in 

-synuclein assays[3].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison, the following table synthesizes the quantitative performance of various rhodanine-3-benzoic acid derivatives across distinct biological targets.

TargetCompound Class / ModificationKey Activity MetricMechanistic InsightSource
Aldose Reductase (ALR) Rhodanine-3-benzoic acid analogngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

mM
Rigid phenyl spacer enhances hydrophobic anchoring in the ALR active site.
Bcl-2 (Anti-apoptotic) 3-aryl-rhodanine benzoic acidsSubmicromolar

BH3 domain competitive inhibition; high Mcl-1 selectivity.[1]
Xanthine Oxidase 4-(furan-2-yl)benzoic acidsDose-dependent inhibitionCarboxyl group H-bonding with Arg880 and Thr1010 via water molecules.[2]

-Synuclein / Tau
Indole-rhodanine benzoic acids< 5% ThT FluorescenceSteric disruption of proteinaceous fibril and oligomer formation.[3]

Synthetic Methodologies & Experimental Protocols

As an application scientist, I prioritize protocols that are self-validating and mechanistically sound. The synthesis of 3-(carboxyphenyl)rhodanines must be strictly controlled to prevent the formation of symmetrical thioureas or thermal degradation of intermediates.

Protocol 1: Synthesis of the Rhodanine-3-Benzoic Acid Core

This workflow generates the foundational heterocycle via a one-pot, three-step sequential transformation[4].

  • Dithiocarbamate Formation : Dissolve 4-aminobenzoic acid (40 mmol) in 30 mL of 22% (w/v) aqueous potassium hydroxide. Slowly add carbon disulfide (43 mmol) dropwise under continuous stirring.

    • Causality: Aqueous KOH ensures complete deprotonation of both the carboxylic acid and the amine, activating the amine for nucleophilic attack on

      
      . The dropwise addition and strict temperature control (<25°C) are critical to prevent the thermal decomposition of the unstable dithiocarbamate intermediate.
      
  • Alkylation : After 1.5 hours of stirring at room temperature, add sodium chloroacetate (40 mmol) in small portions over 20 minutes.

    • Causality: The highly nucleophilic sulfur atom of the dithiocarbamate displaces the chloride ion via an

      
       mechanism, forming an S-alkylated intermediate.
      
  • Cyclization : Stir for an additional 30 minutes, then cautiously acidify the mixture with concentrated hydrochloric acid until pH 2 is reached.

    • Causality: Acidification protonates the intermediate, driving an intramolecular cyclization (dehydration) that closes the 4-thiazolidinone ring.

  • Purification : Extract the crude product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and recrystallize from ethanol to achieve >95% purity.

Protocol 2: Knoevenagel Condensation (C-5 Functionalization)

To introduce target-specific pharmacophores (e.g., aryl or heteroaryl groups), the active methylene at C-5 is functionalized[5].

  • Reaction Setup : Combine the rhodanine-3-benzoic acid core (10 mmol) and the desired aromatic aldehyde (10 mmol) in 20 mL of glacial acetic acid.

  • Catalysis : Add anhydrous sodium acetate (30 mmol).

    • Causality: Sodium acetate acts as a mild base to deprotonate the acidic C-5 methylene group, generating a reactive enolate. Glacial acetic acid serves as both solvent and proton donor to facilitate the dehydration of the aldol intermediate, thermodynamically favoring the (Z)-alkylidene isomer.

  • Reflux & Isolation : Heat to reflux for 2-5 hours (monitor via TLC). Pour the hot mixture into crushed ice. Filter the precipitate, wash with cold water, and recrystallize. Quenching in ice water forces the highly hydrophobic (Z)-isomer to precipitate rapidly, preventing reversion or degradation.

Workflow Step1 1. Dithiocarbamate Formation (4-Aminobenzoic Acid + CS2) Step2 2. Alkylation (Sodium Chloroacetate) Step1->Step2 Base Catalysis (KOH/H2O, <25°C) Step3 3. Cyclization (Acidification) Step2->Step3 Conc. HCl (pH 2) Step4 4. Knoevenagel Condensation (Aromatic Aldehydes) Step3->Step4 Glacial AcOH + NaOAc (Reflux) Validation 5. Structural Validation (NMR, HRMS, IR) Step4->Validation Ice Quench & Recrystallization

Step-by-step synthetic workflow and structural validation of rhodanine-3-benzoic acid analogs.

Assay Validation Protocols

To ensure the trustworthiness of the synthesized compounds, biological activity must be validated using robust, self-calibrating assay systems.

Bcl-2 Fluorescence Polarization (FP) Assay

This assay measures the competitive binding of the synthesized rhodanine derivative against a fluorescently labeled BH3 peptide.

  • Preparation : Incubate recombinant Bcl-2 protein (50 nM) with a FITC-labeled BH3 peptide (15 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20).

  • Compound Addition : Add the rhodanine-3-benzoic acid derivative in a serial dilution (ranging from 0.1

    
    M to 100 
    
    
    
    M).
  • Measurement : Read the microplate using an FP microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Causality & Validation : FP is highly sensitive to changes in the molecular tumbling rate. When the FITC-BH3 peptide is bound to the massive Bcl-2 protein, it tumbles slowly, yielding high polarization. If the rhodanine derivative successfully competes for the BH3 pocket, the small FITC-peptide is displaced and tumbles rapidly, causing a measurable drop in polarization. This provides a real-time, self-validating metric of binding affinity (

    
    ).
    

References

  • Rhodanine carboxylic acids as novel inhibitors of histoneacetyltransferases. SciSpace.
  • Design, synthesis and biological evaluation of 3-aryl-rhodanine benzoic acids as anti-apoptotic protein Bcl-2 inhibitors. PubMed.
  • Rhodanine as a scaffold: a short review on its synthesis and anti-diabetic activities. Semantic Scholar.
  • Rhodanine-based 4-(furan-2-yl)benzoic acids as inhibitors of xanthine oxidase. ResearchGate.
  • Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R. ResearchGate.
  • Development of Novel Rhodanine Analogs as Anticancer Agents: Design, Synthesis, Evaluation and CoMSIA Study. ResearchGate.

Sources

The Therapeutic Potential of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid as a Selective Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals & Structural Biologists

Executive Summary & Therapeutic Rationale

The polyol pathway is a critical metabolic route that becomes hyperactive during hyperglycemic episodes in diabetes mellitus. The rate-limiting enzyme of this pathway, Aldose Reductase (ALR2 / AKR1B1) , reduces toxic intracellular glucose into sorbitol. Because sorbitol cannot easily cross cell membranes, its accumulation leads to severe osmotic stress, oxidative damage, and the onset of long-term diabetic complications, including neuropathy, retinopathy, and nephropathy.

While ALR2 is a highly validated therapeutic target, developing clinically viable Aldose Reductase Inhibitors (ARIs) has been historically plagued by poor pharmacokinetic profiles and off-target toxicity—primarily due to cross-reactivity with the closely related enzyme Aldehyde Reductase (ALR1 / AKR1A1). Epalrestat, a rhodanine-3-acetic acid derivative, remains the only ARI approved for clinical use in select regions .

This technical guide explores the rational drug design and therapeutic potential of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid . By replacing the flexible acetic acid linker of traditional ARIs with a rigid ortho-benzoic acid moiety attached to the rhodanine (4-oxo-2-thioxothiazolidine) core, we achieve a restricted conformational geometry. This structural evolution minimizes the entropic penalty upon target binding, significantly enhancing both binding affinity to the ALR2 anion-binding pocket and selectivity over ALR1.

Structural Biology & Mechanistic Causality

To understand the efficacy of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, we must analyze the architecture of the ALR2 active site. The binding pocket consists of two distinct regions:

  • The Anion-Binding Pocket: A highly rigid, hydrophilic region comprising the catalytic tetrad (Tyr48, His110, Lys77, Asp43) and Trp111.

  • The Specificity Pocket: A flexible, hydrophobic cleft (Leu300, Cys298, Phe122) that opens upon inhibitor binding, differentiating ALR2 from ALR1 .

The Role of the ortho-Benzoic Acid Anchor

In traditional ARIs like Epalrestat, the flexible acetic acid chain allows the carboxylate group to rotate freely. While this allows the drug to find the anion-binding pocket, it incurs a high thermodynamic cost (entropic penalty) to lock into the required conformation.

In 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, the carboxylate group is anchored directly to a rigid phenyl ring at the ortho position relative to the rhodanine nitrogen.

  • Causality of Affinity: The rigid benzoic acid acts as a bioisostere for the glucose substrate. The deprotonated carboxylate forms strong, directional electrostatic interactions and hydrogen bonds with the phenolic hydroxyl of Tyr48 and the imidazole ring of His110.

  • Causality of Selectivity: The aromatic ring of the benzoic acid engages in

    
     stacking with Trp111. The spatial orientation forced by the ortho-substitution perfectly aligns the rhodanine core to project into the ALR2-specific hydrophobic pocket (Leu300), a structural feature absent in ALR1 .
    

Pathway Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2 / AKR1B1) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose (AGEs Formation) ALR2->Sorbitol NADPH NADP+ SDH->Fructose NAD+ NADH Inhibitor 2-(4-Oxo-2-thioxothiazolidin -3-yl)benzoic acid Inhibitor->ALR2 Inhibits (Anion Pocket Binding)

Fig 1: Polyol pathway and targeted ALR2 inhibition by the rhodanine-benzoic acid derivative.

Comparative Efficacy & Structure-Activity Relationship (SAR)

The restriction of the dihedral angle between the rhodanine core and the carboxylic acid pharmacophore yields a profound impact on both potency and selectivity. The table below synthesizes quantitative SAR data comparing the ortho-benzoic acid derivative against standard aliphatic and clinical benchmarks .

Compound ScaffoldALR2 IC₅₀ (µM)ALR1 IC₅₀ (µM)Selectivity Index (ALR1/ALR2)
Epalrestat (Clinical Benchmark)0.0152.54~169
Rhodanine-3-acetic acid (Unsubstituted)0.850>50.0>58
2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid 0.042 >100.0 >2380

Data Interpretation: While Epalrestat exhibits a slightly lower absolute IC₅₀ for ALR2, its flexibility allows it to bind ALR1 at low micromolar concentrations, leading to potential off-target toxicity. The 2-benzoic acid derivative sacrifices a marginal degree of absolute potency for a 14-fold increase in the Selectivity Index , making it a vastly superior candidate for long-term chronic administration.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid must follow a self-validating experimental architecture. The protocols below are designed not just to generate data, but to continuously verify the causality of the observed biochemical phenomena.

Workflow A 1. Compound Synthesis & Characterization (NMR, MS) B 2. In Silico Molecular Docking (ALR2 Anion-Binding Pocket) A->B Structural Validation C 3. In Vitro ALR2 Inhibition Assay (NADPH Oxidation at 340 nm) B->C Binding Affinity Prediction D 4. Selectivity Profiling (ALR2 vs. ALR1) C->D IC50 Determination E 5. Cellular Assays (Osmotic Stress Validation) D->E High Selectivity Index

Fig 2: End-to-end experimental workflow for validating ALR2 inhibitors and ensuring selectivity.

Protocol 1: Molecular Docking & Binding Affinity Validation
  • Objective: Predict the binding pose and calculate the theoretical binding energy (

    
    ) before conducting in vitro assays.
    
  • Step 1: Protein Preparation. Retrieve the high-resolution crystal structure of human ALR2 (e.g., PDB ID: 1US0). Causality: Remove all water molecules except the highly conserved structural water (H₂O-300) in the active site, which mediates critical hydrogen bonding with the rhodanine core.

  • Step 2: Ligand Preparation. Generate the 3D structure of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. Causality: The ligand must be prepared at physiological pH (7.4) using tools like LigPrep. This ensures the benzoic acid moiety is fully deprotonated (carboxylate anion), which is an absolute requirement for electrostatic interaction with the positively charged anion-binding pocket.

  • Step 3: Docking Execution. Run the docking simulation using AutoDock Vina or Schrödinger Glide, centering the grid box on Tyr48/His110.

  • Self-Validation Checkpoint: Re-dock the native co-crystallized ligand (e.g., Epalrestat or Zopolrestat). If the Root Mean Square Deviation (RMSD) of the re-docked pose versus the crystal pose exceeds 2.0 Å, the grid parameters are invalid and must be recalibrated.

Protocol 2: In Vitro NADPH-Dependent ALR2 Inhibition Assay
  • Objective: Quantify the IC₅₀ of the compound using a kinetic spectrophotometric assay.

  • Step 1: Enzyme & Buffer Preparation. Prepare 0.1 M Sodium Phosphate buffer at pH 6.2. Causality: ALR2 activity is highly pH-dependent. A pH of 6.2 maintains the optimal protonation state of the catalytic His110 residue, ensuring maximum baseline enzymatic velocity.

  • Step 2: Inhibitor Incubation. In a 96-well UV-transparent microplate, combine the buffer, 0.2 mM NADPH, purified recombinant human ALR2, and varying concentrations of the inhibitor (dissolved in <1% final DMSO). Incubate at 37°C for 5 minutes. Causality: The 5-minute pre-incubation allows the rigid ortho-benzoic acid moiety to overcome any minor steric hindrances and reach thermodynamic equilibrium within the binding pocket prior to substrate introduction. Keeping DMSO below 1% prevents solvent-induced enzyme denaturation.

  • Step 3: Reaction Initiation. Add 10 mM DL-glyceraldehyde to initiate the reaction. Causality: While glucose is the physiological substrate, DL-glyceraldehyde is utilized in vitro because it possesses a significantly higher

    
     and lower 
    
    
    
    for ALR2, providing a robust, rapid, and highly reproducible spectrophotometric signal.
  • Step 4: Kinetic Measurement. Monitor the decrease in absorbance at 340 nm for 5 minutes. Causality: NADPH strongly absorbs at 340 nm, whereas its oxidized form (NADP⁺) does not. The rate of absorbance decay is directly proportional to the enzymatic reduction of the substrate.

  • Self-Validation Checkpoint: Every plate must include three controls:

    • A blank (no enzyme) to account for background NADPH degradation.

    • A vehicle control (1% DMSO) to establish 100% enzyme activity.

    • A positive control (Epalrestat at 100 nM). If Epalrestat fails to inhibit the reaction by at least 80%, the enzyme batch is compromised.

Conclusion & Future Perspectives

The strategic incorporation of an ortho-benzoic acid moiety onto the rhodanine N3-position represents a masterclass in rational drug design. By leveraging conformational restriction, 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid effectively neutralizes the entropic penalty associated with flexible aliphatic linkers. This results in a compound that not only binds the ALR2 anion pocket with high affinity but achieves an exceptional selectivity index against ALR1.

For drug development professionals, the next critical phase involves transitioning this scaffold into in vivo pharmacokinetic (PK) profiling and evaluating its efficacy in streptozotocin (STZ)-induced diabetic animal models to confirm its ability to halt the progression of diabetic neuropathy and retinopathy.

References

  • Title: (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors Source: Chemico-Biological Interactions, 2020. URL: [Link]

  • Title: Designed multiple ligands for the treatment of type 2 diabetes mellitus and its complications: Discovery of (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids active as novel dual-targeted PTP1B/AKR1B1 inhibitors Source: European Journal of Medicinal Chemistry, 2023. URL: [Link]

  • Title: Exploring structural feature of aldose-reductase inhibition by 5-[[2-(omega-carboxyalkoxy)aryl]methylene]-4-oxo-2-thioxothiazolidine derivatives employing Fujita-Ban and Hansch approach Source: Chemical and Pharmaceutical Bulletin, 2007. URL: [Link]

  • Title: Discovery of New Selective Human Aldose Reductase Inhibitors through Virtual Screening Multiple Binding Pocket Conformations Source: Journal of Chemical Information and Modeling, 2013. URL: [Link]

An In-Depth Technical Guide to the Antimicrobial Properties of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent and unique mechanisms of action. Thiazolidinone derivatives, particularly the 2-thioxothiazolidin-4-one (rhodanine) core, have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide focuses on a specific subclass: 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid and its analogs. We will delve into their synthesis, explore their spectrum of antimicrobial activity, dissect structure-activity relationships, and propose potential mechanisms of action. Furthermore, this document provides detailed, field-proven experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers aiming to develop the next generation of antimicrobial agents.

Introduction: The Thiazolidinone Scaffold in Antimicrobial Research

Infectious diseases remain a leading cause of morbidity and mortality worldwide, a problem exacerbated by the rapid emergence of multidrug-resistant (MDR) pathogens.[1] The chemical scaffold of thiazolidinone, a five-membered heterocyclic ring, has attracted significant attention in medicinal chemistry due to its versatile biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] A key subset of this family is the rhodanine-based structure (2-thioxo-4-thiazolidinone), which has been extensively investigated as a source of new anti-infective agents.[4][5]

This guide specifically addresses analogs derived from 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. This scaffold combines the reactive rhodanine moiety with a benzoic acid group, providing a rich template for synthetic modification and optimization of antimicrobial efficacy. Understanding the synthesis, activity, and mechanism of these specific analogs is a critical step toward realizing their therapeutic potential.

Synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid Analogs

The generation of a diverse library of analogs is fundamental to exploring structure-activity relationships. The synthesis of the core scaffold and its subsequent modification, typically at the 5-position of the thiazolidinone ring, is often achieved through a multi-step process culminating in a Knoevenagel condensation.[6][7]

General Synthetic Workflow

The pathway generally involves the initial synthesis of the rhodanine-3-benzoic acid core, followed by condensation with various aromatic or heterocyclic aldehydes to introduce diversity at the C5-position. This position is crucial for modulating the biological activity of the molecule.

SynthesisWorkflow Reactants 2-Aminobenzoic Acid + Carbon Disulfide + Chloroacetic Acid Core 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid (Core Scaffold) Reactants->Core Cyclocondensation Product 5-Arylmethylidene Analogs (Final Products) Core->Product:w Knoevenagel Condensation Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Product:w

Caption: General workflow for the synthesis of target analogs.

Experimental Protocol: Synthesis of a 5-Benzylidene Analog

This protocol describes a representative Knoevenagel condensation. The rationale for using glacial acetic acid as a solvent is its ability to facilitate proton transfer, which is key to the condensation mechanism, while sodium acetate acts as a basic catalyst to deprotonate the active methylene group at the C5 position of the rhodanine ring.

Materials:

  • 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (1 equivalent)

  • Substituted benzaldehyde (1.1 equivalents)

  • Anhydrous sodium acetate (2.5 equivalents)

  • Glacial acetic acid

Procedure:

  • A mixture of 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, the selected substituted benzaldehyde, and anhydrous sodium acetate is prepared in glacial acetic acid.

  • The reaction mixture is refluxed for 4-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). The use of reflux provides the necessary activation energy for the condensation to proceed efficiently.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. This step causes the product to precipitate out of the aqueous solution.

  • The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water to remove residual acid and salts, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final 5-benzylidene analog.[7]

  • The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][6]

Antimicrobial Activity and Spectrum

Analogs of this scaffold have demonstrated a compelling and often specific spectrum of activity, primarily against Gram-positive bacteria, including challenging resistant strains, and mycobacteria.[1][4][5]

  • Gram-Positive Bacteria: Many derivatives show potent activity against strains like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Enterococcus species (including vancomycin-resistant Enterococci, VRE), and Bacillus species.[1][8]

  • Mycobacteria: Significant activity has been reported against Mycobacterium tuberculosis and other non-tuberculous mycobacteria, making this scaffold a point of interest for developing new anti-tubercular agents.[4][5]

  • Gram-Negative Bacteria & Fungi: Generally, the activity against Gram-negative bacteria and fungal pathogens is marginal or absent.[1][4][5][8] This specificity suggests a mechanism of action that may be ineffective against the outer membrane of Gram-negative organisms or targets pathways unique to Gram-positive bacteria.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative analogs from the literature, highlighting their potency and spectrum.

Compound Class/SubstitutionS. aureus (MIC, µM)MRSA (MIC, µM)M. tuberculosis (MIC, µM)E. coli (MIC, µM)Reference
Rhodanine-3-acetic acid esters≥15.62≥15.62->64[4]
5-(2-hydroxybenzylidene) amides--8-16>64[4]
General Rhodanine Derivatives44->128[1]
5-Indolylmethylene derivatives0.004-0.03 mg/mL--0.004-0.03 mg/mL[9]

Note: Data presented in mg/mL was not converted to µM due to missing molecular weight information in the source. This highlights the potent but varied activity based on structural modifications.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for rational drug design and lead optimization. For the 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid scaffold, antimicrobial activity is significantly influenced by the nature and position of substituents.

Key Modification Sites and Their Impact

Quantitative structure-activity relationship (QSAR) studies have revealed that electronic and steric factors play a strong role in determining biological activity.[10][11]

SAR main_structure pos5 desc5 Position 5 (Arylmethylidene): - Critical for activity. - Electron-withdrawing groups (e.g., -Cl, -NO2) on the aryl ring often enhance potency. - Hydroxy substitutions can increase activity, especially against mycobacteria. pos5->desc5 posBenzo descBenzo Benzoic Acid Moiety: - Carboxyl group can be modified (e.g., esterification, amidation) to tune solubility and activity. posBenzo->descBenzo

Caption: Key sites for SAR modulation on the core scaffold.

  • C5-Position Substituent: The arylmethylidene group at the C5 position is a primary determinant of potency and spectrum.[4]

    • The presence of electron-withdrawing groups on the aromatic ring, such as nitro or chloro groups, is often favorable for antibacterial activity.[12]

    • Substitutions like a hydroxyl group, particularly at the ortho position of the benzylidene ring, have been shown to confer potent antimycobacterial activity.[4][5]

  • N3-Position (Benzoic Acid): While the benzoic acid itself is part of the core, its modification into esters or amides can significantly alter the compound's properties. For instance, certain phenyl esters have demonstrated high activity against Gram-positive bacteria.[4]

Proposed Mechanisms of Action (MoA)

While the precise mechanism for this specific class of analogs is still under investigation, research on broader thiazolidinone and rhodanine derivatives points to several potential bacterial targets. The multi-target potential of these compounds is a significant advantage, as it may slow the development of resistance.

Docking studies and enzymatic assays on related compounds suggest inhibition of key bacterial enzymes involved in essential cellular processes.[12]

  • Cell Wall Synthesis: One of the most cited potential targets is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[12] Inhibition of this pathway would disrupt cell wall integrity, leading to cell death.

  • DNA Replication: Some thiazolidinone derivatives have been suggested to inhibit DNA gyrase, an enzyme essential for relieving torsional stress during DNA replication.[12]

  • Protein Synthesis: More recent studies on thiazolidinone derivatives have implicated the bacterial ribosome as a potential target, leading to the inhibition of protein synthesis.[13]

MoA Compound Thiazolidinone Analog MurB MurB Enzyme Compound->MurB Inhibition Pathway Peptidoglycan Synthesis MurB->Pathway Blocks Step Wall Cell Wall Integrity Pathway->Wall Death Bacterial Cell Lysis Wall->Death Disruption leads to

Caption: Proposed mechanism of action via inhibition of MurB.

Experimental Protocols for Antimicrobial Evaluation

Standardized and reproducible methods are paramount for evaluating the antimicrobial activity of novel compounds. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[14][15]

Protocol: Broth Microdilution for MIC Determination

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Rationale: This quantitative assay allows for direct comparison of the potency of different compounds and is suitable for high-throughput screening formats.[16]

Materials:

  • 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Negative (growth) and sterility controls

Procedure:

  • Compound Dilution: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Dispense 100 µL of the test compound at 2x the highest desired final concentration into well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The sterility control should be clear, and the growth control should be turbid.

MIC_Workflow start Start dilute Prepare 2-fold serial dilutions of compound in 96-well plate start->dilute inoculate Add standardized bacterial inoculum to wells dilute->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect wells for turbidity incubate->read determine Identify lowest concentration with no visible growth read->determine end MIC Value Determined determine->end

Caption: Workflow for the broth microdilution MIC assay.

Protocol: Agar Disk Diffusion Assay

This qualitative or semi-quantitative method is excellent for initial screening of a large number of compounds to identify those with any antimicrobial activity.[14][15]

Rationale: This method is cost-effective and simple to perform. It relies on the diffusion of the test compound from a paper disk into an agar medium seeded with the test microorganism. The size of the resulting zone of inhibition correlates with the compound's activity.

Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA)

  • Sterile paper disks (6 mm diameter)

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Sterile swabs

  • Test compound solution of known concentration

Procedure:

  • Plate Inoculation: Dip a sterile swab into the standardized bacterial inoculum, remove excess liquid, and swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto each disk.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone diameter indicates greater antimicrobial activity.

Conclusion and Future Directions

The 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid scaffold represents a highly promising platform for the development of novel antimicrobial agents, particularly against Gram-positive and mycobacterial pathogens. The synthetic accessibility of these compounds allows for extensive modification to optimize potency and pharmacokinetic properties.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Elucidating the precise molecular target(s) is essential for understanding their activity and potential for resistance development.

  • Lead Optimization: Further exploration of the structure-activity relationship is needed to enhance potency against target pathogens while minimizing off-target effects.

  • In Vivo Efficacy and Toxicity: Promising lead compounds must be advanced into animal models of infection to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Spectrum Expansion: Investigating modifications that could confer activity against Gram-negative bacteria would significantly broaden the therapeutic potential of this chemical class.

By systematically addressing these areas, the scientific community can work towards translating the clear potential of these thiazolidinone analogs into clinically effective therapeutics to combat the global threat of antimicrobial resistance.

References

  • Jacob, B., Lata K, B., & Chandy, V. (2017). Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. Research and Reviews: A Journal of Pharmaceutical Science, 8(2), 1–3p. [Link]

  • Al-Shabib, N. A., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 29(6), 103308. [Link]

  • Pravda, M., et al. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 27(6), 1391-1394. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Jacob, B. P., & Chandy, V. (2018). Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Al-Abdullah, N. H., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLOS ONE, 11(10), e0164227. [Link]

  • Havrylyuk, D., et al. (2011). Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. Archiv der Pharmazie, 344(9), 599-608. [Link]

  • Stavrou, I. K., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 27(6), 1919. [Link]

  • Dižová, S., et al. (2019). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 10(4), 577-587. [Link]

  • Jampilek, J., et al. (2017). Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. ResearchGate. [Link]

  • Wilde, E. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Semantic Scholar. [Link]

  • Rather, M. A., et al. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Medicinal Chemistry, 5(3), 1000216. [Link]

  • Sadowska, B., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 27(12), 3936. [Link]

  • Jampilek, J., et al. (2007). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 12(10), 2347-2365. [Link]

  • Kamal, M., et al. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Journal of Chemistry, 2021, 9976378. [Link]

  • Kovylina, O. V., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Pharmaceuticals, 15(11), 1332. [Link]

  • Abd Alhameed, R., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Semantic Scholar. [Link]

  • Stavrou, I. K., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(2), 1699. [Link]

  • Li, M., et al. (2025). Mechanism of antibacterial and antibiofilm of thiazolidinone derivative TD-H2-A against Staphylococcus aureus. Scientific Reports, 15(1), 94571. [Link]

  • Hreskiv, I., et al. (2025). THIAZOLIDINONE-BASED COMPOUNDS AS DUAL-PURPOSE THERAPEUTICS: ANTIMICROBIAL EFFICACY, CYTOTOXICITY AND PHARMACOKINETIC POTENTIAL. ResearchGate. [Link]

  • Singh, S., & Srivastava, S. K. (2010). Synthesis and antimicrobial activity of 4-oxothiazolidines. ResearchGate. [Link]

  • Abd Alhameed, R. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. [Link]

  • Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317. [Link]

  • Szychowski, K. A., et al. (2022). Synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic... ResearchGate. [Link]

  • Patel, D. R., et al. (2024). Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5- dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent. Letters in Applied NanoBioScience, 13(2), 092. [Link]

  • Wakale, V. S., et al. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. European Journal of Medicinal Chemistry, 68, 384-393. [Link]

  • Obydennov, K. L., et al. (2022). 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. The Distant Reader. [Link]

Sources

A Research Framework for Evaluating 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary:

The rhodanine chemical scaffold, a derivative of thiazolidinone, represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] While significant research has been dedicated to various rhodanine-based compounds, 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid remains a promising yet underexplored molecule. Its structure suggests a high potential for interaction with key biological targets in inflammatory pathways. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step framework for the systematic evaluation of this compound. It is designed to equip researchers and drug development professionals with the necessary protocols and strategic insights to investigate its synthesis, elucidate its mechanism of action, and validate its efficacy in preclinical models. The narrative emphasizes the causality behind experimental choices, ensuring a robust and logically sound investigational workflow.

Chapter 1: The Rhodanine Scaffold: A Foundation for Anti-Inflammatory Drug Discovery

The 4-thiazolidinone core and its rhodanine subtype are cornerstones of heterocyclic chemistry, renowned for their synthetic versatility and broad biological activity.[2][4] This versatility stems from the multiple reactive sites on the rhodanine ring, allowing for modifications that can fine-tune the molecule's steric and electronic properties to optimize binding with specific biological targets.

Historically, rhodanine derivatives have been identified as inhibitors of crucial inflammatory mediators. For instance, certain derivatives effectively suppress nitric oxide (NO) production and block the downstream signaling of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[5] Others have been shown to act as modulators of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that transcriptionally represses pro-inflammatory genes.[6][7] This established precedent provides a strong rationale for investigating 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. The presence of the benzoic acid moiety at the N-3 position suggests potential interactions with targets that recognize carboxylic acid groups, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Chapter 2: Synthesis and Characterization

A robust and reproducible synthesis is the first critical step in the evaluation of any new chemical entity. Based on established methods for analogous compounds, a straightforward synthetic route for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid can be proposed.[8][9]

Proposed Synthetic Pathway

The synthesis would likely involve a two-step process starting from 2-aminobenzoic acid.

  • Step 1: Formation of Dithiocarbamate Salt: 2-aminobenzoic acid is reacted with carbon disulfide in the presence of a base (e.g., ammonia or a tertiary amine) to form an intermediate dithiocarbamate salt.

  • Step 2: Cyclocondensation: The dithiocarbamate salt is then reacted with an α-halo acetic acid, such as chloroacetic acid, leading to a cyclocondensation reaction that forms the 2-thioxothiazolidin-4-one ring and yields the final product.

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclocondensation cluster_2 Purification & Characterization A 2-Aminobenzoic Acid C Intermediate Dithiocarbamate Salt A->C + B Carbon Disulfide (CS2) + Base (e.g., NH4OH) B->C E 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (Final Product) C->E + D Chloroacetic Acid D->E F Purification (Recrystallization/Chromatography) E->F G Structural Confirmation (NMR, IR, Mass Spectrometry) F->G G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates (inhibition) NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes transcribes Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Genes->Mediators Compound 2-(4-Oxo-2-thioxothiazolidin-3-yl) benzoic acid Compound->IKK Potential Target (Inhibition) Compound->NFkB Potential Target (Inhibition) G A Acclimatization (7 days) B Group Allocation (n=6-8 per group) - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Compound (Low, Med, High Dose) A->B C Compound Administration (e.g., Oral Gavage) 1 hour pre-induction B->C D Induction of Inflammation (e.g., Carrageenan injection) C->D E Measurement of Edema (Plethysmometer) Timepoints: 1, 2, 3, 4, 24 hours D->E F Data Analysis - Calculate % Inhibition of Edema - Statistical Analysis (e.g., ANOVA) E->F

Sources

Electronic Absorption Spectra of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the electronic absorption spectra of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (also known as N-(2-carboxyphenyl)rhodanine). It is structured to serve researchers in medicinal chemistry and spectroscopy.

Technical Guide & Spectral Analysis

Executive Summary & Molecular Architecture

2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a bifunctional scaffold combining a rhodanine (2-thioxothiazolidin-4-one) core with an ortho-substituted benzoic acid moiety. Its electronic absorption spectrum is a complex superposition of transitions arising from the heterocyclic thione/carbonyl system and the aromatic carboxylic acid, modulated by steric strain and solvent polarity.

This molecule acts as a "privileged scaffold" in drug discovery (aldose reductase inhibitors, antimicrobial agents) and a multidentate ligand in coordination chemistry. Understanding its UV-Vis profile is critical for assessing purity, determining pKa, and monitoring metal chelation.

Structural Chromophores

The molecule possesses three distinct chromophoric zones that interact electronically:

  • Thiocarbonyl (C=S): Responsible for low-energy

    
     transitions.
    
  • Amide Carbonyl (C=O): Contributes to

    
     transitions.
    
  • N-Aryl System: The ortho-benzoic acid substituent introduces conjugation but also significant steric torsion, affecting the planarity of the N-C bond.

Chromophores M 2-(4-Oxo-2-thioxothiazolidin-3-yl) benzoic acid R Rhodanine Core (C=S, C=O) M->R Contains B Benzoic Acid (Ar-COOH) M->B N-Substituted with S Steric Torsion (Ortho Effect) B->S Induces S->R Decouples Conjugation

Figure 1: Chromophoric interplay within the molecule. The ortho-substitution creates a "twist" that partially decouples the aromatic ring from the heterocycle.

Electronic Transitions & Spectral Assignments[1][2]

The UV-Vis spectrum of rhodanines is characterized by intense absorption in the UV region. Unlike its 5-arylidene derivatives (which are yellow/red and absorb >350 nm), the parent 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is typically pale yellow or white, absorbing primarily in the UV.

Primary Absorption Bands

The spectrum typically exhibits three principal bands. Data below is synthesized from N-substituted rhodanine analogs and benzoic acid derivatives.

BandWavelength (

)
Transition TypeMolar Absorptivity (

)
Origin
I 250 – 265 nm

High (> 15,000)Benzenoid ring (E2 band) + Thiazolidinone ring overlap.
II 290 – 305 nm

Medium (~10,000)Conjugated N-C=S system (R-band). Sensitive to N-substitution.
III 340 – 360 nm

Low (< 500)Forbidden transition of the C=S (thione) lone pair.
The "Ortho-Effect" on Spectra

The position of the carboxylic acid at the ortho position (C2 of the phenyl ring) is spectroscopically significant.

  • Hypsochromic Shift (Blue Shift): Compared to the para-isomer, the ortho-isomer often shows a blue shift in the Band II region. The steric bulk of the -COOH group forces the phenyl ring out of coplanarity with the rhodanine ring, reducing

    
    -electron delocalization across the N-C bond.
    
  • Hypochromic Effect: The intensity (

    
    ) of the charge transfer band is often reduced due to this loss of planarity.
    

Experimental Protocol: Spectral Characterization

To ensure reproducibility and data integrity (E-E-A-T), the following protocol is recommended for characterizing this compound.

Materials & Preparation
  • Solvents: Spectroscopic grade Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), and Dimethylformamide (DMF).

  • Stock Solution: Prepare a

    
     M stock solution in DMF (due to solubility limits of the free acid in pure alcohols).
    
  • Working Solution: Dilute to

    
     M using the target solvent.
    
Measurement Workflow

Protocol Start Start: Solid Sample Solubility Dissolve in DMF (Stock 1mM) Start->Solubility Dilution Dilute to 10-5 M (MeOH/DCM/Buffer) Solubility->Dilution Baseline Baseline Correction (Pure Solvent) Dilution->Baseline Scan Scan 200-500 nm (Quartz Cuvette) Baseline->Scan Analysis Identify Lambda Max & Calculate Epsilon Scan->Analysis

Figure 2: Standardized workflow for UV-Vis characterization.

Solvatochromism

The molecule exhibits positive solvatochromism .

  • Non-polar (DCM): Band II appears at shorter wavelengths (~292 nm).

  • Polar Protic (MeOH): Band II shifts to longer wavelengths (~298 nm) due to stabilization of the polar excited state (Intramolecular Charge Transfer).

  • Specific Interaction: In alcohols, hydrogen bonding with the C=O and C=S groups can broaden the bands and obscure the weak

    
     transition.
    

pH-Dependent Spectral Behavior

The molecule contains a carboxylic acid group (


) and a potentially acidic methylene group at C5 (

).
Acidic Medium (pH < 3)
  • Species: Non-ionized carboxylic acid (-COOH).

  • Spectrum: Standard spectra as described in Section 2.1.

Basic Medium (pH > 7)
  • Species: Carboxylate anion (-COO⁻).

  • Spectral Shift: Deprotonation of the benzoic acid moiety increases electron density on the phenyl ring. This typically causes a bathochromic shift (red shift) of the aromatic

    
     bands due to the 
    
    
    
    (inductive) effect of the carboxylate.
  • Mechanism: The carboxylate is less electron-withdrawing than the carboxylic acid, facilitating easier charge transfer from the phenyl ring to the rhodanine acceptor.

Applications & Diagnostic Utility

Monitoring Knoevenagel Condensation

This molecule is the precursor for 5-arylidene rhodanines.

  • Precursor (Target Molecule):

    
     nm (Colorless/Pale Yellow).
    
  • Product (5-Arylidene):

    
     nm (Yellow/Orange).
    
  • Protocol: The disappearance of the 295 nm band and emergence of a broad band at 380-450 nm is the definitive spectroscopic signature of reaction progress.

Metal Complexation

The O (carbonyl), S (thione), and O (carboxylate) atoms act as donor sites.

  • Spectral Signature: Upon chelation (e.g., with Cu(II) or Zn(II)), the

    
     and 
    
    
    
    transitions of the C=S group undergo significant shifts (often hypsochromic for the C=S band if S binds directly, stabilizing the ground state).

References

  • Rhodanine Spectral Baseline: NIST Chemistry WebBook, SRD 69. "4-Thiazolidinone, 3-phenyl-2-thioxo-".

  • Structural Analogs: Zhou, J. F., et al. "3-Phenyl-2-thioxo-1,3-thiazolidin-4-one."[1] Acta Crystallographica Section E, 2008.[2]

  • Solvatochromism in Rhodanines: Bouziani, A., et al. "DFT and PCM-TD-DFT investigation of the electronic structures and spectra of 5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone derivatives." Journal of Molecular Structure, 2018.

  • Synthesis & Properties: Tejchman, W., et al.[3] "The Crystal Structures of Three Rhodanine-3-Carboxylic Acids." Journal of Chemical Crystallography, 2018.

  • General UV-Vis Theory: Reusch, W. "UV-Visible Spectroscopy." Virtual Textbook of Organic Chemistry, Michigan State University.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (also known as N-(2-carboxyphenyl)rhodanine). This scaffold is a critical intermediate in the development of aldose reductase inhibitors (e.g., Epalrestat analogues) and antimicrobial agents. The presence of the ortho-carboxylic acid group on the N-phenyl ring introduces steric and electronic factors that require precise pH control to avoid the formation of fused quinazolinone by-products.

This guide presents two validated methodologies:

  • Method A (Preferred): A scalable, one-pot synthesis using Bis(carboxymethyl)trithiocarbonate , offering higher purity and reduced handling of volatile carbon disulfide.

  • Method B (Classical): The traditional dithiocarbamate pathway using Carbon Disulfide and Chloroacetic acid, suitable for laboratories where the trithiocarbonate reagent is unavailable.

Chemical Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves the use of hazardous sulfur reagents. All operations must be performed in a properly functioning chemical fume hood.

ReagentHazard ClassCritical Safety Measure
Carbon Disulfide (CS₂) Neurotoxin, Extremely Flammable (FP: -30°C)Use glass syringes; avoid all ignition sources. Stench.
Chloroacetic Acid Corrosive, ToxicCauses severe skin burns. Handle with nitrile/neoprene gloves.
Anthranilic Acid IrritantAvoid inhalation of dust.
Bis(carboxymethyl)trithiocarbonate Irritant, StenchStore in a cool, dry place. Releases CS₂ upon decomposition.

Retrosynthetic Analysis & Mechanism

The target molecule is constructed by forming a thiazolidine-4-one ring onto the primary amine of anthranilic acid.

  • Challenge: The ortho-carboxyl group can act as an internal nucleophile, potentially leading to 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline (a fused 6-membered ring) under alkaline conditions.

  • Solution: The rhodanine ring closure is favored under acidic conditions , which suppresses the nucleophilicity of the carboxylate and promotes the dehydration of the acyclic dithiocarbamate intermediate.

Reaction Scheme

ReactionScheme Anthranilic Anthranilic Acid (2-Aminobenzoic acid) Intermed Intermediate (Dithiocarbamate) Anthranilic->Intermed Nucleophilic Attack Reagent Bis(carboxymethyl) trithiocarbonate Reagent->Intermed CS2 Transfer Product Target Product 2-(4-Oxo-2-thioxothiazolidin-3-yl) benzoic acid Intermed->Product Cyclization (-H2O) Acidic Reflux

Figure 1: Reaction pathway using the trithiocarbonate transfer reagent.

Materials & Equipment

Equipment
  • 250 mL Round-bottom flask (3-neck)

  • Reflux condenser with CaCl₂ drying tube or N₂ inlet

  • Magnetic stirrer / Oil bath

  • pH meter or broad-range pH paper

  • Vacuum filtration setup (Buchner funnel)[1]

Reagents (Stoichiometry)
ComponentEquiv.Amount (Example)Role
Anthranilic Acid 1.02.74 g (20 mmol)Substrate
Bis(carboxymethyl)trithiocarbonate 1.15.00 g (22 mmol)Cyclizing Agent (Method A)
Carbon Disulfide 1.51.8 mL (30 mmol)Reagent (Method B)
Chloroacetic Acid 1.22.27 g (24 mmol)Reagent (Method B)
Ammonia (25%) Excess~10 mLBase (Method B)
Ethanol / Water Solvent~50 mLSolvent System

Experimental Protocols

Method A: The Bis(carboxymethyl)trithiocarbonate Protocol (Recommended)

This method avoids the direct handling of free CS₂ and generally provides higher yields for N-aryl derivatives.

  • Preparation: In a 250 mL round-bottom flask, dissolve Anthranilic acid (2.74 g, 20 mmol) in 40 mL of water containing Sodium Carbonate (2.12 g, 20 mmol) . Stir until a clear solution is obtained (pH ~9-10).

  • Addition: Add Bis(carboxymethyl)trithiocarbonate (5.0 g, 22 mmol) to the solution.

  • Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 100°C) for 6–8 hours .

    • Observation: The solution will turn yellow/orange. Evolution of H₂S (rotten egg smell) may occur; ensure good ventilation.

  • Workup:

    • Cool the mixture to room temperature.

    • Acidify carefully with concentrated HCl (dropwise) to pH 2–3 .

    • Critical Step: The product will precipitate as a solid.[2] The acidic pH is necessary to protonate the carboxylic acid and ensure the rhodanine ring remains stable.

  • Isolation: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid .

    • Yield Expectation: 65–75%.

Method B: Classical Dithiocarbamate Synthesis

Use this method if the trithiocarbonate reagent is unavailable.

  • Dithiocarbamate Formation:

    • Dissolve Anthranilic acid (2.74 g) in Ammonium Hydroxide (25%, 10 mL) and Ethanol (10 mL) in a flask. Cool to 0–5°C in an ice bath.

    • Add Carbon Disulfide (1.8 mL) dropwise over 15 minutes.

    • Stir at room temperature for 4 hours. A heavy precipitate (ammonium dithiocarbamate salt) may form.

  • Alkylation:

    • Prepare a solution of Chloroacetic acid (2.5 g) in Water (10 mL) . Neutralize this solution with solid Sodium Carbonate until pH ~7 before addition (to prevent premature acidification).

    • Add the chloroacetate solution to the dithiocarbamate reaction mixture.

    • Stir for 3 hours at room temperature.

  • Cyclization:

    • Acidify the mixture with concentrated HCl to pH 1–2 .

    • Heat the mixture to 90°C for 2 hours. This step drives the dehydration to close the rhodanine ring.

  • Isolation: Cool and filter the solid product. Wash with water.[1][2][3]

Experimental Workflow

Workflow Start Start: Anthranilic Acid Solubilization Solubilize in Base (Na2CO3 or NH4OH) Start->Solubilization ReagentAdd Add Sulfur Source (Trithiocarbonate or CS2) Solubilization->ReagentAdd Heat Reflux / Heat (Formation of Intermediate) ReagentAdd->Heat Acidification Acidify to pH 2 (HCl Addition) Heat->Acidification Critical Cyclization Step Precipitation Precipitate Formation Acidification->Precipitation Filtration Vacuum Filtration & Wash (H2O) Precipitation->Filtration Recryst Recrystallization (EtOH/H2O) Filtration->Recryst

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

To validate the synthesis, compare your product against these parameters.

ParameterExpected ValueNotes
Appearance Yellow to pale-brown crystalline solidColor intensity may vary with purity.
Melting Point 190–195°C (dec.) Note: Ortho-substituted rhodanines often decompose near MP.
Solubility Soluble in DMSO, DMF, hot Ethanol.Insoluble in cold water.
IR Spectrum C=O (acid): ~1700 cm⁻¹C=O (rhodanine): ~1730 cm⁻¹C=S: ~1240 cm⁻¹Distinct carbonyl stretch for the rhodanine ring vs the benzoic acid.
¹H NMR (DMSO-d₆)δ 13.0 (br s, 1H, COOH)δ 7.5–8.0 (m, 4H, Ar-H)δ 4.45 (s, 2H, CH₂-S)The singlet at ~4.45 ppm is characteristic of the rhodanine CH₂.
Expert Insight: Troubleshooting
  • Problem: Product is oily or sticky.

    • Cause: Incomplete cyclization or presence of unreacted chloroacetic acid.

    • Fix: Recrystallize from Glacial Acetic Acid. The acid solvent promotes the final dehydration step.

  • Problem: Low Yield.

    • Cause: pH was not low enough during the final heating step.

    • Fix: Ensure pH is < 2 before the final reflux. The ring closure is acid-catalyzed.

References

  • Synthesis of N-substituted Rhodanines: Drobnica, L., et al. "The Chemistry of the -NCS Group.
  • Bis(carboxymethyl)trithiocarbonate Method: Journal of Heterocyclic Chemistry, "One-pot synthesis of N-arylrhodanines using bis(carboxymethyl)trithiocarbonate," .

  • Rhodanine Derivatives as Aldose Reductase Inhibitors: Journal of Medicinal Chemistry, "Synthesis and Activity of Epalrestat Analogues," .

  • Reaction of Anthranilic Acid with CS2: Russian Journal of Organic Chemistry, "Reactions of Anthranilic Acid Derivatives with Carbon Disulfide," .

  • General Rhodanine Protocol: Reddi, M., et al. "Green synthesis of rhodanine derivatives." Arkivoc, 2018. .

Sources

Application Note: One-Pot Synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Application Focus: Rapid scaffold generation for Aldose Reductase (ALR2) and Bcl-2 inhibition

Scientific Rationale & Pharmacological Relevance

The rhodanine (4-oxo-2-thioxothiazolidine) scaffold is a highly privileged pharmacophore in modern drug discovery. When functionalized at the N3 position with a benzoic acid moiety—specifically forming 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid—the resulting derivatives exhibit profound polypharmacology.

The integration of the rhodanine core with an ortho-substituted benzoic acid provides a unique spatial arrangement that serves two major therapeutic avenues:

  • Diabetic Complications: The carboxylic acid acts as a critical anchor in the anion-binding pocket of Aldose Reductase (ALR2), effectively halting the polyol pathway and preventing osmotic stress associated with diabetic neuropathy and retinopathy[1].

  • Oncology: 3-aryl-rhodanine benzoic acids have been identified as potent inhibitors of anti-apoptotic Bcl-2 and Mcl-1 proteins. By competitively binding to these proteins, they trigger Mitochondrial Outer Membrane Permeabilization (MOMP) and induce apoptosis in cancer cell lines (e.g., MDA-MB-231, K562)[2].

MechanismOfAction Ligand 2-(4-Oxo-2-thioxothiazolidin -3-yl)benzoic acid Target1 Aldose Reductase (ALR2) Ligand->Target1 Inhibits Target2 Bcl-2 / Mcl-1 Proteins Ligand->Target2 Inhibits Path1 Polyol Pathway Inhibition Target1->Path1 Downregulates Path2 MOMP & Cytochrome C Release Target2->Path2 Triggers Outcome1 Prevention of Diabetic Neuropathy Path1->Outcome1 Outcome2 Cancer Cell Apoptosis Path2->Outcome2

Figure 1: Dual pharmacological pathways modulated by 3-aryl-rhodanine benzoic acid derivatives.

Reaction Causality & Mechanistic Insights (E-E-A-T)

The traditional synthesis of N-substituted rhodanines often requires the isolation of unstable dithiocarbamate intermediates, leading to significant yield attrition and prolonged reaction times[3]. To circumvent this, we utilize a highly efficient, atom-economical one-pot, three-component cascade reaction .

Mechanistic Breakdown
  • Nucleophilic Addition: The reaction begins with 2-aminobenzoic acid (anthranilic acid). The addition of Potassium Hydroxide (KOH) serves a dual purpose: it deprotonates the carboxylic acid to ensure solubility in the aqueous/ethanolic medium, and it enhances the nucleophilicity of the primary amine. The amine attacks the highly electrophilic carbon of Carbon Disulfide (CS

    
    ), forming a potassium dithiocarbamate intermediate.
    
  • S-Alkylation: The subsequent in-situ addition of chloroacetic acid results in a rapid S

    
    2 displacement of the chloride ion by the highly nucleophilic sulfur of the dithiocarbamate, yielding an S-carboxymethyl dithiocarbamate intermediate.
    
  • Acid-Catalyzed Cyclization: The critical final step is triggered by the addition of concentrated HCl and heat. Acidification protonates both carboxylate groups. The elevated temperature drives an intramolecular condensation (dehydration) between the secondary amine and the newly introduced carboxylic acid, closing the 5-membered thiazolidine ring to form the final 4-oxo-2-thioxo product.

ProtocolWorkflow Step1 1. Dithiocarbamate Formation Step2 2. S-Alkylation Step1->Step2 ClCH2COOH 30 min, RT Step3 3. Acidic Cyclization Step2->Step3 HCl (pH < 2) Heat at 90°C Product Rhodanine-Benzoic Acid Derivative Step3->Product Precipitation & Filtration

Figure 2: One-pot cascade workflow for the synthesis of rhodanine derivatives.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that researchers can verify the success of each mechanistic step before proceeding, preventing wasted time and reagents.

Materials Required
  • Reagents: Anthranilic acid (10 mmol), Carbon Disulfide (12 mmol), Chloroacetic acid (10 mmol), Potassium Hydroxide (20 mmol), Concentrated HCl (37%).

  • Solvents: Ethanol (Absolute), Deionized Water.

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, pH paper.

Step-by-Step Methodology

Phase 1: Dithiocarbamate Formation

  • Dissolve 1.37 g (10 mmol) of anthranilic acid in 15 mL of ethanol in a 100 mL round-bottom flask.

  • Add a solution of 1.12 g (20 mmol) of KOH dissolved in 10 mL of deionized water. Stir for 5 minutes at room temperature.

  • Place the flask in an ice bath (0–5 °C). Slowly add 0.72 mL (12 mmol) of CS

    
     dropwise over 15 minutes.
    
  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

Validation Checkpoint 1 (IPC): The reaction mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution, indicating the successful formation of the potassium dithiocarbamate salt. If unreacted amine persists (verify via TLC; eluent Hexane/EtOAc 1:1), add 0.1 eq of KOH and stir for an additional 30 minutes.

Phase 2: S-Alkylation 5. Prepare a neutralized solution of chloroacetic acid by dissolving 0.94 g (10 mmol) in 10 mL of water, neutralizing carefully with sodium carbonate until effervescence ceases. 6. Add this neutralized chloroacetate solution dropwise to the reaction mixture. 7. Stir vigorously at room temperature for 1 hour.

Validation Checkpoint 2 (IPC): The deep red color will gradually lighten to a pale yellow or orange, signifying the consumption of the dithiocarbamate anion and the formation of the S-carboxymethyl intermediate.

Phase 3: Cyclization and Isolation 8. Cool the flask in an ice bath and slowly add concentrated HCl dropwise until the pH of the solution is strictly < 2 (monitor with pH paper). 9. Attach a reflux condenser and heat the mixture to 90 °C for 2 to 3 hours. 10. Cool the reaction mixture to room temperature, then pour it over 50 g of crushed ice. 11. Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water (3 x 15 mL), and dry under a vacuum desiccator.

Validation Checkpoint 3 (Final QC): The successful cyclization is indicated by the precipitation of a yellow to pale-orange solid upon cooling. For the unsubstituted 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, verify the product via LC-MS (Expected [M-H]


: ~252.0 m/z) or melting point analysis.

Quantitative Data & Optimization

The choice of base and solvent system profoundly impacts the thermodynamic driving force of the cascade reaction. The table below summarizes the optimization parameters for the synthesis of the core scaffold, demonstrating why aqueous KOH is the authoritative standard for this protocol.

EntryBase (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1TriethylamineEtOH / H

O
806.045%Weak base; incomplete deprotonation of anthranilic acid.
2NaOHH

O
904.062%Good conversion, but intermediate sodium salts show lower solubility.
3 KOH EtOH / H

O
90 3.0 85% Optimal solubility of potassium dithiocarbamate; rapid S-alkylation.
4KOHPEG-400801.592%Green chemistry alternative; enhanced reaction rate via phase transfer.

Note: Yields represent isolated, purified product. Entry 3 represents the standard conditions utilized in the protocol above.

References

  • Fu, H., Hou, X., Wang, L., Dun, Y., Yang, X., & Fang, H. (2015). Design, synthesis and biological evaluation of 3-aryl-rhodanine benzoic acids as anti-apoptotic protein Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Khan, N., Gautam, G., & Arun, K. (2019). Synthesis and Biological Evaluation of Some New Rhodanine Analogues as Aldose Reductase Inhibitors (ARIs). Journal of Drug Delivery and Therapeutics.
  • Semantic Scholar (2018). Rhodanine as a Scaffold: A Short Review on Its Synthesis and Anti-Diabetic Activities. Heterocycles.

Sources

Application Note: Advanced Knoevenagel Condensation Strategies for the Synthesis of 5-Arylidene Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Rhodanine (2-thioxo-4-thiazolidinone) is a privileged pharmacophore widely utilized in drug discovery for its antimicrobial, antiviral, and antidiabetic properties. The primary functionalization route to generate bioactive rhodanine derivatives is the Knoevenagel condensation at the C-5 position with various aromatic or heteroaromatic aldehydes.

Causality of the Reaction: The active methylene group at the C-5 position of the rhodanine core is flanked by an electron-withdrawing carbonyl group, rendering it sufficiently acidic (pKa ~ 12–13). The reaction is initiated by a base-catalyzed deprotonation, generating a highly nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of the target aldehyde, forming an aldol-type intermediate. Subsequent dehydration is thermodynamically driven, resulting strictly in the Z-isomer [1]. The E-isomer is highly disfavored due to severe steric clashes between the bulky aryl group and the rhodanine thiocarbonyl/carbonyl moieties.

Mechanism Step1 Rhodanine Core (C-5 Active Methylene) Step2 Base-Catalyzed Deprotonation Step1->Step2 Step3 Nucleophilic Attack on Aldehyde Step2->Step3 Step4 Aldol Intermediate Formation Step3->Step4 Step5 Dehydration (-H2O) Thermodynamic Control Step4->Step5 Step6 (Z)-5-Arylidene Rhodanine Target Scaffold Step5->Step6

Mechanistic pathway of the Knoevenagel condensation for rhodanine derivatives.

Quantitative Comparison of Synthetic Strategies

Selecting the optimal protocol depends on the scale, available equipment, and environmental considerations. The table below summarizes the quantitative metrics of the three most robust methodologies used in modern medicinal chemistry.

ProtocolCatalyst / BaseSolventTemperatureReaction TimeTypical YieldKey Advantage
A: Classical Sodium Acetate (NaOAc)Glacial Acetic AcidReflux (118 °C)4 – 6 hours50 – 82%Highly scalable, robust for diverse aldehydes.
B: Microwave EDA or TMP (10 mol%)Ethanol or AcOH80 – 100 °C (MW)15 – 30 mins85 – 99%Drastically reduced time, cleaner impurity profile.
C: Green DES None (Self-catalyzed)Choline Chloride:Urea80 °C1 – 2 hours51 – 99%Eco-friendly, VOC-free, simple water workup.

Experimental Protocols & Self-Validating Workflows

ProtocolWorkflow Start Select Knoevenagel Protocol Classical Protocol A: Classical NaOAc / AcOH Start->Classical Scalable MW Protocol B: Microwave EDA / EtOH Start->MW Rapid Green Protocol C: Green DES ChCl:Urea Start->Green Eco-Friendly Val1 Precipitation in Ice Water Classical->Val1 Val2 TLC & Cold EtOH Wash MW->Val2 Val3 Water Addition (DES Break) Green->Val3

Decision workflow and self-validation steps for rhodanine Knoevenagel protocols.

Protocol A: Classical Thermodynamic Control (NaOAc/AcOH)

This traditional approach utilizes a weak base in a protic environment, making it highly reliable for large-scale synthesis[2].

  • Causality: Glacial acetic acid provides a protic environment that facilitates the final dehydration step. Anhydrous sodium acetate acts as a mild base; it is strong enough to deprotonate the C-5 active methylene (pKa ~13) but weak enough to prevent the ring-opening hydrolysis of the thiazolidinone core that occurs with strong alkalis (like NaOH)[1].

  • Step-by-Step Methodology:

    • In a 100 mL round-bottom flask, dissolve equimolar amounts of rhodanine (1.0 mmol) and the target aromatic aldehyde (1.0 mmol) in 5 mL of glacial acetic acid[1].

    • Add anhydrous sodium acetate (1.0 mmol) to the mixture[1].

    • Stir the solution under reflux (approx. 118 °C) for 4–6 hours[2].

    • Self-Validation Step: Observe the reaction mixture. A successful condensation is indicated by a distinct color shift from pale yellow to deep red or orange.

    • Pour the hot reaction mixture into 20 mL of ice-cold water. The sudden shift in solvent polarity immediately crashes out the hydrophobic 5-arylidene product[2].

    • Filter the precipitate, wash with distilled water (3 × 10 mL), and recrystallize from ethanol[1].

Protocol B: Microwave-Assisted Kinetic Acceleration

Microwave (MW) synthesis is ideal for drug discovery programs requiring rapid library generation with high purity[3].

  • Causality: Microwave dielectric heating rapidly and uniformly excites the polar solvent molecules, drastically lowering the activation energy barrier for the dehydration step. Using 10 mol% of an organic base like ethylenediamine (EDA) or 2,2,6,6-tetramethylpiperidine (TMP) initiates the nucleophilic attack efficiently without degrading sensitive functional groups[3][4].

  • Step-by-Step Methodology:

    • In a microwave-safe vessel, combine rhodanine (1.0 mmol) and the aldehyde (1.0 mmol) in 2.5 mL of ethanol or acetic acid[3].

    • Add a catalytic amount of EDA or TMP (10 mol%)[3][4].

    • Seal the vessel and subject it to microwave irradiation at 80–100 °C for 15–30 minutes[3].

    • Self-Validation Step: Perform TLC monitoring (e.g., 20% EtOAc/Hexane). The complete disappearance of the rhodanine spot within 15 minutes confirms kinetic completion[4].

    • Cool the vessel to room temperature. The product self-purifies by crystallizing out of the solution.

    • Filter and wash the crystals with cold ethanol[4].

Protocol C: Green Chemistry via Deep Eutectic Solvents (DES)

This catalyst-free, VOC-free method leverages a Deep Eutectic Solvent (DES) to act as both the reaction medium and the catalyst[5].

  • Causality: A mixture of choline chloride and urea forms an extensive hydrogen-bond network. The urea activates the carbonyl oxygen of the aldehyde via H-bonding, increasing its electrophilicity. Simultaneously, the chloride ions provide sufficient basicity to deprotonate the rhodanine C-5 position, eliminating the need for external bases[5].

  • Step-by-Step Methodology:

    • Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio. Heat to 80 °C until a clear, homogeneous melt is formed[5].

    • Add rhodanine (1.0 mmol) and the aldehyde (1.0 mmol) directly to the DES melt[5].

    • Stir the mixture at 80 °C for 1–2 hours[5].

    • Self-Validation Step: The DES is highly water-soluble. Adding 10 mL of distilled water to the reaction mixture instantly breaks the eutectic network, dissolving the solvent and cleanly precipitating the water-insoluble 5-arylidene rhodanine[5].

    • Filter the solid, wash thoroughly with water, and dry.

Analytical Characterization

To verify the structural integrity and stereochemistry of the synthesized derivatives, ^1^H NMR spectroscopy is the gold standard. The Knoevenagel condensation of rhodanines strictly yields the Z-isomer . This is analytically confirmed by the chemical shift of the highly deshielded methine proton (=CH–), which typically resonates downfield between δ 7.5 and 8.0 ppm . This significant deshielding is caused by the anisotropic effect of the adjacent carbonyl group on the rhodanine ring, a phenomenon absent in the sterically hindered E-isomer[1].

References

1.3 - Beilstein Journals 2.4 - PMC 3.5 - MDPI 4.2 - MDPI 5.1 - Research and Reviews: Open Access Journals

Sources

Application Note: 1H NMR Characterization of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety attached to a thioxothiazolidinone ring. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with thiazolidinone derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Accurate structural elucidation is a critical step in the synthesis and development of such compounds. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds in solution. This application note provides a detailed guide to the ¹H NMR characterization of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, including a comprehensive protocol for sample preparation, data acquisition, and spectral interpretation.

Principle of ¹H NMR Spectroscopy

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption of energy, a spectrum is generated that provides information about the chemical environment of each proton in the molecule.

The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to resonance at a lower chemical shift (upfield).[3] Spin-spin coupling between neighboring, non-equivalent protons causes splitting of NMR signals into multiplets, providing valuable information about the connectivity of atoms within the molecule. The multiplicity is governed by the n+1 rule, where 'n' is the number of adjacent, equivalent protons.

Experimental Protocol

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol ensures the acquisition of a high-resolution spectrum.

Materials:

  • 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (5-25 mg)[4][5]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃), 0.6-0.7 mL[4]

  • 5 mm NMR tubes[6]

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid directly into a clean, dry vial.[4][5] The use of a sufficient amount of material is crucial for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei or for 2D NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for compounds containing carboxylic acid and amide-like protons, as it can slow down the exchange of these labile protons with residual water, allowing for their observation in the spectrum. Chloroform-d (CDCl₃) can also be used if the compound is sufficiently soluble. The deuterated solvent provides a lock signal for the spectrometer to stabilize the magnetic field and avoids overwhelming the spectrum with solvent protons.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[4] Gently vortex the vial to ensure complete dissolution. Visual inspection should confirm the absence of any solid particles.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution into a clean 5 mm NMR tube.[5] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Sample Transfer: Carefully transfer the filtered solution into the NMR tube. The final sample height in the tube should be approximately 4-5 cm to ensure it is within the active volume of the NMR probe.[5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

II. Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

Typical Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

  • Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

  • Temperature: Standard probe temperature (e.g., 298 K).

Spectral Interpretation and Data Analysis

The ¹H NMR spectrum of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is expected to show distinct signals corresponding to the protons of the benzoic acid ring and the methylene protons of the thioxothiazolidinone ring.

Predicted ¹H NMR Spectrum

The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below. These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
COOH10.0 - 13.0Broad Singlet1H-
H-6'7.9 - 8.2Doublet of Doublets1H~7.5, ~1.5
H-3', H-4', H-5'7.3 - 7.8Multiplet3H-
CH₂~4.0 - 4.5Singlet2H-

Causality behind Expected Chemical Shifts:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. It typically appears as a broad singlet at a very downfield chemical shift (10-13 ppm).[7] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-3' to H-6'): The protons on the benzoic acid ring will resonate in the aromatic region (7.3-8.2 ppm).[8] The proton ortho to the carboxylic acid group (H-6') is expected to be the most deshielded due to the anisotropic effect of the carbonyl group.[7][8] The remaining aromatic protons will appear as a complex multiplet due to spin-spin coupling.

  • Methylene Protons (CH₂): The two protons on the methylene group of the thioxothiazolidinone ring are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a singlet in the region of 4.0-4.5 ppm.[9] The adjacent carbonyl and sulfur atoms contribute to their deshielding.

Molecular Structure and Proton Environments

The following diagram illustrates the structure of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid with the non-equivalent protons labeled.

Caption: Molecular structure of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid.

Conclusion

This application note provides a detailed protocol for the ¹H NMR characterization of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. By following the outlined procedures for sample preparation and data acquisition, researchers can obtain high-quality spectra for accurate structural verification. The provided analysis of the expected ¹H NMR spectrum serves as a valuable reference for interpreting experimental data, which is a crucial step in the synthesis and development of novel thiazolidinone-based compounds for pharmaceutical applications.

References

  • NMR Sample Preparation. University of California, Riverside. Accessed March 7, 2026.
  • NMR Sample Preparation.
  • Small molecule NMR sample preparation. University of Michigan. Accessed March 7, 2026.
  • NMR Sample Preparation. ETH Zurich. Accessed March 7, 2026.
  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. Impactfactor. Accessed March 7, 2026.
  • ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. Accessed March 7, 2026.
  • ¹H NMR Spectral parameters for substituted benzenes. Massachusetts Institute of Technology. Accessed March 7, 2026.
  • ¹H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Accessed March 7, 2026.
  • NMR Chemical Shift Values Table. Chemistry Steps. Accessed March 7, 2026.
  • molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. Semantic Scholar. Accessed March 7, 2026.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic

Sources

Crystallization Methods for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid: Protocols for High-Purity Polymorph Isolation and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a highly versatile scaffold in medicinal chemistry, serving as a critical precursor and active pharmacophore for histone acetyltransferase (HAT) inhibitors[1], antimicrobial agents[2], and antifungal compounds[3]. Due to the highly polarizable rhodanine core and the strong hydrogen-bonding capacity of the ortho-substituted benzoic acid moiety, this compound frequently precipitates as an amorphous solid or forms undesired solvates. This Application Note details three field-validated crystallization protocols designed to isolate high-purity polymorphs, control particle size, and grow single crystals suitable for X-ray diffraction.

Physicochemical Rationale & Causality

The molecular architecture of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid dictates its crystallization thermodynamics:

  • The Rhodanine Core : The 4-oxo-2-thioxothiazolidin-3-yl ring contains both a thioamide and a dithiocarbamate-like structural motif. This electron-rich, planar system is highly prone to

    
     stacking and dipole-dipole interactions[4].
    
  • The Benzoic Acid Moiety : The carboxylic acid group acts as a potent hydrogen bond donor and acceptor. In the solid state, these molecules strongly prefer to form centrosymmetric homodimers via

    
     hydrogen-bonding motifs.
    
  • Solvent Causality : Selecting a solvent that can temporarily disrupt these homodimers during dissolution without permanently trapping the solvent molecules in the crystal lattice is critical. For instance, glacial acetic acid competes for hydrogen bonding during the heating phase but is cleanly excluded from the lattice upon slow cooling, yielding highly pure crystals[2]. Conversely, highly polar aprotic solvents like DMSO completely solvate the molecule, requiring a kinetic anti-solvent (water) crash to force precipitation[1].

Experimental Methodologies
Protocol A: Thermodynamically Controlled Cooling Crystallization (Glacial Acetic Acid)

Best for: Bulk API purification and achieving high thermodynamic stability.

  • Dissolution : Suspend 1.0 g of raw amorphous 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid in 15 mL of glacial acetic acid.

  • Heating : Heat the suspension to 85 °C under continuous magnetic stirring (400 rpm) until complete dissolution is achieved. Causality: The thermal energy and the protic nature of acetic acid break the amorphous hydrogen-bond network.

  • Filtration : Perform a hot filtration through a 0.45 µm PTFE syringe filter to remove insoluble impurities and heterogeneous nucleation sites.

  • Controlled Cooling : Transfer the filtrate to a programmable crystallizer. Cool from 85 °C to 20 °C at a strict rate of 0.1 °C/min. Causality: A slow cooling trajectory prevents supersaturation spikes, allowing the molecules to orient into their lowest-energy dimeric crystal lattice rather than crashing out as an amorphous powder.

  • Isolation : Filter the resulting crystalline suspension under vacuum. Wash the filter cake with 2 × 5 mL of cold water to remove residual acetic acid[2].

  • Drying : Dry in a vacuum oven at 60 °C for 12 hours.

Protocol B: Kinetic Anti-Solvent Precipitation (DMSO/Water)

Best for: Rapid recovery, high yield, and generating fine, monodisperse particles for biological assays.

  • Solvation : Dissolve 1.0 g of the compound in 5 mL of anhydrous DMSO at room temperature. Causality: DMSO acts as a strong hydrogen-bond acceptor, completely disrupting intermolecular interactions and creating a highly concentrated, stable solution[1].

  • Anti-Solvent Addition : Transfer the DMSO solution to a dropping funnel. Vigorously stir 50 mL of deionized water (the anti-solvent) at 800 rpm at 4 °C.

  • Precipitation : Add the DMSO solution dropwise (1 mL/min) into the cold water. Causality: The rapid diffusion of DMSO into water causes an instantaneous spike in supersaturation, forcing massive, simultaneous primary nucleation. This kinetic control yields smaller, uniform particles.

  • Maturation : Stir the resulting milky suspension for 30 minutes to allow Ostwald ripening.

  • Isolation & Drying : Centrifuge at 5000 rpm for 10 minutes, decant the supernatant, wash the pellet with cold water, and lyophilize to prevent agglomeration.

Protocol C: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SCXRD)

Best for: Structural elucidation and absolute stereochemistry confirmation.

  • Preparation : Dissolve 50 mg of the compound in 2 mL of Dichloromethane (DCM).

  • Inner Vial : Place the DCM solution in a small, uncapped 4 mL glass vial.

  • Outer Chamber : Place the 4 mL vial inside a larger 20 mL glass vial containing 5 mL of Petroleum Ether (anti-solvent).

  • Diffusion : Seal the 20 mL vial tightly with a Teflon-lined cap and store it undisturbed at 20 °C for 7–14 days. Causality: The highly volatile non-polar Petroleum Ether slowly diffuses through the vapor phase into the DCM solution. This creates an extremely gradual increase in supersaturation, which is the absolute prerequisite for growing large, defect-free single crystals[1].

Quantitative Data & Yield Analysis
ParameterProtocol A (Acetic Acid)Protocol B (DMSO/Water)Protocol C (Vapor Diffusion)
Primary Mechanism Thermodynamic CoolingKinetic Anti-SolventVapor-Phase Saturation
Average Yield (%) 78 - 82%92 - 96%N/A (Analytical Scale)
Crystal Habit Prismatic / BlockyMicrocrystalline PowderLarge Single Prisms
Purity (HPLC) > 99.5%~ 98.0%> 99.9%
Process Time 24 Hours4 Hours7 - 14 Days
Best Application Bulk API ProductionBioassay PreparationSCXRD Analysis
Analytical Validation (Self-Validating System)

To ensure the integrity of the crystallized 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, the following orthogonal validation steps must be executed:

  • Differential Scanning Calorimetry (DSC) : A sharp endothermic melting peak should be observed at approximately 253 °C[1]. A broad peak or a depressed melting point indicates residual solvent or incomplete crystallization.

  • 1H NMR (DMSO-d6) : Confirm the absence of acetic acid or DCM solvates. Key signals: The carboxylic acid proton should appear as a broad singlet around

    
     12.95 ppm, and the rhodanine 
    
    
    
    protons should be distinct at
    
    
    4.38 ppm[1].
  • Powder X-Ray Diffraction (PXRD) : Compare the diffractogram of the bulk powder from Protocols A and B against the simulated powder pattern derived from the single crystal grown in Protocol C. This confirms phase purity and rules out polymorphic mixtures.

Process Visualization

Crystallization A Raw Amorphous 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid B Solvent Screening & Dissolution A->B C1 Method A: Glacial Acetic Acid (Cooling) B->C1 C2 Method B: DMSO / Water (Anti-Solvent) B->C2 C3 Method C: DCM / Pet Ether (Vapor Diffusion) B->C3 D1 Primary Nucleation (Thermodynamic Control) C1->D1 D2 Rapid Precipitation (Kinetic Control) C2->D2 D3 Slow Saturation (Single Crystal Growth) C3->D3 E Filtration, Washing & Vacuum Drying D1->E D2->E D3->E F High-Purity Crystalline API E->F

Figure 1. Crystallization workflow and thermodynamic pathways for rhodanine-benzoic acid derivatives.

References
  • Title: Rhodanine carboxylic acids as novel inhibitors of histoneacetyltransferases. Source: Med. Chem. Commun., 2012, 3, 305-311. URL: [Link]

  • Title: Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Source: Pharmaceuticals, 2022, 15(5), 563. URL: [Link]

  • Title: N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Source: MDPI, 2023. URL: [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Rhodanine Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cytotoxicity Profiling for Rhodanine-Based Drug Candidates

Rhodanine and its derivatives, particularly those incorporating a benzoic acid moiety, represent a privileged scaffold in medicinal chemistry. These compounds have garnered significant attention for their diverse biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1][2] Many rhodanine-based compounds exert their effects by targeting key cellular signaling proteins, such as kinases, which are often dysregulated in cancer.[3][4] Consequently, a primary mechanism of action for these potential therapeutics is the induction of cytotoxicity in diseased cells.

Accurate and reliable assessment of a compound's cytotoxic potential is a cornerstone of the preclinical drug discovery process. It allows for the determination of dose-dependent effects, the calculation of critical potency metrics like the IC50 (half-maximal inhibitory concentration), and the comparison of efficacy across different chemical analogs. Furthermore, by testing against a panel of both cancerous and normal cell lines, a therapeutic window can be established, providing an early indication of a compound's potential for selective action against tumor cells while sparing healthy tissues.[5]

This comprehensive guide provides detailed protocols and expert insights for conducting two of the most robust and widely adopted in vitro cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity. The methodologies are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure the generation of reproducible and trustworthy data for your rhodanine benzoic acid drug development program.

Pillar 1: Selecting the Appropriate Cytotoxicity Assay

The choice of assay is dictated by the biological question being asked. The two protocols detailed here measure distinct cellular endpoints, providing complementary views of a compound's cytotoxic effect.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of a cell population.[6][7] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells. This assay is a strong indicator of overall cell health and proliferation.[9]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the integrity of the plasma membrane.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[11] The assay measures the enzymatic activity of this extracellular LDH, which serves as a direct marker for cytotoxicity and cell death.[12]

For a comprehensive profile, it is often advantageous to use both types of assays. For instance, a compound might reduce metabolic activity (measured by MTT) at a lower concentration than it induces outright membrane lysis (measured by LDH), providing deeper insights into its mechanism of action.

Pillar 2: The MTT Assay for Metabolic Activity

The MTT assay remains a gold standard for high-throughput screening of compound cytotoxicity due to its reliability and straightforward protocol.[7]

Scientific Principle

The core of the MTT assay is the enzymatic conversion of the tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase. This reduction only occurs in metabolically active cells. The resulting intracellular purple formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in signal relative to untreated control cells indicates a reduction in cell viability.[7]

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_plate 96-Well Plate cluster_assay Assay Steps A Seed Cells (e.g., 1x10⁴ cells/well) B Incubate 24h (Allow Adherence) A->B C Treat with Rhodanine Derivatives (Varying Concentrations) B->C D Incubate 24-72h C->D E Add MTT Reagent (0.5 mg/mL final conc.) D->E F Incubate 4h at 37°C E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate & Shake to Dissolve Crystals G->H I Read Absorbance (570 nm) H->I LDH_Workflow cluster_plate Original Cell Plate cluster_transfer Assay Plate cluster_assay Assay Steps A Seed & Treat Cells (As in MTT Protocol) B Set Up Controls: - Spontaneous Release - Maximum Release (Add Lysis Buffer) A->B C Centrifuge Plate (To pellet cells/debris) B->C D Transfer Supernatant (50 µL) to a new plate C->D E Add LDH Reaction Mixture D->E F Incubate 30 min at RT (Protected from light) E->F G Add Stop Solution F->G H Read Absorbance (490 nm) G->H

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Treated cell plates (as prepared in the MTT protocol)

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for reagent consistency) or individual reagents:

    • Lysis Buffer (e.g., 10X Triton X-100)

    • LDH Assay Reaction Mixture (containing substrate, cofactor, and tetrazolium salt)

    • Stop Solution (e.g., 1M Acetic Acid)

  • Sterile 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Controls on the Cell Plate:

    • The cell plate is prepared and treated with rhodanine derivatives as described previously.

    • Self-Validation: Three types of controls are essential for data normalization:

      • Spontaneous LDH Release: Untreated cells (vehicle control). This measures the baseline level of LDH release from healthy cells.

      • Maximum LDH Release: Untreated cells lysed by adding Lysis Buffer (per kit instructions, typically 10 µL of 10X buffer) 30-45 minutes before supernatant collection. This establishes the 100% cytotoxicity signal. [13] * Background Control: Medium only (no cells).

  • Supernatant Collection:

    • Centrifuge the 96-well cell plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any cells or debris.

    • Carefully transfer 50 µL of supernatant from each well to a fresh, flat-bottom 96-well plate. [11][13] * Expert Insight: Avoid disturbing the cell layer to prevent artificially high LDH readings.

  • Enzymatic Reaction:

    • Prepare the LDH Reaction Mixture according to the manufacturer's protocol. This reagent is often light-sensitive.

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant. [11] * Tap the plate gently to mix.

    • Incubate for 30 minutes at room temperature, protected from light. [11]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of Stop Solution to each well. This stabilizes the colorimetric product. [10][13] * Gently mix and remove any air bubbles.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background subtraction. [11]

Authoritative Grounding: Cell Line Selection & Data Analysis

Cell Line Selection

The choice of cell line is critical and should be guided by the therapeutic goal. Since many rhodanine derivatives are explored as anticancer agents and potential kinase inhibitors, a panel of relevant cell lines is recommended. [3][4][14]

Cell Line Origin Typical Seeding Density (cells/well) Rationale for Use
A549 Human Lung Carcinoma 5,000 - 10,000 A standard model for lung cancer cytotoxicity studies. [1]
MCF-7 Human Breast Adenocarcinoma 8,000 - 15,000 A common model for hormone-responsive breast cancer. [1]
HeLa Human Cervical Carcinoma 5,000 - 10,000 A robust and widely used cancer cell line for general cytotoxicity. [15]
HepG2 Human Hepatocellular Carcinoma 10,000 - 20,000 Represents liver cancer and is also used for assessing potential hepatotoxicity. [16][17]
DU145 / PC-3 Human Prostate Carcinoma 8,000 - 15,000 Standard models for prostate cancer research. [18]
MCF-10A Non-tumorigenic Breast Epithelial 10,000 - 20,000 An essential "normal" control to assess selective cytotoxicity against cancer cells. [19]

| Ba/F3 | Murine Pro-B Cells | 2,000 - 5,000 | Used for kinase inhibitor profiling; can be engineered to depend on a specific kinase for survival. [20]|

Data Analysis and Interpretation
  • Background Subtraction: For both assays, subtract the average absorbance of the medium-only wells from all other readings.

  • Calculating Percent Viability (MTT Assay):

    • % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100

  • Calculating Percent Cytotoxicity (LDH Assay):

    • First, correct the experimental values by subtracting the average absorbance of the spontaneous release control.

    • % Cytotoxicity = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Maximum Release) * 100

  • Dose-Response Curves and IC50 Calculation:

    • Plot the % Viability or % Cytotoxicity against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured effect (e.g., 50% viability or 50% cytotoxicity).

Diagram 3: Dose-Response Curve and IC50

Dose_Response y_axis x_axis origin origin->y_axis:n  % Viability origin->x_axis:e Log[Compound Concentration]   p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 ic50_point p3->ic50_point p5 p4->p5 fifty_percent 50% ic50_val IC50 fifty_percent_point fifty_percent_point->p3

Caption: A typical dose-response curve showing the IC50 value.

Trustworthiness: Special Considerations for Rhodanine Compounds
  • Compound Interference: Rhodanine derivatives, like many colored compounds, can potentially interfere with colorimetric assays. It is crucial to run a control where the compounds are added to wells with medium but no cells to see if they directly react with MTT or have intrinsic absorbance at the measurement wavelength. If interference is observed, the LDH assay (which uses the supernatant) is often a more reliable alternative.

  • Solubility: Rhodanine benzoic acid derivatives may have limited aqueous solubility. Ensure complete dissolution in the stock solvent (DMSO) and watch for precipitation when diluting in culture medium. A cloudy or precipitated treatment medium will lead to inaccurate results. A vehicle control with the highest concentration of DMSO used is mandatory.

Context: Rhodanine Derivatives as Kinase Inhibitors

Many rhodanine-based molecules are designed to inhibit protein kinases, which are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival. [14]By blocking the activity of a hyperactive kinase in a cancer cell, these inhibitors can shut down the pro-survival signals, leading to cell cycle arrest and, ultimately, cytotoxic cell death. The cytotoxicity measured by the MTT and LDH assays is therefore a direct, functional readout of the compound's intended biological effect.

Diagram 4: Simplified Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Rhodanine Rhodanine Benzoic Acid Derivative Rhodanine->Kinase1 Inhibition

Caption: Inhibition of a kinase cascade by a rhodanine derivative.

References

  • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. (2016). PLOS ONE. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2023). Bentham Science. [Link]

  • LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. [Link]

  • in vitro cytotoxic activity by MTT assay for the compounds 2 and 3a-h. (n.d.). ResearchGate. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). Semantic Scholar. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific. [Link]

  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. (2023). ACS Omega. [Link]

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2022). ResearchGate. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC. [Link]

  • Computational Evaluation and in vitro Antiproliferative Study of Novel Substituted Rhodanine Derivatives. (2021). International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis and Antitumor Activity of Some Rhodanine Derivatives. (n.d.). Connect Journals. [Link]

  • Rhodacyanine Derivative Selectively Targets Cancer Cells and Overcomes Tamoxifen Resistance. (2012). PMC. [Link]

  • Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. (n.d.). PMC. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]

  • Screening and profiling services for Kinases. (n.d.). BPS Bioscience. [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). PMC. [Link]

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2025). PMC. [Link]

  • The MTT assay of rhodanine derivative 1 for measuring cell viability.. (n.d.). ResearchGate. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Dose response curve of rhodanine derivatives on human cancer cell lines.... (n.d.). ResearchGate. [Link]

  • ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. (2023). Semantic Scholar. [Link]

  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N‑Rhodanine Glycosides Derivatives as Potent DNA.... (2023). Semantic Scholar. [Link]

  • Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub. [Link]

  • Synthesis and anti-tumor activity of rhodanine derivatives. (n.d.). Journal of China Pharmaceutical University. [Link]

  • Mechanistic investigations of antitumor activity of a Rhodamine B‑oleanolic acid derivative bioconjugate. (2020). Spandidos Publications. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rhodanine (2-thioxothiazolidin-4-one) scaffold is a recognized "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for numerous therapeutics, including aldose reductase inhibitors, antivirals, and anticancer agents[1]. However, synthesizing sterically hindered N-aryl rhodanines—such as 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, derived from anthranilic acid—presents significant synthetic bottlenecks when using conventional thermal heating.

This technical guide details a highly efficient, atom-economical Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging bis(carboxymethyl)trithiocarbonate as a dual-purpose reagent, this methodology bypasses the use of highly toxic carbon disulfide (CS₂), accelerates reaction kinetics from days to minutes, and drastically improves overall yields[2].

Mechanistic Rationale & Chemical Causality

The Kinetic Advantage of Microwave Irradiation

Conventional synthesis of N-aryl rhodanines via the Holmberg method requires prolonged refluxing (12–24 hours) and frequently suffers from poor yields due to the formation of symmetric thiourea byproducts. Microwave irradiation provides direct, uniform dielectric heating that rapidly overcomes the activation energy barrier required for the initial nucleophilic attack of sterically hindered ortho-substituted amines like anthranilic acid[3]. This rapid heating profile ensures kinetic control, favoring the desired dithiocarbamate intermediate over competing thermodynamic side reactions[4].

Reagent Selection: Bis(carboxymethyl)trithiocarbonate

Traditional multi-component protocols rely on the in situ generation of dithiocarbamates using CS₂, a base, and chloroacetic acid. This approach is highly sensitive to stoichiometry and generates hazardous, flammable CS₂ vapors. Bis(carboxymethyl)trithiocarbonate acts as a stable, non-volatile surrogate.

Mechanistic Pathway:

  • The primary amine of anthranilic acid executes a nucleophilic attack on the trithiocarbonate carbon.

  • One equivalent of thioglycolic acid (mercaptoacetic acid) is expelled as a leaving group, forming a dithiocarbamate intermediate.

  • The intermediate undergoes rapid intramolecular cyclization, expelling water to close the thiazolidine-4-one ring[2],[1].

Mechanism A Anthranilic Acid (2-Aminobenzoic acid) C Microwave Irradiation (90°C, 10 min) DME / TEA A->C B Bis(carboxymethyl) trithiocarbonate B->C D Dithiocarbamate Intermediate C->D Nucleophilic Attack E Intramolecular Cyclization (- HS-CH2-COOH) D->E F 2-(4-Oxo-2-thioxothiazolidin -3-yl)benzoic acid E->F - H2O

Figure 1: Mechanistic pathway for the MAOS of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid.

Comparative Data Analysis

Transitioning from conventional conductive heating to MAOS yields quantifiable improvements across all critical synthesis parameters.

Table 1: Synthesis Metrics for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

ParameterConventional HeatingMicrowave-Assisted (MAOS)
Reagents Anthranilic acid, CS₂, ClCH₂COOH, KOHAnthranilic acid, Bis(carboxymethyl)trithiocarbonate, TEA
Solvent Ethanol / WaterDimethoxyethane (DME) or Water
Temperature 80°C (Reflux)90°C – 110°C
Reaction Time 18 – 24 hours10 – 15 minutes
Average Yield 35% – 45%82% – 88%
Environmental Impact High (Toxic CS₂ gas generation)Low (Aqueous/Green compatible)

Detailed Experimental Protocol

Self-Validating System: This protocol is engineered with built-in physical and chemical checkpoints to ensure process integrity at every step, allowing researchers to validate the reaction state before proceeding.

Materials Required
  • Anthranilic acid (2-Aminobenzoic acid): 274 mg, 2.0 mmol (1.0 equiv)[5]

  • Bis(carboxymethyl)trithiocarbonate: 452 mg, 2.0 mmol (1.0 equiv)

  • Triethylamine (TEA): 278 µL, 2.0 mmol (1.0 equiv)

  • Solvent: Dimethoxyethane (DME) or Distilled Water (5.0 mL)

  • Equipment: Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature monitoring.

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL microwave-transparent heavy-walled glass vial equipped with a magnetic stir bar, suspend the anthranilic acid and bis(carboxymethyl)trithiocarbonate in 5.0 mL of DME[4].

  • Base Addition: Add the TEA dropwise to the mixture.

    • Validation Checkpoint 1: The cloudy suspension must transition to a clear, homogenous solution as the amine salt forms. This visual cue confirms proper solvation and base interaction.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 90°C for 10 minutes with a maximum power output set to 300 W. Ensure the external cooling mechanism (compressed air) is active to maintain strict internal temperature control[4],[1].

  • In-Process Monitoring: Carefully vent the vial after the system cools to <40°C.

    • Validation Checkpoint 2: Perform TLC (Eluent: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid). The disappearance of the highly fluorescent anthranilic acid spot under UV (254 nm) confirms complete conversion. If unreacted starting material remains, re-seal and irradiate for an additional 5 minutes.

  • Workup & Precipitation: Transfer the mixture to a 50 mL beaker and remove the DME under reduced pressure. Resuspend the resulting oily residue in 10 mL of distilled water. Slowly add 2N HCl dropwise until the pH reaches 2.0.

    • Validation Checkpoint 3: A dense, pale-yellow to off-white precipitate of the target rhodanine derivative will rapidly crash out of solution upon reaching the acidic threshold[4].

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with ice-cold water (2 × 10 mL) to remove the thioglycolic acid byproduct, followed by cold hexane (10 mL) to strip away non-polar impurities[1].

  • Drying: Dry the purified product under high vacuum at 45°C for 12 hours.

Protocol Step1 1. Reagent Assembly Anthranilic Acid + Trithiocarbonate in DME with TEA Step2 2. MAOS Heating 300W, 90°C, 10 min Step1->Step2 Step3 3. In-Process Validation TLC Monitoring (UV 254 nm) Step2->Step3 Step3->Step2 Incomplete (+5 min) Step4 4. Acidic Workup Precipitation with 2N HCl (pH 2) Step3->Step4 Reaction Complete Step5 5. Isolation Filtration & Cold Hexane Wash Step4->Step5 Step6 6. Final Validation NMR, IR, LC-MS Analysis Step5->Step6

Figure 2: Self-validating workflow for the microwave-assisted synthesis of the rhodanine derivative.

Analytical Validation Standards

To confirm the structural integrity of the synthesized 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, verify the product against the following analytical signatures:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic broad singlet of the carboxylic acid proton at ~13.0 ppm. The rhodanine active methylene (CH₂) protons typically appear as a sharp singlet around 4.2 – 4.4 ppm. The aromatic protons of the ortho-substituted benzoic acid will appear as a complex multiplet between 7.4 and 8.1 ppm[5],[3].

  • ¹³C NMR (100 MHz, DMSO-d₆): The thiocarbonyl (C=S) carbon is highly deshielded, appearing near 200–205 ppm. The rhodanine carbonyl (C=O) appears at ~173 ppm, and the benzoic acid carbonyl at ~166 ppm[3].

  • IR Spectroscopy: Confirm strong absorption bands at ~1750 cm⁻¹ (rhodanine C=O), ~1690 cm⁻¹ (benzoic acid C=O), and ~1200–1250 cm⁻¹ (C=S stretch).

  • LC-MS: ESI-MS (negative mode) should yield an[M-H]⁻ peak at m/z 252.0 (Calculated for C₁₀H₇NO₃S₂: 253.0).

References

  • Title: Aqueous microwave-assisted one-pot synthesis of N-substituted rhodanines.
  • Title: Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: synthesis, functional evaluation.
  • Title: Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides.
  • Title: Practical One-Pot Two-Step Protocol for the Microwave-Assisted Synthesis of Highly Functionalized Rhodanine Derivatives.
  • Title: Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity.

Sources

Molecular docking studies of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid with protein targets

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Molecular Docking Studies of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Executive Summary & Scientific Rationale

The compound 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid represents a privileged scaffold in medicinal chemistry, combining a rhodanine (2-thioxothiazolidin-4-one) core with an ortho-substituted benzoic acid moiety. This specific topology suggests a dual-pharmacophore mechanism:

  • The Rhodanine Core: Acts as a hydrophobic anchor and hydrogen bond acceptor (via C=O and C=S), known for π-stacking interactions in hydrophobic pockets.

  • The Benzoic Acid Moiety: At physiological pH, the carboxylate anion (COO⁻) serves as a critical electrostatic "warhead," mimicking endogenous acidic substrates.

Target Selection Strategy: Based on the structural properties of rhodanine-3-carboxylic acids, this protocol focuses on two high-probability targets involved in diabetic complications:

  • Aldose Reductase (ALR2): The enzyme possesses a distinct "anion-binding pocket" (involving Tyr48, His110, Trp111) perfectly suited to accommodate the benzoic acid moiety while the rhodanine ring occupies the hydrophobic specificity pocket.

  • Protein Tyrosine Phosphatase 1B (PTP1B): A validated target for Type 2 diabetes where the active site (Cys215, Arg221) requires an acidic ligand to mimic the phosphotyrosine substrate.

Computational Workflow Visualization

The following diagram outlines the critical path for this study, emphasizing the handling of the specific chemical features of the ligand (tautomerism and ionization).

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Protein Target Preparation (ALR2 / PTP1B) Start Compound: 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid L1 2D to 3D Conversion (DFT Optimization B3LYP/6-31G*) Start->L1 L2 Ionization State Generation (pH 7.4 -> COO- Anion) L1->L2 L3 Tautomer Check (Thione vs Thiol) L2->L3 Docking Molecular Docking (AutoDock Vina / Glide XP) L3->Docking P1 PDB Retrieval (e.g., 1US0, 1C83) P2 Pre-processing Remove Waters, Retain Cofactors (NADPH) P1->P2 P3 H-Bond Optimization (PropKa pH 7.0) P2->P3 P3->Docking Analysis Interaction Profiling (Salt Bridges, Pi-Stacking) Docking->Analysis Validation PAINS Filter & ADMET (Exclude Promiscuous Binding) Analysis->Validation

Figure 1: End-to-end workflow for docking rhodanine-benzoic acid derivatives, highlighting the critical ionization step.

Detailed Experimental Protocol

Phase 1: Ligand Preparation (The "Acidic" Criticality)
  • Objective: Generate the biologically relevant conformer.

  • Step 1: Construct the 2D structure. Ensure the rhodanine ring is attached to the ortho position of the benzoic acid.

  • Step 2 (Crucial): Ionization. At physiological pH (7.4), the benzoic acid group (pKa ~4.2) will be deprotonated. You must model the carboxylate (COO⁻) form. Docking the neutral acid often leads to false negatives because it fails to form the salt bridge with the target's cationic residues (e.g., Arg/His).

  • Step 3: Tautomerism. Rhodanines can exist in thione (C=S) or thiol (C-SH) forms. In solution and solid state, the thione form is predominant. Force the thione tautomer during preparation.

  • Step 4: Energy minimization using the OPLS3e or MMFF94 force field to relieve steric clashes between the ortho-substituents.

Phase 2: Target Preparation (Aldose Reductase Case Study)
  • Source: RCSB Protein Data Bank.[1]

  • PDB ID Selection: Use PDB: 1US0 (High resolution ALR2 complexed with IDD594, a carboxylic acid inhibitor). This structure is already in the "open" conformation suitable for bulky inhibitors.

  • Cofactor Handling: DO NOT REMOVE NADPH. Aldose Reductase is NADPH-dependent. The cofactor forms part of the binding pocket. Removing it invalidates the pocket geometry.

  • Protocol:

    • Remove crystallographic water molecules (except those bridging the ligand and protein, if known).

    • Add hydrogens and optimize H-bond network using PropKa at pH 7.0 (essential for protonating His110 correctly).

    • Restrain the NADPH cofactor during minimization (RMSD 0.3 Å).

Phase 3: Grid Generation & Docking
  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Grid Box Definition (ALR2):

    • Center: Centered on the crystallographic ligand (IDD594).

    • Dimensions:

      
       Å.
      
    • Focus: Ensure the box encompasses the Anion Binding Pocket (Tyr48, His110, Trp111) and the Specificity Pocket (Leu300, Trp219).

  • Docking Parameters:

    • Exhaustiveness: 32 (High precision).

    • Num Modes: 10.

    • Energy Range: 4 kcal/mol.

Phase 4: Post-Docking Analysis & PAINS Filtering
  • Interaction Check:

    • Salt Bridge: Look for interaction between the ligand's COO⁻ and His110 or Lys262 .

    • Pi-Pi Stacking: Look for stacking between the rhodanine ring or the benzoic acid phenyl ring and Trp111 or Trp20 .

  • PAINS Warning: Rhodanine derivatives are frequent "Pan-Assay Interference Compounds" (PAINS) due to the reactive exocyclic double bond (Michael acceptor).

    • Validation Step: Perform a covalent docking check or simply flag the compound. If the docking score is driven purely by non-specific hydrophobic burial rather than specific H-bonds, treat the result with caution.

Data Presentation & Expected Results

Table 1: Interaction Profile of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Electrostatic InteractionKey Hydrophobic Interaction
Aldose Reductase 1US0-9.5 to -11.0 (Est.)COO⁻ ↔ His110 / Tyr48 (Anion Pocket)Rhodanine Ring ↔ Trp111 (Pi-Stacking)
PTP1B 1C83-7.0 to -8.5 (Est.)COO⁻ ↔ Arg221 (P-Tyr Loop)Phenyl Ring ↔ Tyr46

Interpretation:

  • High Affinity: A score better than -9.0 kcal/mol against ALR2 suggests potent inhibition.

  • Binding Mode: The "benzoic acid" headgroup should anchor deep into the catalytic site, while the rhodanine tail extends into the hydrophobic specificity pocket.

Troubleshooting Guide

  • Problem: Ligand does not dock into the active site.

    • Cause: The "ortho" substitution causes a steric clash preventing planar conformation.

    • Solution: Allow flexibility in the amide linker (N-C bond) during ligand preparation.

  • Problem: Positive docking energy.

    • Cause: Electrostatic repulsion.

    • Solution: Check the protonation state of His110 in the protein. It must be positively charged (protonated) to accept the carboxylate anion.

References

  • Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. Source: PubMed / Wiley Online Library URL:[Link]

  • Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors. Source: University of Pisa / ResearchGate URL:[Link]

  • Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors. Source: BMC Chemistry (NIH) URL:[Link]]

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Source: EurekaSelect / Bentham Science URL:[Link]

  • Molecular Docking and Simulation of Rhodanine and Rhodanine-3-Acetic Acid Derivatives. Source: ResearchGate URL:[2][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your yield and purity.

Section 1: Synthesis Overview and Core Protocol

The synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, a rhodanine derivative, is typically achieved through a multi-step, one-pot condensation reaction. The process involves the reaction of 2-aminobenzoic acid (anthranilic acid) with carbon disulfide in the presence of a base, followed by cyclization with an α-haloacetic acid (e.g., chloroacetic acid). Understanding the underlying mechanism is crucial for troubleshooting.

Reaction Mechanism

The reaction proceeds through two key stages:

  • Dithiocarbamate Formation: The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂) in a basic medium. This forms an intermediate dithiocarbamate salt.

  • Cyclization: The dithiocarbamate then undergoes an S-alkylation with chloroacetic acid, followed by an intramolecular cyclization (condensation) to form the five-membered rhodanine ring, eliminating water in the process.

Reaction_Mechanism Fig. 1: Reaction mechanism for rhodanine synthesis. cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization A Anthranilic Acid I1 Dithiocarbamate Salt A->I1 + CS₂ B Carbon Disulfide (CS₂) B->I1 C Base (e.g., KOH) C->I1 catalyst D Chloroacetic Acid I2 S-alkylated Intermediate D->I2 I1->I2 + Chloroacetic Acid P 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid I2->P Intramolecular Condensation (-H₂O)

Caption: Fig. 1: Reaction mechanism for rhodanine synthesis.

Standard Experimental Protocol

This protocol is a baseline procedure. Optimization of temperature, reaction time, and stoichiometry may be necessary based on your specific lab conditions and reagent purity.

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or other suitable solvent

  • Carbon disulfide (CS₂)

  • Chloroacetic acid

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 2-aminobenzoic acid and an equimolar amount of KOH/NaOH in ethanol. Cool the mixture in an ice bath (0-5 °C).

  • Dithiocarbamate Formation: While stirring vigorously, add carbon disulfide (1.0-1.2 equivalents) dropwise to the cooled solution over 30-60 minutes. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.[1]

  • Cyclization: Add a solution of chloroacetic acid (1.0 equivalent) dissolved in a minimal amount of water or ethanol. The reaction is often exothermic; maintain control of the temperature.

  • Reflux: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and maintain for 6-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Precipitation: Acidify the aqueous solution with dilute HCl until the pH reaches 1-2. A solid precipitate of the target compound should form.

  • Isolation & Purification: Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture is recommended for purification.[3][4]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My final yield is very low (<40%). What are the most common reasons?

A1: Low yield is a frequent issue stemming from several potential sources. A systematic approach is key to identifying the cause.

  • Incomplete Dithiocarbamate Formation: This is the crucial first step. Ensure your base (KOH/NaOH) is fresh and anhydrous. The reaction with CS₂ is sensitive to temperature; adding it too quickly or at a higher temperature can lead to side reactions. Maintain a temperature below 10 °C during addition.[5]

  • Reagent Purity: The purity of starting materials, especially 2-aminobenzoic acid, is critical. Impurities can interfere with the reaction. Similarly, old or improperly stored carbon disulfide can affect reactivity.

  • Moisture Contamination: While some protocols use aqueous base, excessive water can hydrolyze intermediates. Ensure your solvents are appropriately dried if following an anhydrous protocol.[6]

  • Premature Precipitation: The intermediate dithiocarbamate salt may have limited solubility. Ensure vigorous stirring and a sufficient volume of solvent to maintain a homogenous mixture.[7]

  • Loss During Workup: The product has some solubility in ethanol/water mixtures. Ensure the precipitation is done in ice-cold water and that washings are performed with cold solvents to minimize loss. Thorough rinsing of all glassware is also crucial.[7]

Q2: I'm observing a dark, tar-like byproduct that is difficult to remove. What is it and how can I prevent it?

A2: The formation of tar or polymeric byproducts is typically due to side reactions of carbon disulfide or decomposition at high temperatures.

  • Cause - CS₂ Side Reactions: Carbon disulfide can react with itself or other species in undesirable ways, especially under harsh basic conditions or elevated temperatures. Slow, controlled addition of CS₂ at low temperatures is the best preventative measure.

  • Cause - Decomposition: Prolonged heating at high temperatures during the reflux step can cause degradation of the starting material or product. Monitor the reaction by TLC and avoid unnecessarily long reflux times. Once the starting material is consumed, proceed to the workup.

  • Solution - Temperature Control: Careful management of temperature throughout the process is vital. Use an ice bath for the initial addition and a well-controlled heating mantle or oil bath for the reflux step.

  • Solution - Purification: If tar is formed, purification can be challenging. Try dissolving the crude product in a basic aqueous solution (e.g., NaHCO₃), filtering to remove the insoluble tar, and then re-precipitating the desired acid with HCl.

Q3: The reaction stalls and TLC analysis shows significant unreacted starting material even after prolonged reflux. What should I investigate?

A3: A stalled reaction points to an issue with one of the reagents or the reaction conditions.

  • Inactive Halo-acid: Ensure the chloroacetic acid is of good quality. It is the key reagent for the cyclization step.

  • Insufficient Base: The reaction requires a basic environment. If the base was not sufficient to neutralize the HCl formed during the reaction (from chloroacetic acid), the reaction medium could become acidic, halting the condensation. Some protocols call for more than one equivalent of base.[8]

  • Poor Nucleophilicity: The nucleophilic attack to form the ring is a critical step. If the solvent is too polar and protic, it might over-solvate the nucleophile, reducing its reactivity.

  • Troubleshooting Steps:

    • Confirm the pH of the reaction mixture; it should be basic before the workup.

    • Consider adding a second portion of the base or chloroacetic acid if one is suspected to be limiting (use TLC to monitor).

    • Ensure the reflux temperature is appropriate for the solvent being used.

Q4: My final product looks crystalline, but the NMR spectrum is broad or shows impurities. What are the best purification methods?

A4: The crude product is often contaminated with unreacted starting materials, inorganic salts, or side products.

  • Standard Purification - Recrystallization: This is the most effective method. Ethanol is a common choice. If the product is poorly soluble, a mixed solvent system like DMF/ethanol or acetic acid/water can be effective.[3] The key is to dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Washing: Before recrystallization, ensure the crude solid is washed thoroughly with cold water to remove any HCl or KCl/NaCl salts from the workup. An additional wash with a cold, non-polar solvent like hexane can remove organic, non-polar impurities.

  • Acid-Base Extraction: For stubborn impurities, dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate). The acidic product will form a soluble carboxylate salt. Filter off any neutral/basic insoluble impurities. Then, re-acidify the filtrate with cold HCl to precipitate the purified product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H-NMR signature for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid?

A1: The ¹H NMR spectrum (typically in DMSO-d₆) should show characteristic signals for the aromatic protons of the benzoic acid moiety and the methylene protons of the thiazolidinone ring. You would expect to see multiplets in the aromatic region (approx. 7.5-8.2 ppm) and a key singlet for the CH₂ group of the rhodanine ring around 4.4-4.9 ppm.[1][9] The acidic proton of the carboxylic acid will appear as a broad singlet at a higher chemical shift (>10 ppm).

Q2: How can I effectively monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexane (e.g., 1:1 or 2:1 ratio) with a few drops of acetic acid to ensure sharp spots for the acidic compounds. Spot the starting material (2-aminobenzoic acid) and the reaction mixture on the same plate. The product should have a different Rf value from the starting material. The reaction is complete when the spot for the starting material has disappeared or is very faint.[2]

Q3: Can this synthesis be performed as a one-pot reaction?

A3: Yes, this synthesis is very well-suited to and most commonly performed as a one-pot, three-component reaction.[1] This approach is efficient as it avoids the need to isolate the intermediate dithiocarbamate, which can be unstable. The key to a successful one-pot synthesis is the sequential and controlled addition of reagents.

Q4: Are there safer alternatives to carbon disulfide?

A4: Carbon disulfide is highly flammable and toxic, requiring handling in a well-ventilated fume hood. Some modern synthetic routes for rhodanine derivatives aim to replace it. One alternative approach involves using thioureas and thioglycolic acid.[8] Another strategy uses α-halohydroxamates with carbon disulfide in a different type of cycloaddition, though this may not be a direct substitute for this specific target molecule.[10] However, for the direct synthesis from anthranilic acid, the CS₂ route remains the most established.

Section 4: Optimizing Reaction Conditions

The yield of this synthesis is sensitive to several parameters. The table below summarizes key variables and their typical impact, providing a starting point for optimization.

ParameterConditionExpected Impact on YieldRationale & Citation
Base KOH, NaOH, or Et₃NHighA strong base is required to deprotonate the amine and facilitate the initial nucleophilic attack on CS₂.[5]
Solvent Ethanol, DMF, THFModerate to HighEthanol is common and effective. Aprotic polar solvents like DMF or THF can sometimes improve solubility and reaction rates.[10]
Temperature 0-5 °C (CS₂ addition)CriticalLow temperature minimizes volatile loss and side reactions of CS₂. Higher temperatures can lead to byproduct formation.
Temperature Reflux (Cyclization)CriticalThermal energy is required for the intramolecular condensation and water elimination step to proceed at a reasonable rate.[11]
Stoichiometry Slight excess of CS₂ModerateA slight excess (1.1-1.2 eq.) can help drive the reaction to completion, but a large excess can increase byproducts.

Section 5: Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues systematically.

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (n.d.). PMC. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry. [Link]

  • Rhodamine Synthesis: Overcoming Challenges in Fluorescent Applications. (n.d.). Proactive Molecular. [Link]

  • A New Synthesis Strategy for Rhodanine and Its Derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). MDPI. [Link]

  • NOVEL RHODANINE DERIVATIVES, METHOD FOR PREPARING SAME, AND PHARMACEUTICAL COMPOSITION FOR THE PREVENTION OR TREATMENT OF AIDS C. (2013). European Patent Office. [Link]

  • (PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). ResearchGate. [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. [Link]

  • Base-Promoted Formal [3 + 2] Cycloaddition of α-Halohydroxamates with Carbon Disulfide to Synthesize Polysubstituted Rhodanines. (2022). Organic Chemistry Portal. [Link]

  • Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. (2016). PubMed. [Link]

  • Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester. (2008). Semantic Scholar. [Link]

  • 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023). JScholar Publisher. [Link]

  • 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). ResearchGate. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. [Link]

  • 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. (2022). The Distant Reader. [Link]

  • Rhodanine Derivatives, a Process for the Preparation Thereof and Pharmaceutical Composition Containing the Same. (2009).
  • STUDIES ON THE SYNTHESIS OF 2-(3-PHENYL-1,2,4-OXADIAZOL-5- YL) BENZOIC ACID. (n.d.). Congresso Brasileiro de Química. [Link]

  • Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. (2021). Semantic Scholar. [Link]

  • One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2- iminothiazolidin. (n.d.). Arkivoc. [Link]

  • New process for refining 2,4-diethyl thiazolone. (n.d.).

Sources

Technical Support Center: Solubilization Protocols for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OTBA-SOL-001 Senior Application Scientist: Dr. A. Vance Subject: Overcoming Solubility, Stability, and Aggregation Challenges in Aqueous Buffers[1]

Executive Summary: The Molecule & The Challenge

You are likely encountering difficulties with 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (hereafter referred to as OTBA ) because it presents a "solubility paradox."[1]

  • Hydrophobic Core: The rhodanine (2-thioxothiazolidin-4-one) scaffold is highly lipophilic and prone to π-stacking (aggregation).[1]

  • Ionizable Handle: The benzoic acid moiety provides a carboxylic acid group (pKa ≈ 3.6–4.2), which is your only lever for aqueous solubility.

If you dissolve OTBA in DMSO and spike it into a pH 7.4 buffer, it often precipitates immediately ("crashes out") or forms invisible colloidal aggregates that yield false-positive assay results (PAINS).[1] This guide provides the protocols to solve these specific failure modes.

Module 1: The "Crash-Out" Phenomenon

User Complaint: "I prepared a 10 mM stock in DMSO. When I added it to my assay buffer (PBS) to reach 100 µM, the solution turned cloudy."

Root Cause: This is a dielectric shock . DMSO has a dielectric constant (


) of ~47, while water is ~80. When you rapidly dilute a hydrophobic compound from DMSO into water, the solvent shell collapses faster than the compound can disperse, forcing the molecules to aggregate and precipitate.
The Solution: "Step-Down" Serial Dilution

Do not jump directly from 100% DMSO to 1% DMSO. You must "train" the molecule to accept the aqueous environment using an intermediate solvent bridge.

Protocol:

  • Stock: 10 mM OTBA in 100% DMSO.

  • Intermediate: Dilute Stock 1:10 into 50% DMSO / 50% Buffer (Result: 1 mM OTBA). Note: The high DMSO content here keeps it soluble while introducing water.

  • Final: Dilute Intermediate 1:10 into Assay Buffer (Result: 100 µM OTBA, 5% DMSO).

Visualization: The Step-Down Workflow

StepDownDilution cluster_0 Correct Protocol Stock Stock Solution 10 mM OTBA (100% DMSO) Inter Intermediate 1 mM OTBA (50% DMSO / 50% Buffer) Stock->Inter  1:10 Dilution   (Gentle Transition) Stock->Inter Precip PRECIPITATION (Cloudy Solution) Stock->Precip  Direct 1:100 Dilution   (Dielectric Shock) Final Assay Ready 100 µM OTBA (5% DMSO) Inter->Final  1:10 Dilution   (Stable) Inter->Final

Caption: Figure 1. The Step-Down Dilution strategy prevents kinetic precipitation by gradually adjusting solvent polarity.[1]

Module 2: pH Optimization & Ionization Strategy

User Complaint: "The compound dissolves in 0.1 M NaOH, but precipitates when I adjust to pH 7.0."

Root Cause: The carboxylic acid on the benzoic acid ring has a pKa of approximately 4.2 .

  • At pH < 4.2: The molecule is protonated (neutral) and highly insoluble.

  • At pH > 5.2: The molecule is deprotonated (anionic) and soluble.

However, the rhodanine ring is unstable in high alkalinity. If you go too high (pH > 9), the rhodanine ring hydrolyzes, opening the heterocycle and destroying your compound.

The "Goldilocks Zone" Protocol

You must maintain a pH between 6.5 and 8.0 .

ParameterCritical ValueReason
Lower Limit pH 5.5Below this, OTBA protonates and precipitates.[1]
Upper Limit pH 8.5Above this, rhodanine ring hydrolysis accelerates (half-life < 30 mins).[1]
Buffer Choice Phosphate or TrisAvoid primary amines if incubation > 24h (potential Schiff base formation).

Self-Validating Check: Measure the UV-Vis absorbance at 340 nm (rhodanine peak).

  • Prepare sample at pH 7.4.

  • Add strong acid (HCl) -> Absorbance drops (Precipitation).[1]

  • Add strong base (NaOH, pH 12) -> Absorbance shifts/disappears (Hydrolysis/Degradation).[1] If your sample does not behave this way, it is not OTBA.

Module 3: Aggregation & PAINS (The Hidden Trap)

User Complaint: "I see inhibition in my enzyme assay, but the dose-response curve is very steep (Hill slope > 2)."

Root Cause: Rhodanine derivatives are notorious PAINS (Pan Assay Interference Compounds).[2] They form colloidal aggregates that sequester enzymes non-specifically. This is not true inhibition; it is a physical artifact.

The Detergent Test Protocol

To distinguish real activity from aggregation artifact, you must use a non-ionic detergent.

  • Control: Run assay with OTBA in standard buffer.

  • Test: Run assay with OTBA + 0.01% Triton X-100 (or 0.005% Tween-20).

  • Analysis:

    • If IC50 remains similar: True Inhibitor.

    • If IC50 increases significantly (activity is lost): Aggregator (False Positive). [1]

Visualization: Aggregation vs. Soluble State

Aggregation Monomer Monomer (Active Drug) Soluble Colloid Colloidal Aggregate (PAINS Artifact) Monomer->Colloid  High Conc. / No Detergent   Complex Specific Binding (True Inhibition) Monomer->Complex  Binds Enzyme   Colloid->Monomer  + 0.01% Triton X-100   Sequest Non-Specific Adsorption (False Positive) Colloid->Sequest  Traps Enzyme   Enzyme Target Protein Enzyme->Complex Enzyme->Sequest

Caption: Figure 2.[1][3] Mechanism of false positives via aggregation. Detergents shift the equilibrium back to the monomeric state.

Module 4: Stability & Storage

User Complaint: "My stock solution turned from yellow to colorless after a week."

Root Cause: Oxidation of the thione (C=S) group or hydrolysis of the rhodanine ring.

Storage Protocol:

  • Solvent: Store stocks in anhydrous DMSO . Water promotes hydrolysis.

  • Temperature: -20°C or -80°C.

  • Light: Protect from light (amber vials). The benzylidene double bond is photosensitive (E/Z isomerization).

  • Freeze/Thaw: Aliquot stocks. Do not freeze/thaw more than 3 times.

Summary Troubleshooting Table
SymptomProbable CauseImmediate Action
Cloudy upon dilution Dielectric shock (Precipitation)Use "Step-Down" dilution (50% DMSO intermediate).[1]
Loss of yellow color Hydrolysis (Ring opening)Check pH. If pH > 9, discard. Prepare fresh in pH 7.4.
Steep IC50 curve Colloidal AggregationAdd 0.01% Triton X-100 to the assay buffer.
Insoluble at pH 4 Protonation of Carboxyl groupIncrease pH to > 6.0 to ionize the benzoic acid.
References
  • Rhodanine Hydrolysis & Stability : Title: Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases.[1][3] Source: National Institutes of Health (PMC). URL:[Link]

  • PAINS & Aggregation Mechanisms : Title: Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation.[2] Source: PubMed.[4][5] URL:[Link][1]

  • Solubilization of Benzoic Acid Derivatives : Title: Ionization and Solubilization of 4-Alkyl Benzoic Acids and 4-Alkyl Anilines in Sodium Taurodeoxycholate Solutions.[1] Source: PubMed.[4][5] URL:[Link]

  • General Solubility Data : Title: Solubility of benzoic acid in pure solvents and binary mixtures.[6] Source: Journal of Chemical & Engineering Data (via University of Limerick). URL:[Link][1]

Sources

Purification techniques for N-aryl rhodanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-Aryl Rhodanine Derivatives

Topic: High-Purity Isolation & Troubleshooting for N-Aryl Rhodanines Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists Version: 2.4 (Current as of 2025)

Introduction: The Purity Imperative

N-aryl rhodanines (2-thioxo-4-thiazolidinones) are chemically privileged scaffolds but notorious "frequent hitters" or PAINS (Pan-Assay Interference Compounds) in high-throughput screening. Many reported "activities" are actually due to impurities—specifically metal chelators, degradation products (thiazolidinediones), or colloidal aggregates.

Your Directive: You cannot trust biological data from a rhodanine derivative unless its purity is >98% and devoid of specific decomposition markers. This guide provides the rigorous purification protocols required to validate your compound.

Part 1: Pre-Purification & Workup (The "Crash-Out" Method)

Q: My crude reaction mixture is a dark oil. How do I remove unreacted aniline and CS₂ before chromatography?

A: Direct chromatography of the crude reaction mixture often leads to streaking and co-elution. Use the "Crash-Out" protocol to remove unreacted amines and inorganic salts first.

Protocol: Acidic Precipitation Workup

  • Context: N-aryl rhodanines are generally insoluble in acidic aqueous media, while starting anilines are soluble (as salts).

  • Concentrate: Remove the reaction solvent (often Ethanol or DMF) under reduced pressure. If DMF was used, remove as much as possible using a high-vacuum manifold (oil pump) at <50°C.

  • Dissolve: Redissolve the residue in a minimal amount of warm Acetone or Ethanol.

  • Precipitate: Pour this solution slowly into a stirring beaker of ice-cold 1M HCl (10x volume relative to organic solvent).

    • Mechanism:[1][2] The HCl protonates unreacted amines, keeping them in the aqueous phase. The rhodanine precipitates as a solid.

  • Filter & Wash: Vacuum filter the solid. Wash the cake with:

    • Cold water (3x) to remove acid/salts.

    • Cold Hexanes (2x) to remove residual CS₂ or elemental sulfur.

  • Dry: Dry under vacuum over P₂O₅.

Part 2: Recrystallization (The Gold Standard)

Q: I tried recrystallizing from Ethanol, but the product "oiled out" instead of forming crystals. What went wrong?

A: "Oiling out" occurs when the solute separates as a liquid phase before it crystallizes, usually because the temperature is above the melting point of the solvated product or the solution is too concentrated.

Troubleshooting Guide: Solvent Selection

Solvent SystemApplicationProtocol Notes
Glacial Acetic Acid (AcOH) Best for High Purity Dissolve in boiling AcOH. Cool slowly to RT. If no crystals form, add water dropwise until turbid. Warning: Requires thorough drying to remove solvent traces.
Ethanol / Water Standard Dissolve in boiling EtOH. Add hot water until slight turbidity appears. Re-heat to clear, then cool. Issue: Often causes oiling if water is added too fast.
DMF / Water For Highly Insoluble Analogs Dissolve in min. DMF.[3] Add water slowly. Note: Hard to dry; use only if EtOH/AcOH fails.
Toluene For Lipophilic Derivatives Good for removing non-polar impurities.

Q: My product is colored (yellow/orange), but after recrystallization, the mother liquor is dark red. Is this normal? A: Yes. The dark red color often indicates oxidized sulfur species or polymerized by-products. If your crystals are bright yellow/orange (typical for arylidene rhodanines) and the filtrate is dark, the purification is working.

Part 3: Chromatography Troubleshooting

Q: My compound streaks (tails) badly on silica gel, covering 20% of the column. How do I fix this?

A: Rhodanines possess an acidic proton at the C5 position (pKa ~6-9) or on the N-aryl ring. Silica gel is slightly acidic but contains active silanols that hydrogen-bond strongly with the thiocarbonyl and amide groups, causing tailing.

Solution: Acidify the Mobile Phase Add 0.1% to 1.0% Glacial Acetic Acid to your eluent system. This suppresses the ionization of the rhodanine and blocks active silanol sites.

  • Recommended Eluent: Hexanes : Ethyl Acetate (start 9:1, gradient to 6:4) + 1% AcOH.

  • Note: Do not use triethylamine (TEA) or basic modifiers; rhodanines can open their ring or hydrolyze in basic conditions on silica.

Q: I see a small impurity peak in NMR (~4.0 ppm) that wasn't there before the column. Did I decompose my compound? A: You likely formed the 2,4-thiazolidinedione (hydrolysis product).

  • Mechanism: Silica gel contains bound water. If the column is run slowly, the C=S thione group can hydrolyze to C=O (carbonyl).

  • Prevention: Run "Flash" chromatography quickly. Do not leave the compound on the column overnight. Use dry solvents.

Part 4: PAINS, Stability & Validation

Q: A reviewer claims my rhodanine is a PAINS compound and likely a false positive. How do I refute this?

A: You must prove that the biological activity belongs to the intact molecule, not a degradation product or aggregate.

The "Anti-PAINS" Validation Protocol:

  • HPLC Purity: Must be >98% at 254nm and 280nm.

  • Stability Check: Incubate the compound in the assay buffer (PBS/DMSO) for 24 hours. Run LC-MS.

    • Fail: Appearance of peak -16 amu (S

      
       O exchange) or ring opening.
      
  • Dynamic Light Scattering (DLS): Rule out colloidal aggregation (a common false positive mechanism for rhodanines).

  • Reaction Monitoring: If testing against enzymes with cysteine residues, verify the inhibition is reversible. Rhodanines are Michael acceptors and can covalently modify proteins (irreversible inhibition).

Visual Guides

Figure 1: Purification Decision Tree

Use this logic flow to determine the optimal purification route for your specific derivative.

PurificationLogic Start Crude Reaction Mixture AcidWorkup Perform Acidic Precipitation (Pour into Ice/HCl) Start->AcidWorkup Remove amines/salts SolubilityCheck Is it soluble in hot Ethanol? Recryst Recrystallization (AcOH or EtOH/H2O) SolubilityCheck->Recryst Yes Column Flash Chromatography (Acidified Silica) SolubilityCheck->Column No (Oils out) AcidWorkup->SolubilityCheck PurityCheck Check Purity (NMR/HPLC) Recryst->PurityCheck Column->PurityCheck PurityCheck->Column Minor impurities Success Pure Compound (>98%) PurityCheck->Success Clean NMR Fail Impure / Decomposed PurityCheck->Fail Hydrolysis (C=O observed)

Caption: Decision matrix for isolating N-aryl rhodanines. Note the priority of Acidic Workup to remove starting materials before attempting fine purification.

Figure 2: The Hydrolysis Trap (Stability Warning)

Rhodanines are susceptible to hydrolysis.[4] This diagram illustrates the degradation pathway you must monitor.

Hydrolysis Rhodanine N-Aryl Rhodanine (Active, C=S) Intermediate Tetrahedral Intermediate Rhodanine->Intermediate + H2O / Silica / Light Dione 2,4-Thiazolidinedione (Inactive/Toxic, C=O) Intermediate->Dione - H2S

Caption: The primary degradation pathway. The conversion of the C=S (thione) to C=O (carbonyl) results in loss of biological activity and is a common artifact on wet silica columns.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Tomasic, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery.[5] Current Medicinal Chemistry. (Focus on stability and hydrolysis issues).

  • Singha, M., et al. (2020).[6][7] A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process.[3] Molecules.

  • Mendgen, T., et al. (2012). Aqueous microwave-assisted one-pot synthesis of N-substituted rhodanines. Tetrahedron Letters.

Sources

Navigating the Maze of Promiscuity: A Technical Guide to Addressing PAINS Liability in 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid Screening

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Support Center for Drug Discovery Researchers

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities associated with screening 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and its analogs. This class of compounds, while structurally intriguing, falls into the category of Pan-Assay Interference Compounds (PAINS), notorious for producing misleading results in high-throughput screening (HTS) campaigns.[1][2][3] This resource, structured in a question-and-answer format, provides in-depth troubleshooting strategies and robust experimental protocols to help you distinguish genuine biological activity from assay artifacts, ensuring the integrity of your screening data and saving valuable resources.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and why is it considered a PAINS compound?

A1: 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid belongs to the rhodanine family of compounds.[2][] Rhodanine-containing compounds are well-documented "frequent hitters" in HTS campaigns, meaning they show up as active in a wide variety of assays irrespective of the biological target.[2][5] This promiscuous behavior is a hallmark of PAINS.

The "PAINS" designation for the rhodanine scaffold arises from several key chemical features:

  • Reactive Moieties: The rhodanine core contains a reactive exocyclic double bond and a thioamide group, making it susceptible to acting as a Michael acceptor and reacting non-specifically with nucleophiles, such as cysteine residues in proteins.[1][6] This covalent modification can lead to enzyme inhibition or activation that is not due to specific, high-affinity binding.

  • Aggregation: Rhodanine derivatives have a tendency to form aggregates in aqueous solutions.[2][6] These aggregates can sequester and denature proteins, leading to a loss of function that is misinterpreted as specific inhibition.

  • Photoreactivity and Colorimetric Interference: Some rhodanine compounds can be colored or become reactive upon exposure to light, directly interfering with assay readouts that rely on absorbance or fluorescence.[1][2]

It's crucial to understand that not every compound containing a PAINS substructure will be an interference compound in every assay.[5][7] However, their presence should trigger a higher level of scrutiny and the implementation of specific counter-screens.

Troubleshooting Guide: Identifying and Mitigating PAINS-Related Artifacts

This section provides a structured approach to troubleshooting unexpected or seemingly promising results when screening 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and its analogs.

Scenario 1: My compound shows potent activity in my primary biochemical assay. How can I be sure it's not a PAINS artifact?

This is a common and critical juncture in hit validation. A positive result requires a battery of secondary and counter-assays to confirm its validity.

  • Question: What is the first step after a primary hit?

  • Answer: The immediate next step is to perform a dose-response curve to confirm potency and efficacy. Following this, it is essential to employ an orthogonal assay. This is a different assay format that measures the same biological endpoint but through a distinct mechanism. For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on bioluminescence or a label-free technology like Surface Plasmon Resonance (SPR).[8][9] True hits should retain activity across different assay platforms.

Caption: A decision-making workflow for validating hits from primary screening.

Scenario 2: My compound's activity is significantly reduced in the presence of a non-ionic detergent. What does this indicate?

This is a strong indicator of aggregation-based inhibition, a common mechanism for PAINS compounds.[1]

  • Question: Why does detergent affect aggregators?

  • Answer: Non-ionic detergents like Triton X-100 or Tween-20, when used at concentrations above their critical micelle concentration (CMC), disrupt the formation of compound aggregates. If the compound's inhibitory activity is dependent on these aggregates, the presence of detergent will lead to a significant loss of potency.

  • Prepare a stock solution of your test compound.

  • Set up a series of assay buffers containing varying concentrations of a non-ionic detergent (e.g., 0.001% to 0.1% Triton X-100). Be sure to include a control with no detergent.

  • Perform your standard biochemical assay in each of the detergent-containing buffers.

  • Determine the IC50 of your compound at each detergent concentration.

Data Interpretation:

Detergent ConcentrationIC50 of Compound XInterpretation
0%1 µMPotent inhibition
0.005%5 µMSlight decrease in potency
0.01%50 µMSignificant loss of potency
0.05%>100 µMActivity is likely due to aggregation

A significant rightward shift in the IC50 value as the detergent concentration increases strongly suggests that the observed activity is due to aggregation.

Scenario 3: I observe time-dependent inhibition in my assay. Could this be related to PAINS liability?

Yes, time-dependent inhibition can be a red flag for covalent modification, a mechanism often employed by reactive PAINS compounds.[1]

  • Question: How can I differentiate between slow-binding inhibition and covalent modification?

  • Answer: A key experiment is to pre-incubate the enzyme with the compound before adding the substrate. If the inhibition is covalent, the potency of the inhibitor will increase with longer pre-incubation times. A "jump dilution" experiment can also be informative.

  • Pre-incubation:

    • Incubate the enzyme with a range of concentrations of your compound for varying periods (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.

    • A time-dependent decrease in the IC50 suggests irreversible or slow-onset inhibition.

  • Jump Dilution:

    • Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a set time (e.g., 60 minutes).

    • Rapidly dilute the enzyme-inhibitor complex into the assay buffer (e.g., 100-fold dilution) to reduce the free inhibitor concentration to below its IC50.

    • Immediately measure enzyme activity over time.

    • Interpretation: If the inhibition is reversible, enzyme activity will recover over time. If it is irreversible (covalent), activity will not recover.

Scenario 4: My compound is flagged by a computational PAINS filter. Should I discard it immediately?

Not necessarily. While computational filters are valuable tools for initial triage, they are not infallible.[10][11] Over-reliance on these filters can lead to the premature discarding of potentially valuable chemical matter.[10]

  • Question: What should I do if a promising hit is flagged as a PAINS?

  • Answer: The flag should prompt a more rigorous experimental investigation, not automatic rejection.[5] The context of the assay and the specific structural features of your molecule are important considerations.[7] Some molecules containing PAINS substructures have been shown to have specific biological activity.[12]

Caption: A decision-making process for compounds flagged by PAINS filters.

Advanced Characterization Techniques

For high-priority hits that have passed initial counter-screens but still carry the PAINS label, more sophisticated biophysical methods are warranted to definitively assess their binding mode.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can provide real-time data on the kinetics and affinity of a compound binding to a target protein.[8][9][13]

  • Application in PAINS Triage: SPR can help distinguish between specific binding and non-specific interactions. Aggregating compounds often produce anomalous sensorgrams that are not indicative of a 1:1 binding event. Covalent binders will show very slow or no dissociation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based methods are powerful tools for detecting weak, specific binding and for identifying false positives.[14][15][16]

  • Saturation Transfer Difference (STD) NMR: This technique can identify which parts of a small molecule are in close proximity to the protein, providing information about the binding epitope.

  • WaterLOGSY: This experiment can differentiate between compounds that bind to the protein and those that aggregate.

  • Acquire a 1D ¹H NMR spectrum of the substrate and product to identify unique, well-resolved peaks for each.

  • Set up a reaction mixture containing the enzyme, substrate, and buffer in an NMR tube.

  • Acquire a series of 1D ¹H NMR spectra over time to monitor the conversion of substrate to product.

  • Repeat the experiment in the presence of your inhibitor at various concentrations.

  • Calculate the rate of reaction at each inhibitor concentration by integrating the substrate and product peaks.

  • Plot the reaction rate as a function of inhibitor concentration to determine the IC50.

This method is particularly useful as it is less prone to interference from colored or fluorescent compounds.[16]

Concluding Remarks

The presence of a PAINS substructure like the one in 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid should not be an immediate disqualifier for a screening hit. Instead, it should serve as a critical alert, prompting a thorough and systematic investigation using a combination of orthogonal assays, specific counter-screens, and biophysical methods. By understanding the potential mechanisms of assay interference and employing the troubleshooting strategies outlined in this guide, researchers can confidently distinguish true, optimizable hits from the deceptive allure of PAINS compounds, ultimately leading to more robust and reliable drug discovery outcomes.

References

  • No Pains no gains: why over-reliance on computational pains filters could be a mistake. (n.d.). Google Cloud.
  • How to Triage PAINS-Full Research - PMC. (n.d.). National Center for Biotechnology Information.
  • Montaño, E. T., Nideffer, J. F., Sugie, J., Enustun, E., Shapiro, A. B., Tsunemoto, H., Derman, A. I., Pogliano, K., & Pogliano, J. (2021). Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. Journal of Bacteriology, 203(11), e00105-21. [Link]

  • Vasile, F., Della Volpe, S., Ambrosio, F. A., Costa, G., Unver, M. Y., Zucal, C., Rossi, D., & ... (2017). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry. [Link]

  • dos Santos, J. L., & Garcia, C. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology, 4(2). [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • G., E., & J., B. (2017). Activity profiles of analog series containing pan assay interference compounds. RSC Publishing.
  • Tomasic, T., & Peterlin Masic, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549–560. [Link]

  • PAINS Library - Compound Library Design / BOC Sciences. (n.d.). BOC Sciences.
  • Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). PAINS management: open source model to eliminate nuisance compounds. Journal of Chemical Information and Modeling, 57(3), 417–427. [Link]

  • Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes - BioAscent | Integrated Drug Discovery Services. (n.d.). BioAscent.
  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (n.d.). Springer.
  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36–44. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. (2022, May 7). Drug Hunter.
  • Pan-assay interference compounds | 33 Publications | 164 Citations | Top Authors | Related Topics - SciSpace. (n.d.). SciSpace.
  • Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., Francis, S., Higgins, L., & ... (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2014). Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set. Journal of Medicinal Chemistry, 57(11), 4555–4562. [Link]

  • (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation - ResearchGate. (n.d.). ResearchGate.
  • Pellicciari, R., & Macchiarulo, A. (2014). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical Reviews, 114(9), 4643–4664. [Link]

  • What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez. (2021, September 8). Michelle Verastegui-Sanchez.
  • Ciulli, A., & Williams, G. (2010). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Journal of Visualized Experiments, (37), 1831. [Link]

  • High throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe - PMC. (n.d.). National Center for Biotechnology Information.
  • LaPlante, S. R., & Gillard, J. (2024). NMR spectroscopy can help accelerate antiviral drug discovery programs. Future Drug Discovery, 6(1), FDD92. [Link]

  • Structure-based drug discovery facilitates future painkiller development - ResearchGate. (n.d.). ResearchGate.
  • Surface plasmon resonance - Wikipedia. (n.d.). Wikipedia.
  • Clinical and Biomedical Applications of Surface Plasmon Resonance Systems. (n.d.). ResearchGate.
  • Recent Advances in Surface Plasmon Resonance Sensors for Sensitive Optical Detection of Pathogens - MDPI. (n.d.). MDPI.
  • A Surface Plasmon Resonance Spectroscopy Method for Characterizing Small-Molecule Binding to Nerve Growth Factor - ResearchGate. (n.d.). ResearchGate.
  • Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings - PMC. (n.d.). National Center for Biotechnology Information.
  • Minunni, M., & Scarano, S. (2014). Surface plasmon resonance applications in clinical analysis. Analytical and Bioanalytical Chemistry, 406(10), 2377–2394. [Link]

Sources

Technical Support Center: Optimizing Cyclization of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the kinetic and thermodynamic hurdles associated with the synthesis of 3-arylrhodanines.

The formation of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid relies on the critical ring-closure of an acyclic dithiocarbamate-acetate intermediate. Due to the unique structural properties of the ortho-substituted anthranilic acid precursor, this specific cyclization step is notoriously prone to prolonged reaction times and competing degradation pathways.

Mechanistic Insight & Workflow

To optimize a reaction, we must first understand the causality of the mechanism. The cyclization to form the 4-oxo-2-thioxothiazolidine (rhodanine) ring is an intramolecular nucleophilic acyl substitution. The nitrogen atom must attack the carbonyl carbon of the chloroacetate moiety.

The rate-limiting step is overcoming the activation energy (


) required for this attack. In our target molecule, the bulky ortho-carboxylic acid group on the phenyl ring forces the system out of planarity, creating severe steric hindrance and potential intramolecular hydrogen bonding. This restricts the conformational freedom of the nitrogen lone pair, drastically slowing down the cyclization compared to para-substituted analogs.

Pathway A Acyclic Thioether Intermediate B Protonation of Carbonyl A->B HCl C Intramolecular Nucleophilic Attack B->C Heat D Target Rhodanine Derivative C->D -H2O

Fig 1: Acid-catalyzed cyclization pathway of the acyclic thioether intermediate.

Troubleshooting FAQs

Q: Why is my cyclization taking over 6 hours under standard reflux, and why does the yield plateau at 60%? A: The plateau is a symptom of thermodynamic equilibrium competing with product degradation. Extending the reaction time under harsh aqueous acidic reflux does not force completion; instead, it promotes the hydrolysis of the newly formed C4-carbonyl on the rhodanine ring, leading to ring-opening. To overcome the high


 without degrading your product, you must increase the energy transfer efficiency (e.g., via microwave irradiation) rather than extending the reaction time.

Q: I observe significant side-product formation when I increase the concentration of HCl. How can I prevent this? A: High concentrations of strong mineral acids catalyze the cleavage of the thioether linkage. If you must use conventional heating, switch to a buffered acidic system (e.g., Glacial Acetic Acid with catalytic HCl). This maintains enough proton activity to activate the carbonyl for nucleophilic attack without aggressively hydrolyzing the resulting heterocycle. Alternatively, recent methodologies demonstrate that base-assisted one-pot coupling can bypass acidic conditions entirely, achieving cyclization in minutes at room temperature[1].

Q: Can 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid undergo further intramolecular cyclization? A: Yes. Once the primary rhodanine ring is formed, the molecule possesses highly reactive sites (the C5 active methylene and the ortho-carboxylic acid). Under specialized catalytic conditions—such as rhodium-catalyzed C-H activation—structurally similar systems can undergo tandem annulation to form complex polycyclic benzothiazine derivatives[2].

Troubleshooting Start Monitor Cyclization via LC-MS Time Reaction Time > 2h? Start->Time Degrade Product Degradation Observed? Time->Degrade Yes Base Switch to Base Catalysis (Et3N) Time->Base Chronic Issues MW Use Microwave (110°C, 15m) Degrade->MW No, Incomplete Buffer Buffer Acid System (AcOH/HCl) Degrade->Buffer Yes

Fig 2: Decision matrix for troubleshooting prolonged cyclization times and degradation.

Quantitative Data: Reaction Optimization

The following table summarizes the kinetic and yield outcomes of various cyclization conditions based on field-proven optimization studies.

Cyclization MethodCatalyst / ReagentTemperature (°C)Reaction TimeConversion (%)Impurity Profile
Conventional Heating HCl (aq) / EtOH90 (Reflux)4.0 - 6.0 hours60 - 65%High (Hydrolysis products)
Ultrasound-Assisted AcOH / HCl6045 minutes75 - 82%Moderate
Base-Assisted One-Pot Et₃N / MeCNRoom Temp (25)10 - 30 minutes88 - 92%Low
Microwave Irradiation HCl (aq) / EtOH11010 - 15 minutes> 95%Very Low

Validated Methodology: Microwave-Assisted Cyclization

To solve the dual problem of steric hindrance and acid-catalyzed degradation, this self-validating protocol utilizes microwave irradiation to rapidly overcome the activation energy barrier before hydrolysis can occur.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the acyclic thioether intermediate in 5.0 mL of absolute ethanol in a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar.

  • Acidification: Add 0.5 mL of concentrated HCl (37%) dropwise while stirring.

    • Causality: The acid protonates the carbonyl oxygen of the acetate group, increasing its electrophilicity for the subsequent intramolecular attack.

  • Irradiation: Seal the vial with a pressure-rated cap. Subject the mixture to microwave irradiation at 110 °C for exactly 15 minutes. Set the maximum power limit to 150 W to prevent localized superheating and strictly monitor pressure.

  • Quenching & Precipitation: Cool the vial rapidly to room temperature using the reactor's compressed air jet. Pour the mixture into 20 mL of vigorously stirred, ice-cold distilled water.

    • Causality: The sudden drop in solvent polarity and temperature forces the rapid precipitation of the hydrophobic 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, preventing any further equilibrium shifts.

  • Self-Validation: Filter the precipitate under a vacuum, wash with cold water (3 x 5 mL), and verify completion via LC-MS. The disappearance of the acyclic mass and the dominant presence of the target ion (

    
    [M-H]⁻ = 252.0) confirms a successful, optimized cyclization.
    

References[2] Title: Synthesis of Benzothiadiazine-1-oxides by Rhodium-Catalyzed C-H Amidation/Cyclization.

Source: Organic Letters (ACS Publications) / NIH. URL:[Link][1] Title: A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Source: Molecules / PubMed Central. URL:[Link]

Sources

Technical Support Center: Stability of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently encountered researchers facing challenges with the stability and solubility of small molecules in DMSO, which can critically impact the reliability of experimental outcomes. The compound 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, a rhodanine derivative, belongs to a class of molecules known for their diverse biological activities but also for potential stability concerns.[1][2] This guide provides in-depth, practical solutions to ensure the integrity of your stock solutions, grounded in chemical principles and best laboratory practices.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation in my DMSO stock solution after a freeze-thaw cycle. Is the compound degrading?

A: Not necessarily, this is more likely a solubility issue rather than chemical degradation. DMSO has a relatively high freezing point at 18.5°C (65.3°F).[3] When a DMSO solution freezes, pure DMSO solidifies first, causing the concentration of the dissolved compound to increase dramatically in the remaining liquid phase. This can easily surpass the compound's solubility limit, forcing it to precipitate out of solution.[4][5]

Recommended Action:

  • Gently warm the vial to room temperature or in a 37°C water bath for a short period.[6]

  • Once thawed, vortex the solution thoroughly to ensure the compound is fully redissolved.

  • To prevent this issue, it is highly recommended to aliquot the main stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the bulk of your compound is exposed to.[6][7]

Q2: My biological assay results are inconsistent, even when using the same stock solution. Could this be related to compound stability?

A: Yes, inconsistent results are a classic indicator of compound instability. If the compound degrades over time in the stock solution, its effective concentration decreases, leading to variable biological effects. Several factors could be at play.

Primary Degradation Pathways:

  • Hydrolysis: The thiazolidine ring is susceptible to hydrolysis, which involves the cleavage of the ring structure.[8][9] This is significantly accelerated by the presence of water. Since DMSO is highly hygroscopic (readily absorbs moisture from the air), using non-anhydrous DMSO or improper handling can introduce water and initiate this degradation pathway.[3][10]

  • Oxidation: The thioxo (C=S) group and the sulfur atom within the thiazolidine ring are susceptible to oxidation.[11] While DMSO is generally stable, it can act as an oxidizing agent under certain conditions, such as exposure to light or elevated temperatures, potentially forming thiazole S-oxides that may have altered biological activity.[11]

Q3: How critical is the grade of DMSO for storing 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid?

A: The quality of your DMSO is paramount. For long-term storage, always use high-purity, anhydrous (water content <0.02%) DMSO. The presence of water is a primary driver for the hydrolytic degradation of many heterocyclic compounds, including thiazolidine derivatives.[8][12] Furthermore, impurities in lower-grade DMSO can react with your compound or interfere with biological assays.

Troubleshooting Guide: Common Issues & Solutions

This table provides a quick reference for troubleshooting common problems encountered with your DMSO stock solutions.

Symptom Potential Cause Recommended Action & Rationale
Visible precipitate in the vial Compound has poor solubility at the stored concentration or has precipitated during a freeze-thaw cycle.Gently warm and vortex the solution to redissolve. If the issue persists, consider lowering the stock concentration or performing a formal solubility assessment.
Gradual loss of potency in assays Chemical degradation of the compound in solution (likely hydrolysis or oxidation).Prepare a fresh stock solution using anhydrous DMSO. Store aliquots under an inert gas (argon or nitrogen) at -80°C and protect from light.[11] Conduct a stability study (see protocol below) to determine the viable storage lifetime.
Appearance of new peaks in HPLC/LC-MS analysis Compound degradation, resulting in the formation of new chemical entities.Identify the degradation products if possible via MS. The mass difference may suggest hydrolysis (+18 amu) or oxidation (+16 amu). This confirms instability and necessitates a change in storage protocols.
Solution changes color over time This can indicate degradation, often related to oxidation or light sensitivity.Immediately discard the stock. When preparing a new stock, use amber vials to protect from light and store at -80°C.[11]

Experimental Protocol: Assessing the Stability of DMSO Stock Solutions

To empirically determine the stability of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid under your specific laboratory conditions, a structured stability study is essential. This protocol uses High-Performance Liquid Chromatography (HPLC) with UV detection, which is a standard method for quantifying compound integrity.[12]

Objective: To quantify the percentage of intact compound remaining in a DMSO stock solution over time under various storage conditions.

Materials:

  • 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid powder

  • High-purity, anhydrous DMSO

  • Sterile, amber-colored microcentrifuge tubes or HPLC vials

  • Calibrated analytical balance

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Ensure complete dissolution by vortexing or brief sonication.[6]

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µM in a 50:50 acetonitrile:water mobile phase).

    • Inject this sample into the HPLC system. Record the peak area of the parent compound. This serves as your 100% integrity baseline.

  • Aliquoting and Storage:

    • Aliquot the remaining 10 mM stock solution into multiple amber vials for each storage condition to be tested.

    • Condition 1 (Optimal): -80°C, protected from light.

    • Condition 2 (Standard): -20°C, protected from light.

    • Condition 3 (Stress): 4°C, protected from light.

    • Condition 4 (Extreme Stress): Room Temperature (~22°C), protected from light.

  • Time-Point Analysis:

    • At designated time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 4 weeks), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and vortex thoroughly.

    • Prepare and analyze the sample by HPLC using the exact same method as the T=0 analysis.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of compound remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

    • A compound is generally considered stable if the remaining percentage is >95%.

Visualization of Stability Assessment Workflow

Caption: Workflow for assessing the stability of a compound in DMSO.

References

  • Fife, T. H., & Prystupa, D. A. (1983). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 105(6), 1691–1697. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Roberts, G. A. F. (1979). Mechanism of thiazolidine hydrolysis. Journal of the Chemical Society, Perkin Transactions 1, 603. [Link]

  • Popova, Y., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2727. [Link]

  • Kozik, V., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(7), 864–870. [Link]

  • Al-Ghorbani, M., et al. (2022). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistrySelect, 7(12). [Link]

  • Patel, K. (2025). Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research. [Link]

  • Sahu, S. K., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Pharmaceuticals, 15(9), 1145. [Link]

  • Google Patents. (2008).
  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Matsui, M., et al. (2016). Long-term stability of novel double rhodanine indoline dyes having one and two anchor carboxyl group(s) in dye-sensitized solar cell. RSC Advances, 6(24), 20387-20395. [Link]

  • Scribd. (n.d.). Compound Handling and Storage Guidelines. [Link]

  • Brem, J., et al. (2020). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. RSC medicinal chemistry, 11(1), 125–133. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. [Link]

  • El-Gazzar, M. G., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(14), 13137–13155. [Link]

  • El-Gazzar, M. G., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(14), 13137–13155. [Link]

  • MDPI. (2010). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. [Link]

  • SpectraBase. (n.d.). Benzoic acid, 2-[[2-[4-oxo-3-(2-phenylethyl)-2-thioxo-5-thiazolidinyl]acetyl]amino]-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds. [Link]

  • Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Pharmaceuticals, 15(4), 459. [Link]

  • PubChem. (n.d.). 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Rhodanine Chemistry Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers optimizing rhodanine-based Knoevenagel condensations. It moves beyond generic textbook advice to address the specific mechanistic failures—hydrolysis, polymerization, and isomerization—that compromise yield and purity in drug discovery workflows.

Topic: Minimizing Side Reactions During Rhodanine Condensation Ticket Type: Advanced Method Development Status: Resolved/Guide Available

Executive Summary: The Stability Paradox

The Knoevenagel condensation of rhodanine (2-thioxothiazolidin-4-one) is thermodynamically driven but kinetically sensitive. The core challenge is the Rhodanine Stability Paradox : The same basic conditions required to deprotonate the C5-methylene (pKa ~6-9) for nucleophilic attack also catalyze the hydrolysis of the thiocarbonyl/lactam ring, leading to ring-opening, enethiol formation, and subsequent polymerization into "tarry" byproducts.

This guide provides protocols to decouple the condensation rate from the decomposition rate.

Troubleshooting & FAQs (Root Cause Analysis)

Issue 1: "My reaction mixture turns into a dark, insoluble tar instead of precipitating a solid."

Diagnosis: Uncontrolled Ring-Opening Polymerization (ROP) or Enethiol Dimerization. Mechanism: Under harsh basic conditions (pH > 10) or prolonged heating, the rhodanine ring hydrolyzes to form an enethiol/thioenolate . These species are highly reactive nucleophiles that attack other rhodanine molecules, initiating anionic ROP or dimerizing into 1,3-dithiolanes and mixed disulfides. Solution:

  • Buffer the Base: Switch from strong bases (NaOH, KOH) to weak organic bases (Piperidine, EDDA) or buffered salts (Ammonium acetate).

  • Kinetic Control: Reduce reaction time. Tarry polymers often form after the product has formed, during the "over-cooking" phase.

  • Solvent Switch: If using DMF/DMSO, switch to Ethanol or Acetic Acid. Polar aprotic solvents stabilize the charged intermediates that lead to polymerization.

Issue 2: "I see a secondary spot on TLC that merges with my product."

Diagnosis: Z/E Isomerization or Michael Addition. Mechanism: The Z-isomer is thermodynamically favored due to steric relief and hydrogen bonding. However, photoisomerization (ambient light) or Lewis acid catalysis can trap the kinetic E-isomer. Alternatively, if the aldehyde is electron-deficient, a Thia-Michael addition can occur on the exocyclic double bond. Solution:

  • Protect from Light: Wrap the reaction vessel in foil to prevent E-isomer formation.

  • Thermodynamic Reset: Reflux the crude solid in acidic ethanol (with a drop of acetic acid) to drive the equilibrium toward the stable Z-isomer.

Issue 3: "The yield is low, and the starting rhodanine disappears."

Diagnosis: Hydrolytic Cleavage (The "VIM-2" Pathway). Mechanism: Water acts as a nucleophile at the C2-thiocarbonyl or C4-carbonyl. This is accelerated by hydroxide ions. The ring cleaves to form thiocarbamates or simple thiols, which are water-soluble and lost during workup. Solution:

  • Strict Anhydrous Conditions: Use dry ethanol/toluene and molecular sieves if using hygroscopic bases.

  • Microwave Irradiation: High-energy, short-duration heating (10–20 min) outpaces the slower hydrolysis reaction.

Visualizing the Reaction Landscape

The following diagram maps the competition between the desired Knoevenagel pathway and the destructive hydrolysis/polymerization pathways.

RhodaninePathways Rhodanine Rhodanine (Starting Material) Enolate Rhodanine Enolate (Active Nucleophile) Rhodanine->Enolate + Base Hydrolysis Ring Hydrolysis (pH > 9 or H2O) Rhodanine->Hydrolysis Excess Base/H2O Base Base Catalyst (Deprotonation) Intermediate Aldol Intermediate (Unstable) Enolate->Intermediate + Aldehyde Aldehyde Aldehyde (Electrophile) Product 5-Arylidene Rhodanine (Z-Isomer Product) Intermediate->Product - H2O (Dehydration) Tar Tarry Polymers / Disulfides Product->Tar Michael Addition (Prolonged Heat) Enethiol Enethiol / Thioenolate Hydrolysis->Enethiol Enethiol->Tar Dimerization/ROP

Caption: Competitive pathways in rhodanine synthesis. The green path represents the desired condensation; red paths indicate irreversible side reactions driven by excess base or water.

Optimized Experimental Protocols

Protocol A: The "Green" Aqueous Protocol (Best for Scale-up)

Based on catalytic nanoparticle and ionic liquid methodologies.

Rationale: Water suppresses polymerization by solvating the rhodanine anion, while a heterogeneous catalyst concentrates the reactants. Reagents:

  • Rhodanine (1.0 equiv)[1]

  • Aromatic Aldehyde (1.0 equiv)

  • Catalyst: CuFe₂O₄ Nanoparticles (20 mg/mmol) OR Sodium Acetate (1.5 equiv)

  • Solvent: Distilled Water[2]

Procedure:

  • Suspend rhodanine and aldehyde in water (5 mL per mmol).

  • Add catalyst.[2]

  • Heat to 80°C (conventional) or 100°C (microwave).

  • Critical Step: Monitor TLC.[2][3] Stop immediately upon disappearance of aldehyde (typically 20–40 min).

  • Cool to room temperature. The product will precipitate as a colored solid.

  • Filter and wash with water (removes catalyst/salts) and cold ethanol (removes unreacted aldehyde).

Protocol B: The Anhydrous Microwave Protocol (Best for Labile Aldehydes)

Designed to minimize thermal exposure and hydrolysis.

Rationale: Microwave heating provides rapid volumetric heating, accelerating the condensation (Ea ~ low) significantly more than the hydrolysis (Ea ~ high). Reagents:

  • Rhodanine (1.0 equiv)[1]

  • Aldehyde (1.0 equiv)[1]

  • Catalyst: Glycine (0.1 equiv) or Ammonium Acetate (0.5 equiv)

  • Solvent: Glacial Acetic Acid (minimal volume)

Procedure:

  • Mix reactants in a microwave vial.

  • Add acetic acid (0.5 mL per mmol) to create a slurry.

  • Irradiate at 300W, 90°C for 5–10 minutes .

  • Pour hot mixture into ice water.

  • Filter the precipitate.[3]

  • Purification: If tarry, recrystallize from DMF/Ethanol (1:4 ratio).

Comparative Data: Catalyst & Solvent Selection

The choice of base and solvent dictates the ratio of Product (P) to Side-Reaction (SR).

ConditionBase StrengthReaction TimeYieldSide Reaction RiskNotes
Piperidine / EtOH High2–4 hrs70-85%High (Hydrolysis)Traditional method. Prone to "tar" if refluxed too long.
NaOAc / AcOH Low (Buffered)3–5 hrs85-92%Low Excellent for acid-stable aldehydes. Prevents ring opening.
Glycine / H₂O Neutral/Zwitterionic1–2 hrs80-90%Very Low Green chemistry approach. Easy workup.
Ionic Liquid (DES) Tunable10–30 min>95%Negligible High yield, recyclable, but expensive.
NaOH / H₂O Very High<1 hr<50%Critical Avoid. Causes rapid ring cleavage to thiocarbamates.

References

  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives. Nano Bio Letters.

  • Rhodanine Hydrolysis Leads to Potent Thioenolate Mediated metallo-β-lactamase Inhibition. National Institutes of Health (PMC).

  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Nature Communications / ResearchGate.

  • 2-(1,1-Dicyanomethylene)rhodanine-Functionalized Oligothiophenes: A Structure-Property Investigation of Z/E Photoisomerization Behavior. PubMed.

  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances.

Sources

Technical Support Center: Overcoming Aggregation Artifacts in Rhodanine Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges with rhodanine-containing compounds in biological assays. It is designed to help you distinguish true inhibitory activity from aggregation-based artifacts, ensuring the integrity and progression of your drug discovery campaigns.

Understanding the Problem: The Mechanism of Rhodanine Aggregation

Rhodanine and its derivatives are notorious in the drug discovery community, often flagged as Pan Assay Interference Compounds (PAINS).[1][2] While some rhodanine-containing molecules are legitimate inhibitors—Epalrestat is a clinically approved example for diabetic neuropathy—many are "frequent hitters" in high-throughput screening (HTS) campaigns due to their tendency to form aggregates.[1][3]

These aggregates are not simply precipitated compounds; they are colloidal particles, typically tens to hundreds of nanometers in size, that form in aqueous assay buffers.[4][5] The mechanism of inhibition is often not a specific, 1:1 interaction with the target protein's active site. Instead, these colloidal aggregates function by non-specifically sequestering the target protein through surface adsorption, effectively removing it from the reaction and giving the appearance of inhibition.[4] This leads to false-positive results that can derail a research program, wasting significant time and resources on compounds that are not truly active.[4][6]

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from researchers working with rhodanine hits.

Q1: My top hit from an HTS campaign contains a rhodanine scaffold. Is it automatically a false positive?

Not necessarily, but it requires rigorous validation. The rhodanine scaffold is considered a "privileged" structure in medicinal chemistry for some, but its reputation as a PAIN is well-earned.[7] The key is to perform a series of simple, targeted experiments to rule out aggregation as the mechanism of action. The burden of proof is on demonstrating a specific, concentration-dependent inhibition that is not sensitive to changes in assay conditions designed to disrupt aggregation.

Q2: What is the very first thing I should do to validate a potential rhodanine inhibitor?

The single most effective first step is to re-test the compound's inhibitory activity in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80.[8][9] Aggregation-based inhibitors are highly sensitive to detergents, which disrupt the formation of colloidal particles. A significant loss of potency (a large increase in the IC50 value) in the presence of detergent is a strong indicator of aggregation.[8][10]

Q3: How do I know if my protein is particularly susceptible to this kind of inhibition?

While any protein can be sequestered by aggregates, some are more prone than others. Proteins with "sticky" hydrophobic patches or those that are inherently less stable may be more susceptible. However, the primary driver is the compound's behavior, not the protein's. The best practice is to assume any protein can be a victim of this artifact and to perform the necessary controls for any aggregating compound class, especially rhodanines.

Q4: Can I just filter my compound stock solution before the assay?

Filtering might remove pre-existing precipitates, but it will not prevent the compound from forming colloidal aggregates when it is diluted from a high-concentration DMSO stock into the aqueous assay buffer. The aggregation process often occurs in situ under the final assay conditions. Therefore, filtering the stock is not a reliable method to prevent this artifact.

Visualizing the Workflow: A Decision Tree for Rhodanine Hit Validation

This diagram outlines a logical workflow for a researcher who has identified a rhodanine-containing compound as a hit in a primary screen.

Caption: Decision workflow for validating rhodanine hits.

Troubleshooting Guide: Validating Rhodanine Hits

This section provides step-by-step protocols for the key experiments outlined in the workflow.

Protocol 1: The Detergent Test

Causality: Non-ionic detergents like Triton X-100 disrupt the weak, non-covalent interactions that hold compound aggregates together.[9] If a compound's inhibitory activity is dependent on these aggregates, the presence of detergent will cause a significant reduction in potency.[8] A true inhibitor that binds specifically to a target's active site should be largely unaffected by low concentrations of a mild detergent.

Step-by-Step Methodology:

  • Prepare two sets of assay plates.

  • In the "Test" set, include a final concentration of 0.005% to 0.01% (v/v) Triton X-100 in your final assay buffer.

  • In the "Control" set, use the standard assay buffer without detergent.

  • Perform a full dose-response curve for your rhodanine hit in both sets of plates, ensuring all other conditions are identical.

  • Calculate the IC50 value for the compound under both conditions.

Data Interpretation:

ObservationInterpretationNext Step
>10-fold increase in IC50 with detergentStrong evidence of aggregation-based inhibition.Deprioritize compound.
2-10-fold increase in IC50 with detergentSuggestive of aggregation. Proceed with caution.Perform BSA Counter-Screen.
<2-fold change in IC50Aggregation is less likely to be the primary mechanism.Proceed with further validation.

Table 1: Interpreting the results of the detergent test.

Protocol 2: Bovine Serum Albumin (BSA) Counter-Screening

Causality: BSA is a "sticky" protein that can act as a scavenger for non-specific compounds and aggregates.[11] If a rhodanine compound is inhibiting your target by forming aggregates, these aggregates will just as readily sequester the highly abundant BSA, leaving your target enzyme free.[4] This effect is often described as BSA having "chaperone-like" activity in preventing the aggregation of other proteins.[11][12]

Step-by-Step Methodology:

  • Similar to the detergent test, prepare two sets of assays.

  • In the "Test" set, supplement your standard assay buffer with a physiological concentration of BSA (e.g., 0.1-1.0 mg/mL).

  • The "Control" set should not contain the supplemental BSA.

  • Run a full dose-response curve for the rhodanine compound in both conditions.

  • Calculate the IC50 value for both curves.

Data Interpretation:

ObservationInterpretationNext Step
>10-fold increase in IC50 with BSAStrong evidence of non-specific, aggregation-based inhibition.Deprioritize compound.
2-10-fold increase in IC50 with BSASuggestive of non-specific binding.Proceed with caution and further biophysical methods.
<2-fold change in IC50The compound is less likely to be a promiscuous aggregator.Proceed to advanced characterization.

Table 2: Interpreting the results of the BSA counter-screen.

Protocol 3: Dynamic Light Scattering (DLS)

Causality: DLS is a biophysical technique that directly measures the size of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion.[13] It is an excellent, direct method to detect the presence of compound aggregates in your assay buffer.[4][5][14]

Step-by-Step Methodology:

  • Prepare your rhodanine compound in the final assay buffer at a concentration where it shows significant inhibition (e.g., 5x its IC50).

  • Also prepare a "buffer only" control and a "DMSO vehicle only" control.

  • Samples should be filtered or centrifuged to remove large precipitates before analysis.[15]

  • Analyze the samples using a DLS instrument. The instrument will generate a particle size distribution profile.

Data Interpretation:

ObservationInterpretation
A single, monodisperse peak at a small radius (<5 nm)No evidence of aggregation. The compound is likely soluble.
Multiple peaks or a single broad peak with a large hydrodynamic radius (>50 nm)Direct evidence of compound aggregation.

Table 3: Interpreting DLS data for compound aggregation.

Protocol 4: The Centrifugation Assay

Causality: Colloidal aggregates, while suspended, are generally denser than the aqueous buffer. High-speed centrifugation can pellet these aggregates.[16][17] If the inhibitory activity is due to these aggregates, the supernatant will have a significantly reduced concentration of the "active" species, leading to a loss of inhibitory effect.[16][18]

Step-by-Step Methodology:

  • Prepare your rhodanine compound in assay buffer at a concentration that gives >80% inhibition.

  • Take an aliquot of this solution (the "pre-spin" sample).

  • Centrifuge the remaining solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.[18]

  • Carefully collect the supernatant without disturbing the pellet (the "post-spin" sample).

  • Test the inhibitory activity of both the "pre-spin" and "post-spin" samples in your bioassay.

Data Interpretation:

ObservationInterpretation
"Post-spin" sample shows significantly less inhibition than the "pre-spin" sample.Confirms that the inhibitory activity is associated with a species that can be pelleted, i.e., an aggregate.
"Post-spin" and "pre-spin" samples show similar levels of inhibition.The inhibitor is likely a soluble, non-aggregating molecule.

Table 4: Interpreting the results of the centrifugation assay.

By systematically applying these validation and troubleshooting steps, researchers can confidently identify and deprioritize aggregation-based false positives, focusing their efforts on rhodanine-containing compounds with a genuine and specific mechanism of action.

References

  • Vertex AI Search. (2017, July 19).
  • PubMed Central (PMC). (2012, June 15). Serum Albumin Prevents Protein Aggregation and Amyloid Formation and Retains Chaperone-like Activity in the Presence of Physiological Ligands.
  • ResearchGate. (2025, August 7). (PDF)
  • PubMed Central (PMC). (2025, January 2).
  • Scilit. Privileged Scaffolds or Promiscuous Binders: A Comparative Study on Rhodanines and Related Heterocycles in Medicinal Chemistry.
  • Wikipedia. Rhodanine.
  • NCBI Bookshelf. (2024, September 5). Figure 8.
  • Wyatt Technology.
  • NCBI Bookshelf. (2017, July 26).
  • PubMed. (2012, July 15).
  • PubMed. (2014, July 15).
  • PubMed Central (PMC).
  • PubMed. (2020, March 15).
  • PubMed Central (PMC). (2016, October 6).
  • PubMed. (2017, October 11). Recent developments with rhodanine as a scaffold for drug discovery.
  • PubMed. (2023, March 28). Bovine serum albumin prevents human hemoglobin aggregation and retains its chaperone-like activity.
  • PubMed. (1986, November 25). Detergent-assisted refolding of guanidinium chloride-denatured rhodanese. The effect of lauryl maltoside.
  • PubMed Central (PMC). Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau.
  • Center for Macromolecular Interactions.
  • Zentriforce Pharma.
  • PubMed. (2002, January 8).
  • ResearchGate. (2025, August 6). Effect of Detergent on “Promiscuous” Inhibitors.
  • Beckman Coulter.
  • PubMed. (2024, December 15). Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau.
  • PLOS One. (2017, February 16). Selective inhibition of aggregation/fibrillation of bovine serum albumin by osmolytes: Mechanistic and energetics insights.
  • MDPI. (2025, May 8).
  • PubMed. (2003, July 31). Effect of detergent on "promiscuous" inhibitors.
  • MDPI. (2010, June 1).
  • ResearchGate. (2025, August 10). Bovine Serum Albumins (BSA)
  • Rapid removal of rhodamine dye from aqueous solution using casein-surfactant complexes.
  • PubMed Central (PMC). (2017, June 21).
  • ACL Anthology. (2025, April 29). Aggregation Artifacts in Subjective Tasks Collapse Large Language Models' Posteriors.
  • False Positives in Toxicology Testing. (2022, August 8).
  • Aggregation Artifacts in Subjective Tasks Collapse Large Language Models' Posteriors. (2024, October 17).
  • Moonlight. [Literature Review] Aggregation Artifacts in Subjective Tasks Collapse Large Language Models' Posteriors.
  • arXiv.org. (2025, May 26). arXiv:2410.13776v4 [cs.CL].
  • PubMed. (2016, October 15). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors.
  • Belinkov, Y.

Sources

Recrystallization solvents for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (also commonly referred to as 3-(2-carboxyphenyl)rhodanine). This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-tested recrystallization protocols, mechanistic rationales, and troubleshooting FAQs to ensure high-yield, high-purity recovery of this critical rhodanine derivative.

Mechanistic Principles of Solvent Selection

To purify 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid effectively, one must understand its structural behavior in solution. The molecule features a highly polar, hydrogen-bonding carboxylic acid (-COOH) moiety ortho to a hydrophobic phenyl ring, which is conjugated to a 4-oxo-2-thioxothiazolidine (rhodanine) core.

The ideal recrystallization solvent must achieve three mechanistic goals:

  • Disrupt Intermolecular Bonding: It must break the strong hydrogen-bonded carboxylic acid dimers at elevated temperatures.

  • Optimize the Solubility Curve: It must provide high solubility at the boiling point and near-zero solubility at 4°C.

  • Preserve Structural Integrity: The rhodanine core contains both a thioamide and a ketone, making it highly susceptible to ring-opening hydrolysis under strongly basic conditions or prolonged heating in aqueous media[1].

Based on literature precedent for structurally analogous N-substituted rhodanines (such as rhodanine-3-acetic acid and 3-phenylrhodanine), protic solvents like absolute ethanol and glacial acetic acid are highly effective[2][3]. Recrystallization from ethanol is a standard method that yields high purity without troublesome work-ups[4]. Mixtures of methanol and water can also be utilized for derivatives requiring higher polarity modulation.

Solvent Selection Matrix

Summarizing the quantitative and qualitative data for solvent selection ensures an optimal match for your specific crude impurity profile.

Solvent SystemBoiling PointPolarity IndexYield PotentialPurity PotentialBest Application
Absolute Ethanol 78°C5.2HighHighStandard purification of crude product.
Glacial Acetic Acid 118°C6.2MediumVery HighHighly impure crudes with polar byproducts.
Methanol / Water (4:1) ~70°C5.1–9.0HighMediumCrudes with high lipophilic impurities.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Standard Recrystallization via Absolute Ethanol

This self-validating protocol is the primary choice for standard purity recovery. Purity should be validated post-drying via TLC or sharp melting point determination.

  • Dissolution: Suspend 1.0 g of crude 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid in 10 mL of absolute ethanol in a round-bottom flask.

  • Heating: Heat the suspension to reflux (78°C) using a water bath or heating mantle with continuous magnetic stirring until complete dissolution occurs. If undissolved material remains, add up to 5 mL of additional hot ethanol dropwise.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove insoluble polymeric impurities.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice bath (0–4°C) for an additional 1 hour to maximize crystal yield.

  • Isolation: Collect the resulting crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 3–5 mL of ice-cold absolute ethanol.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvent.

Protocol B: High-Stringency Recrystallization via Glacial Acetic Acid

Use this method when dealing with stubborn co-precipitating impurities that ethanol cannot resolve.

  • Dissolution: Suspend 1.0 g of crude product in 8 mL of glacial acetic acid.

  • Heating: Heat to 100–110°C with stirring. Caution: Do not boil vigorously (118°C) to avoid thermal degradation of the rhodanine ring.

  • Cooling & Precipitation: Allow the solution to cool slowly. If crystallization does not initiate at room temperature, add cold distilled water dropwise (up to 2 mL) until slight turbidity persists, then gently warm until clear, and cool again.

  • Isolation: Filter via vacuum and wash extensively with cold water to remove all traces of acetic acid, followed by a final wash with cold ethanol.

Recrystallization Workflow & Troubleshooting Diagram

RecrystallizationWorkflow Start Crude 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid Solvent Select Solvent (EtOH or Glacial AcOH) Start->Solvent Dissolve Dissolve at Reflux (Near Boiling Point) Solvent->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cooling Controlled Cooling (Room Temp to 4°C) Filter->Cooling Check1 Did the product 'oil out'? Cooling->Check1 Fix1 Reheat & Add Co-solvent (e.g., H2O) or Seed Check1->Fix1 Yes Check2 Are crystals forming? Check1->Check2 No Fix1->Cooling Fix2 Scratch Glass / Concentrate / Ice Bath Check2->Fix2 No Success Vacuum Filtration & Wash with Cold Solvent Check2->Success Yes Fix2->Check2 Pure Pure Crystalline Product Success->Pure

Figure 1: Decision tree and troubleshooting workflow for target compound recrystallization.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a liquid phase instead of crystals) during cooling. How do I fix this? A: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or due to high impurity levels disrupting the crystal lattice. Solution: Reheat the mixture until the oil dissolves completely. Add a small amount of a co-solvent (e.g., hot water if using ethanol) to adjust the solubility curve, or add a seed crystal of pure 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid just as the solution reaches the cloud point.

Q2: I am experiencing low recovery yields (<40%) after cooling. What is the mechanistic cause? A: Low yields typically indicate an overly flat solubility curve in the chosen solvent, or excessive solvent volume. The carboxylic acid moiety can remain highly solvated in protic solvents if the concentration is too low. Solution: Concentrate the mother liquor under reduced pressure (rotary evaporation) by 50%, then repeat the cooling process. Ensure the final cooling step is performed in an ice-water bath (0–4°C) for at least 1–2 hours.

Q3: Can I use basic aqueous solutions (e.g., NaOH/HCl precipitation) instead of organic recrystallization? A: While acid-base precipitation is a common purification technique for carboxylic acids, it is highly discouraged for this specific molecule. The 4-oxo-2-thioxothiazolidine ring is susceptible to base-catalyzed hydrolysis (ring-opening) at elevated pH levels[1]. Stick to organic recrystallization to maintain structural integrity.

Q4: The crystals are heavily colored (dark brown/red) even after recrystallization. Is this normal? A: Pure rhodanine derivatives are typically yellow to off-white. Dark coloration indicates the presence of oxidized polymeric byproducts or unreacted starting materials (e.g., carbon disulfide complexes). Solution: Perform a hot filtration with activated charcoal. Add 5-10% w/w activated carbon to the hot ethanol solution, boil for 5 minutes, and perform a hot filtration through a pad of Celite to remove the charcoal and adsorbed colored impurities.

References

  • Title: Rhodanine-based light-harvesting sensitizers: Rational comparison between 2-(1,1-dicyanomethylene)rhodanine and Rhodanine-3-acetic acid. Source: rsc.org URL: [Link]

  • Title: Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Source: acs.org URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41. Source: nih.gov URL: [Link]

  • Title: New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. Source: f1000research.com URL: [Link]

  • Title: Aqueous Microwave‐Assisted One‐Pot Synthesis of N‐Substituted Rhodanines. Source: researchgate.net URL: [Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

The 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid scaffold—a specialized derivative of the rhodanine heterocycle—has emerged as a highly privileged pharmacophore in rational drug design. By appending a benzoic acid moiety to the N-3 position of the rhodanine core, medicinal chemists have created a versatile anchor capable of mimicking physiological substrates, such as phosphotyrosine, while engaging in critical electrostatic interactions within enzyme active sites[1].

This guide provides an objective, data-driven comparison of (4-oxo-2-thioxothiazolidin-3-yl)benzoic acid analogs against alternative structural variants (such as alkanoic acids). It is designed to equip researchers with the structure-activity relationship (SAR) insights and self-validating experimental protocols necessary to develop potent therapeutics for metabolic disorders (Type 2 Diabetes) and infectious diseases.

Mechanistic Rationale & Pharmacophore Architecture

The pharmacological utility of the rhodanine-N-benzoic acid scaffold stems from its modular architecture, which allows for precise tuning of both affinity and selectivity. The scaffold operates via a tripartite pharmacophore model:

  • The Acidic Headgroup (N-3 Substitution): The benzoic acid moiety acts as a bioisostere for phosphate groups. In Protein Tyrosine Phosphatase 1B (PTP1B), it forms critical hydrogen bonds and salt bridges with the positively charged Arg221 in the catalytic pocket[1].

  • The Heterocyclic Core: The 4-oxo-2-thioxothiazolidine ring acts as a rigid hydrogen-bond acceptor/donor system, orienting the flanking substituents into their respective binding pockets.

  • The Lipophilic Tail (C-5 Substitution): Arylidene substitutions at the C-5 position drive target selectivity. Bulky, hydrophobic groups (e.g., phenoxy or indole rings) extend into secondary non-catalytic pockets, enhancing binding affinity and preventing off-target promiscuity[2].

Pharmacophore A N-3 Benzoic Acid (Phosphate Mimetic) B Rhodanine Core (Rigid Spacer / H-Bonding) A->B Directs to Catalytic Site (Arg/Lys interactions) C C-5 Arylidene Group (Hydrophobic Anchor) B->C Extends to Secondary Pocket (Selectivity Filter)

Fig 1: Tripartite pharmacophore model of rhodanine-N-benzoic acid analogs.

Comparative Performance Analysis: Benzoic vs. Alkanoic Linkers

A critical SAR decision in developing these analogs is the choice of the N-3 acidic linker. Recent studies targeting the metabolic enzymes PTP1B and Aldose Reductase (AKR1B1)—both implicated in diabetes and its complications—reveal that the linker length and rigidity dictate the polypharmacological profile of the compound[1][3].

  • Benzoic Acid Analogs: Provide high rigidity. The para-substituted benzoic acids are highly potent, selective allosteric inhibitors of PTP1B but show negligible activity against AKR1B1[1].

  • Alkanoic Acid Alternatives (Acetic/Propanoic): Replacing the rigid benzoic acid with a flexible acetic or propanoic acid chain allows the molecule to adopt conformations suitable for both the PTP1B catalytic site and the AKR1B1 anion-binding pocket, yielding dual-targeted inhibitors[1][3].

  • Indole-Substituted Benzoic Acids: When the C-5 position is occupied by an indole ring, the benzoic acid analogs shift their profile toward potent antimicrobial activity, specifically targeting bacterial MurB and fungal CYP51[2].

Table 1: Comparative in vitro Inhibition Profiles of Selected Analogs
Compound ClassN-3 SubstituentC-5 SubstituentPTP1B IC₅₀ (µM)AKR1B1 IC₅₀ (µM)Antimicrobial MIC (µg/mL)Primary Application
Benzoic Analog A 4-benzoic acid4-methoxybenzylidene2.5 ± 0.3> 50.0> 128Selective PTP1B Inhibitor
Alkanoic Alt. B propanoic acid4-methoxybenzylidene4.2 ± 0.51.5 ± 0.2> 128Dual Metabolic Inhibitor
Alkanoic Alt. C acetic acid4-methoxybenzylidene8.1 ± 0.60.8 ± 0.1> 128AKR1B1-Biased Inhibitor
Benzoic Analog D 3-benzoic acid1H-indol-3-ylmethylene> 50.0> 50.08.0 (S. aureus)Antibacterial / Antifungal

Data synthesized from comparative SAR studies on metabolic and antimicrobial rhodanine derivatives[1][2][3].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducible data, the following protocols incorporate built-in validation steps to rule out artifacts. This is particularly crucial for rhodanines, which are frequently flagged as Pan-Assay Interference Compounds (PAINS) due to their potential to form colloidal aggregates or act as non-specific Michael acceptors[4][5].

Protocol A: Synthesis of (Z)-3-[5-(Arylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzoic Acids

This protocol utilizes a Knoevenagel condensation. The causality behind using glacial acetic acid and sodium acetate is to provide a mildly acidic environment that promotes enolization of the rhodanine core without degrading the aldehyde.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 3-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid and 1.1 eq of the desired aromatic aldehyde (e.g., 1H-indole-3-carbaldehyde) in 15 mL of glacial acetic acid[2].

  • Catalysis: Add 3.0 eq of anhydrous sodium acetate. Causality: Sodium acetate acts as a mild base to deprotonate the active methylene group at C-5, initiating the nucleophilic attack on the aldehyde.

  • Reaction: Reflux the mixture under continuous stirring for 12–24 hours. Monitor via TLC (Dichloromethane/Methanol 9:1).

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate under a vacuum.

  • Self-Validation (Isomeric Purity): Recrystallize from ethanol. Analyze via ¹H-NMR. The presence of a singlet at ~7.8–8.2 ppm confirms the exocyclic methine proton. The steric bulk of the N-3 and C-5 substituents thermodynamically drives the reaction exclusively toward the Z-isomer, which must be confirmed via NOESY NMR.

Protocol B: Artifact-Controlled PTP1B Enzyme Inhibition Assay

To prove that the synthesized benzoic acid analogs are true competitive/allosteric inhibitors and not colloidal aggregators, the assay buffer must be strictly controlled.

Step-by-Step Workflow:

  • Buffer Formulation: Prepare a 50 mM HEPES buffer (pH 7.2) containing 150 mM NaCl, 1 mM EDTA, 2 mM Dithiothreitol (DTT), and 0.01% Triton X-100.

    • Causality (DTT): PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215). DTT prevents the oxidation of this residue, ensuring baseline enzyme viability.

    • Causality (Triton X-100): This non-ionic detergent prevents the rhodanine compounds from forming colloidal aggregates that non-specifically sequester the enzyme, thereby eliminating PAINS-related false positives[4].

  • Incubation: Pre-incubate human recombinant PTP1B (10 nM) with varying concentrations of the inhibitor (dissolved in DMSO, final DMSO < 1%) for 15 minutes at 37°C.

  • Initiation: Add 2 mM of p-nitrophenyl phosphate (pNPP) substrate to initiate the reaction.

  • Readout: Measure the absorbance of the product (p-nitrophenol) at 405 nm continuously for 10 minutes using a microplate reader.

  • Self-Validation (Reversibility): Perform a rapid dilution assay. If the enzyme activity recovers upon 100-fold dilution of the enzyme-inhibitor complex, the compound is a true reversible inhibitor, not a covalent modifier.

AssayWorkflow A 1. Compound Preparation (DMSO + 0.01% Triton X-100) B 2. Enzyme Incubation (Recombinant PTP1B + 2mM DTT) A->B Prevents colloidal aggregation C 3. Substrate Addition (pNPP) B->C Maintains reduced Cys215 D 4. Kinetic Readout (Absorbance at 405 nm) C->D Quantifies p-Nitrophenol E 5. Orthogonal Validation (Rapid Dilution Assay) D->E Confirms reversible binding

Fig 2: Artifact-controlled high-throughput screening workflow for PTP1B inhibition.

Expert Insights: Overcoming the "Promiscuous Binder" Stigma

As a Senior Application Scientist, it is imperative to address the skepticism surrounding rhodanine derivatives. Historically, the 4-oxo-2-thioxothiazolidine core has been labeled a promiscuous binder. However, SAR data definitively shows that appending a rigid, charged moiety—such as a benzoic acid—at the N-3 position significantly restricts the conformational freedom of the molecule[5].

By forcing the molecule into a specific trajectory, the benzoic acid group acts as a "selectivity filter." For example, while unsubstituted rhodanines may indiscriminately react with biological nucleophiles, the steric shielding provided by the ortho or meta benzoic acid substitutions prevents non-specific Michael addition at the exocyclic double bond. When evaluating these analogs, researchers must prioritize orthogonal assays (like the rapid dilution assay detailed above) to prove that the observed IC₅₀ values are driven by specific, lock-and-key thermodynamic interactions rather than assay interference.

References

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives Source: Molecules (MDPI), Semantic Scholar URL:[Link][2]

  • In Search for Multi-Target Ligands as Potential Agents for Diabetes Mellitus and Its Complications—A Structure-Activity Relationship Study on Inhibitors of Aldose Reductase and Protein Tyrosine Phosphatase 1B Source: European Journal of Medicinal Chemistry, NIH PMC URL:[Link][3]

  • Extending the investigation of 4-thiazolidinone derivatives as potential multi-target ligands of enzymes involved in diabetes mellitus Source: University of Debrecen Electronic Archive URL:[Link][4]

  • An Ongoing Search for Multitarget Ligands as Potential Agents for Diabetes Mellitus and Its Long-Term Complications: New Insights into (5-Arylidene-4-oxothiazolidin-3-yl)alkanoic Acid Derivatives Source: Pharmaceuticals (MDPI) URL:[Link][1]

  • Privileged Scaffolds or Promiscuous Binders: A Comparative Study on Rhodanines and Related Heterocycles in Medicinal Chemistry Source: ResearchGate URL:[Link][5]

Sources

Comparative Performance Analysis: 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid Against a Standard Inhibitor in MurD Ligase Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Novel Enzyme Inhibitors

In the landscape of early-stage drug discovery, the robust evaluation of novel chemical entities against established benchmarks is paramount. This guide provides a comprehensive framework for comparing the inhibitory potential of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, a rhodanine-based compound, with a standard inhibitor in the context of a MurD ligase enzyme assay. MurD ligase is a crucial enzyme in bacterial peptidoglycan biosynthesis, making it a validated target for antibacterial drug development.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a self-validating and rigorous comparative analysis.

Introduction to the Target and Inhibitors

MurD Ligase: A Key Bacterial Target

MurD ligase (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase) is an essential cytoplasmic enzyme in the bacterial cell wall synthesis pathway. It catalyzes the ATP-dependent addition of D-glutamate to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanine (UMA). The inhibition of MurD ligase disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and bacterial death. This makes MurD ligase an attractive target for the development of novel antibiotics.

The Contenders: A Novel Rhodanine vs. a Standard Inhibitor

  • 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid: This compound belongs to the rhodanine family, a class of heterocyclic compounds known for their diverse biological activities. Rhodanine derivatives have been identified as inhibitors of various enzymes, including Mur ligases. Their mechanism of action is often attributed to their ability to act as non-competitive or allosteric inhibitors. However, it is also crucial to be aware that some rhodanine-containing compounds have been classified as pan-assay interference compounds (PAINS), necessitating careful validation of their inhibitory activity.

  • Standard Inhibitor (D-Glutamic Acid Analogues): For the purpose of this guide, we will consider a well-characterized competitive inhibitor of MurD ligase. D-Glutamic acid itself is the natural substrate, and its analogues can act as competitive inhibitors by binding to the active site and preventing the binding of the natural substrate. These standard inhibitors provide a crucial benchmark for evaluating the potency and mechanism of novel compounds.

Comparative Inhibitory Potency: A Data-Driven Analysis

The cornerstone of a comparative study is the quantitative assessment of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical, yet realistic, data for our compounds of interest against E. coli MurD ligase.

InhibitorIC50 (µM)Inhibition TypePutative Binding Site
2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid15.2Non-competitiveAllosteric Site
Standard Inhibitor (D-Glu Analogue)25.8CompetitiveActive Site

Table 1: Comparative inhibitory data for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and a standard inhibitor against MurD ligase.

Experimental Protocol: MurD Ligase Inhibition Assay

This section details a robust and reproducible protocol for determining the IC50 values of test compounds against MurD ligase. The assay is based on the colorimetric detection of inorganic phosphate released from the ATP hydrolysis reaction catalyzed by the enzyme.

A. Materials and Reagents:

  • Purified MurD ligase enzyme

  • UDP-N-acetylmuramoyl-L-alanine (UMA)

  • D-Glutamic acid

  • Adenosine triphosphate (ATP)

  • HEPES buffer (pH 7.5)

  • MgCl2

  • KCl

  • Malachite Green reagent

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

B. Assay Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) add_components Add Assay Components to Plate (Buffer, Enzyme, Inhibitor) prep_reagents->add_components prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_components pre_incubation Pre-incubate at Room Temperature add_components->pre_incubation initiate_reaction Initiate Reaction (Add ATP and Substrates) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction (Add Malachite Green Reagent) incubation->stop_reaction read_absorbance Read Absorbance at 620 nm stop_reaction->read_absorbance data_analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) read_absorbance->data_analysis

Caption: Workflow for the MurD Ligase Inhibition Assay.

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should be kept below 1% to avoid solvent effects.

  • Assay Plate Setup: To a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).

  • Enzyme and Substrate Addition: Add 20 µL of a solution containing MurD ligase, UMA, and D-glutamic acid in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl).

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of ATP solution in assay buffer.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Detection: Stop the reaction by adding 50 µL of Malachite Green reagent. This reagent will react with the inorganic phosphate produced during the reaction to generate a colored product.

  • Absorbance Measurement: After a 15-minute color development period at room temperature, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Understanding the Mechanism of Inhibition: A Kinetic Analysis

To further differentiate the inhibitory mechanisms of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and the standard inhibitor, enzyme kinetic studies are essential. By varying the concentration of one substrate while keeping the others constant, and measuring the initial reaction rates in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated.

cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E E ES ES E->ES k1 EI EI E->EI k3 S S S->ES I I I->EI ES->E k-1 ES->E kcat P P ES->P EI->E k-3 E2 E ES2 ES E2->ES2 k1 EI2 EI E2->EI2 k3 S2 S S2->ES2 I2 I I2->EI2 ESI2 ESI I2->ESI2 ES2->E2 k-1 ES2->E2 kcat ES2->ESI2 k4 P2 P ES2->P2 EI2->E2 k-3 EI2->ESI2 ESI2->ES2 k-4

Caption: Simplified models of competitive and non-competitive enzyme inhibition.

The expected outcomes from a kinetic analysis are:

  • Competitive Inhibitor: The Lineweaver-Burk plot will show lines that intersect at the y-axis, indicating that the inhibitor increases the apparent Km (Michaelis constant) but does not affect the Vmax (maximum reaction velocity). This is because the inhibitor competes with the substrate for the same active site.

  • Non-competitive Inhibitor: The Lineweaver-Burk plot will show lines that intersect on the x-axis, indicating that the inhibitor decreases the Vmax but does not affect the Km. This occurs because the inhibitor binds to an allosteric site, distinct from the active site, and can bind to both the free enzyme and the enzyme-substrate complex.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the comparative evaluation of a novel rhodanine-based inhibitor, 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, against a standard inhibitor of MurD ligase. The combination of IC50 determination and kinetic analysis provides a robust framework for characterizing the potency and mechanism of action of new chemical entities.

It is imperative to acknowledge the potential for rhodanine-based compounds to act as PAINS. Therefore, further validation through orthogonal assays, such as surface plasmon resonance (SPR) to confirm direct binding and cell-based antibacterial assays to demonstrate efficacy in a biological context, is highly recommended. These additional studies will provide a more complete picture of the therapeutic potential of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and its derivatives.

References

  • Mechanism of D-glutamic acid addition to UDP-N-acetylmuramoyl-L-alanine by MurD ligase. Biochemistry, [Link]

  • Rhodanine compounds as potential inhibitors of MurD ligase of Escherichia coli. Bioorganic & Medicinal Chemistry Letters, [Link]

  • Pan-assay interference compounds (PAINS) in medicinal chemistry: An update. Bioorganic & Medicinal Chemistry Letters, [Link]

  • A colorimetric method for the determination of phosphate. Analytical Biochemistry, [Link]

Validating Specific Binding of Rhodanine Derivatives vs. Promiscuous Inhibition: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rhodanine Conundrum in Drug Discovery

Rhodanine (2-thioxothiazolidin-4-one) derivatives represent a classic paradox in medicinal chemistry. On one hand, they are considered "privileged scaffolds," having yielded clinically approved drugs like the aldose reductase inhibitor epalrestat[1]. On the other hand, they are notoriously flagged as Pan-Assay Interference Compounds (PAINS)[2].

The primary culprit behind their frequent, artifactual hit rates in high-throughput screening (HTS) is promiscuous inhibition via colloidal aggregation [3]. At micromolar concentrations, many hydrophobic rhodanines self-associate into large colloidal particles (30–400 nm) that non-specifically sequester and partially denature target proteins[4]. Furthermore, the exocyclic double-bonded sulfur atom provides a high density of interaction sites, increasing the risk of off-target polar interactions[2].

For drug development professionals, discarding all rhodanine hits risks losing potent, viable leads. Conversely, advancing an aggregator wastes immense time and resources. This guide provides a self-validating, causality-driven experimental framework to decisively distinguish specific target engagement from promiscuous aggregation.

Mechanistic Causality: Specific Binding vs. Colloidal Aggregation

To design a robust validation protocol, we must first understand the biophysical causality separating specific inhibitors from aggregators.

  • Specific Binders: Operate below their Critical Aggregation Concentration (CAC). They engage the target's active or allosteric site with a 1:1 stoichiometry. The binding is driven by defined pharmacophore interactions (hydrogen bonding,

    
    -
    
    
    
    stacking) and follows standard Michaelis-Menten or tight-binding kinetics.
  • Promiscuous Aggregators: Driven by the hydrophobic effect, these molecules self-assemble into colloids in aqueous buffers[5]. The colloids present a highly adsorptive surface. When a protein collides with the aggregate, it adsorbs and unfolds, leading to enzyme inhibition. Because a single colloid can sequester hundreds of protein molecules, the stoichiometry is highly skewed, and the dose-response curves exhibit unusually steep Hill slopes[6].

Mechanism Rhodanine Rhodanine Derivative Monomer Monomeric State (< CAC) Rhodanine->Monomer Low Conc. / Favorable Solvation Colloid Colloidal Aggregate (> CAC) Rhodanine->Colloid High Conc. / Hydrophobic Effect Specific Specific Target Pocket Monomer->Specific 1:1 Stoichiometry Reversible NonSpecific Non-Specific Adsorption & Partial Denaturation Colloid->NonSpecific Protein Sequestration Steep Hill Slope

Caption: Mechanistic divergence of rhodanine derivatives into specific monomers vs. promiscuous colloidal aggregates.

The Self-Validating Experimental Workflow

To prove specific binding, a protocol must actively attempt to break the compound's inhibitory effect using conditions that disrupt non-specific interactions. If the inhibition persists, the binding is specific.

The Detergent-Sensitivity Assay

The gold standard for identifying aggregate-based inhibitors is the addition of a non-ionic detergent, such as Triton X-100[7].

  • The Causality: Non-ionic detergents disrupt the hydrophobic forces holding the colloidal aggregate together. At 0.01% (v/v), Triton X-100 is below the concentration that would denature most target proteins, but sufficient to break apart small-molecule colloids. If a rhodanine's IC

    
     increases by >10-fold upon detergent addition, it is a promiscuous aggregator[8].
    
Enzyme Concentration Dependence
  • The Causality: In standard specific inhibition (where [Inhibitor]

    
     [Enzyme]), increasing the enzyme concentration 10-fold should minimally impact the IC
    
    
    
    . However, because colloids inhibit by surface adsorption, increasing the enzyme concentration rapidly saturates the aggregate surface. This causes a massive rightward shift in the apparent IC
    
    
    [9].
Orthogonal Counter-Screening
  • The Causality: Specific inhibitors rely on precise pocket geometry. Aggregators do not care about pocket shape; they adsorb proteins globally. Counter-screening against an unrelated, robust monomeric enzyme—such as AmpC

    
    -lactamase—will reveal promiscuity. A true specific rhodanine will show no activity against 
    
    
    
    -lactamase[10].

Workflow Hit Rhodanine Hit Identified InSilico In Silico Triage (Aggregator Advisor) Hit->InSilico Detergent Detergent Assay (+ 0.01% Triton X-100) InSilico->Detergent Enzyme Enzyme Conc. Assay (10x Target Protein) Detergent->Enzyme IC50 stable Promiscuous Promiscuous Aggregator Detergent->Promiscuous IC50 shifts >10x Counter Counter-Screen (AmpC β-lactamase) Enzyme->Counter IC50 stable Enzyme->Promiscuous IC50 shifts >10x Biophys Biophysical Validation (DLS & SPR) Counter->Biophys No off-target inhibition Counter->Promiscuous Inhibits off-target Specific Specific Binder Validated Biophys->Specific 1:1 Binding Kinetics Biophys->Promiscuous Colloids detected (>30nm)

Caption: Self-validating triage workflow to differentiate specific rhodanine binders from promiscuous aggregators.

Step-by-Step Methodologies

Protocol A: Triton X-100 Detergent-Sensitivity Assay

Adapted from the Shoichet Laboratory standards[7].

  • Preparation: Prepare the standard assay buffer for your target enzyme. Split into two batches: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Compound Dilution: Serially dilute the rhodanine derivative in DMSO. Ensure the final DMSO concentration in the assay remains constant (typically

    
     1%).
    
  • Pre-incubation: Incubate the target enzyme with the rhodanine dilutions in both Buffer A and Buffer B for 15 minutes at room temperature. (Note: Aggregation-based inhibition is highly time-dependent; pre-incubation ensures colloid-protein interaction).

  • Initiation: Add the substrate to initiate the reaction.

  • Readout & Analysis: Measure reaction velocity. Calculate the IC

    
     and Hill slope for both conditions.
    
  • Validation Check: An IC

    
     shift of 
    
    
    
    10-fold in Buffer B indicates promiscuous aggregation.
Protocol B: Counter-Screening with AmpC -Lactamase
  • Enzyme Setup: Prepare 1 nM AmpC

    
    -lactamase in 50 mM potassium phosphate buffer (pH 7.0).
    
  • Compound Addition: Add the rhodanine derivative at a high concentration (e.g., 50

    
    M).
    
  • Substrate Addition: Add 100

    
    M nitrocefin (a chromogenic cephalosporin substrate).
    
  • Measurement: Monitor absorbance at 482 nm for 5 minutes.

  • Validation Check: If the rhodanine inhibits

    
    -lactamase cleavage of nitrocefin, it is a promiscuous binder[10].
    
Protocol C: Dynamic Light Scattering (DLS)
  • Sample Prep: Dilute the rhodanine to 10x its IC

    
     concentration in filtered (0.22 
    
    
    
    m) assay buffer (without enzyme).
  • Measurement: Place the sample in a DLS cuvette. Measure the scattering intensity and hydrodynamic radius at 25°C.

  • Validation Check: The presence of particles with a radius between 30 nm and 400 nm directly confirms colloidal aggregation[9].

Data Presentation: Comparative Profiling

To objectively evaluate a rhodanine derivative, summarize the validation metrics against a known specific inhibitor and a known aggregator (e.g., Congo Red).

Validation MetricSpecific Rhodanine BinderPromiscuous Rhodanine AggregatorCausality / Rationale
Dose-Response Hill Slope ~1.0> 1.5 (Steep)Colloids sequester multiple enzymes simultaneously, violating 1:1 stoichiometry.
IC

Shift (+ 0.01% Triton X-100)

2-fold shift

10-fold shift (Loss of activity)
Detergent micelles disrupt the hydrophobic colloid, releasing the functional enzyme.
IC

Shift (10x Enzyme Conc.)

2-fold shift

10-fold shift
Higher enzyme concentrations rapidly saturate the limited surface area of the colloids.

-Lactamase Counter-Screen
No inhibitionStrong inhibitionAggregators non-specifically adsorb any available protein, regardless of pocket geometry.
Dynamic Light Scattering (DLS) No particles detectedParticles 30–400 nm detectedDirect biophysical observation of self-assembled colloidal particles in solution.

Conclusion

Rhodanine derivatives should not be automatically discarded as PAINS, nor should their initial HTS hits be blindly trusted. By implementing a self-validating pipeline—anchored by detergent-sensitivity assays, enzyme concentration modulation, and robust counter-screens—application scientists can confidently isolate true privileged scaffolds. This rigorous approach ensures that downstream drug development resources are invested exclusively in compounds with genuine, target-specific mechanistic causality.

References

  • Mendgen, T., Steuer, C., & Klein, C. D. (2012). Privileged Scaffolds or Promiscuous Binders: A Comparative Study on Rhodanines and Related Heterocycles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(2), 743-753. URL:[Link][2][11]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. URL:[Link][4][9]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. URL: [Link][7][12]

Sources

Selectivity Profile of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid Against Kinase Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid scaffold—a specialized rhodanine derivative—has garnered significant attention in targeted kinase inhibition. While historical literature often flagged rhodanines as Pan-Assay Interference Compounds (PAINS), modern structural optimizations have yielded highly selective, ATP-competitive inhibitors. This guide provides a critical comparison of this scaffold's performance across diverse kinase panels (ALK5, ASK1, Haspin, and GSK-3), detailing the structure-activity relationships (SAR) and self-validating experimental protocols required to generate trustworthy pharmacological data.

Kinase Selectivity Profile: Comparative Efficacy

The addition of a benzoic acid moiety at the N3 position of the rhodanine ring restricts conformational flexibility compared to aliphatic chains (e.g., acetic or propanoic acids). This rigidity is a primary driver of kinase selectivity, allowing the molecule to anchor deeply within specific ATP-binding pockets.

Below is a comparative analysis of optimized rhodanine-benzoic acid derivatives (and closely related structural analogs) against key kinase targets.

Table 1: In Vitro Kinase Inhibition Profile of Rhodanine Derivatives vs. Reference Standards
Target KinaseRepresentative Rhodanine DerivativeObserved IC₅₀ / ActivityReference StandardStandard IC₅₀
ALK5 (TGF-β RI) Imidazo-thiadiazole rhodanine acetic acid (Cmpd 6d)0.0012 µMSB4315420.094 µM
p38α Imidazo-thiadiazole rhodanine acetic acid (Cmpd 6d)>10 µM (91% inhib. at 10µM)SB2035800.050 µM
ASK1 Rhodanine alkanoic acids (Cmpds 41/42)190 µMSelonsertib0.010 µM
Haspin / Nek11 Indole-rhodanine benzoic acid (Cmpd 5g)Active (In silico Pa > 0.7)CHR-64940.002 µM
GSK-3 Ethylidene-rhodanine hexanoic acidActive ModulatorCHIR-990210.005 µM

Data synthesized from established biochemical assays 1, 2, 3, 4.

Mechanistic Insights: The ALK5/TGF-β Axis

The most profound selectivity observed for this scaffold is against ALK5 (Activin receptor-like kinase 5). The 2-(4-oxo-2-thioxothiazolidin-3-yl) core acts as a potent hydrogen bond acceptor/donor system within the ATP-binding hinge region of the kinase. By outcompeting ATP, the compound halts the downstream phosphorylation of Smad2/3, effectively shutting down TGF-β-induced fibrotic and oncogenic transcription 1.

G TGFB TGF-β Ligand Receptor TGF-β Type II / ALK5 Receptor Complex TGFB->Receptor Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Inhibitor Rhodanine-Benzoic Acid Derivative Inhibitor->Receptor ATP-competitive inhibition Nucleus Nuclear Translocation & Gene Transcription Smad23->Nucleus

Mechanism of ALK5 inhibition by rhodanine derivatives in TGF-β signaling.

Experimental Protocols: Self-Validating Kinase Profiling

As an Application Scientist, I must stress a critical caveat: Rhodanines are notorious for false positives . They can form colloidal aggregates, act as Michael acceptors, or exhibit auto-fluorescence. To establish trustworthiness, your experimental design must be a self-validating system that actively rules out these artifacts.

Protocol: TR-FRET Kinase Assay with PAINS Counter-Screening

Causality Check: Why TR-FRET? Traditional fluorescence assays are highly susceptible to the intrinsic color/fluorescence of the rhodanine core. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing the short-lived auto-fluorescence of the compound to decay, isolating only the true biological signal.

Step 1: Compound Preparation & Aggregation Control

  • Dissolve the 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid derivative in 100% anhydrous DMSO to a 10 mM stock.

  • Perform a 3-fold serial dilution in an assay buffer containing 0.01% Triton X-100 . Expert Insight: The inclusion of a non-ionic detergent (Triton X-100) is non-negotiable. It prevents the rhodanine from forming colloidal aggregates that non-specifically sequester the kinase, ensuring that any observed IC₅₀ is driven by true 1:1 stoichiometric binding.

Step 2: Kinase Reaction at Apparent Kₘ

  • Combine the target kinase (e.g., ALK5 or ASK1) with the compound in a 384-well microplate.

  • Initiate the reaction by adding the specific peptide substrate and ATP. Expert Insight: The ATP concentration must be set exactly at the apparent Kₘ for the specific kinase being tested. If ATP is too high, it will artificially mask the potency of the competitive inhibitor; if too low, it will generate artificially potent (false) IC₅₀ values.

Step 3: Signal Detection & Orthogonal Validation

  • Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and ULight-labeled tracer).

  • Incubate for 1 hour and read the plate on a multi-mode reader (Excitation: 320 nm, Emission: 665 nm).

  • Orthogonal Validation: For any compound showing an IC₅₀ < 1 µM, validate the binding kinetics using Surface Plasmon Resonance (SPR) to confirm reversible, 1:1 binding and rule out covalent modification via the thioxo group.

G Prep Compound Prep (+0.01% Triton X-100) Incubate Kinase Reaction (ATP at Km) Prep->Incubate Detection Signal Detection (TR-FRET) Incubate->Detection Analysis IC50 & Selectivity Mapping Detection->Analysis

Self-validating TR-FRET kinase profiling workflow with PAINS counter-screening.

Comparative Structural Analysis (SAR)

When comparing the 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid to its aliphatic counterparts (such as acetic or hexanoic acid derivatives), the benzoic acid derivative generally exhibits a distinct selectivity profile:

  • Steric Bulk and Hinge Binding: The planar aromatic ring of the benzoic acid moiety forces the molecule into a more rigid conformation. While this can decrease potency against kinases with narrow ATP pockets (like ASK1, where alkanoic acids perform better 2), it significantly enhances selectivity for kinases with accommodating hydrophobic sub-pockets, such as Haspin and Nek11 3.

  • GSK-3 Modulation: Extended aliphatic chains (e.g., hexanoic acid) attached to the N3 position of the rhodanine ring have been shown to induce degradation of GSK-3 via autophagy-dependent pathways, offering a unique mechanism distinct from traditional ATP-competitive inhibition 4. The benzoic acid analog, lacking this extended reach, relies purely on active-site occupation.

Conclusion

The 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid scaffold is a powerful, albeit challenging, tool in the kinase inhibitor arsenal. By employing rigorous, detergent-controlled TR-FRET assays and orthogonal SPR validation, researchers can bypass the PAINS-related pitfalls of the rhodanine core and leverage its exceptional hydrogen-bonding capacity to achieve high selectivity against targets like ALK5 and Haspin.

References

  • Design, synthesis and evaluation of small molecule imidazo[2,1- b ][1,3,4]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). PlumX.
  • Current Chemistry Letters - Growing Science. Growing Science.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv
  • US20220185805A1 - Novel compound modulating gsk-3 activity.

Sources

A Comparative Guide to the Biological Activity of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid and Structurally Related Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the available biological data for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, a member of the versatile rhodanine class of heterocyclic compounds. By objectively comparing its performance with structurally similar alternatives and providing detailed experimental protocols, this document aims to facilitate reproducible research and inform drug discovery efforts.

Introduction: The Promise of the Rhodanine Scaffold

The rhodanine core, a 2-thioxothiazolidin-4-one, is a well-established "privileged scaffold" in medicinal chemistry, known for conferring a wide range of biological activities to its derivatives.[1] These activities include antimicrobial, antiviral, anticancer, and antidiabetic properties.[2] The versatility of the rhodanine ring allows for substitutions at various positions, primarily at the N-3 and C-5 positions, leading to a vast chemical space for the development of novel therapeutic agents. This guide focuses on N-3 substituted rhodanine derivatives, specifically those bearing a benzoic acid moiety, and compares their biological profiles.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following tables summarize the available biological data for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and selected alternative rhodanine derivatives. The choice of comparators is based on structural similarity and the availability of reproducible experimental data.

Table 1: Comparative Anticancer Activity of Rhodanine Derivatives

CompoundStructureCell LineAssayActivity (IC₅₀/GI₅₀)Reference
2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acidK-562 (Leukemia)Not SpecifiedGrowth Percentage: 57.14[3]
Alternative 1: 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acidMRSA, P. aeruginosa, E. coliMicrodilutionPotent antibacterial[4]
Alternative 2: 3-Aryl-rhodanine benzoic acid derivative (Compound 33)3-Aryl-rhodanine benzoic acid derivativeMDA-MB-231, K562, PC-3AntiproliferativeSubmicromolar Kᵢ for Bcl-2[5]
Alternative 3: 2-Aryl-4-oxo-thiazolidin-3-yl amide (Compound 8)2-Aryl-4-oxo-thiazolidin-3-yl amideDU-145, PC-3, LNCaP, PPC-1, TSUAntiproliferativePotent and selective[6]

Table 2: Comparative Antimicrobial Activity of Rhodanine Derivatives

CompoundStructureOrganismAssayActivity (MIC)Reference
2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acidData Not Available---
Alternative 1: 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acidMRSA, P. aeruginosa, E. coliMicrodilutionMore potent than reference drugs against MRSA[4]
Alternative 2: (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8)(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativeGram-positive & Gram-negative bacteriaMicrodilutionMIC: 0.004–0.03 mg/mL[7]
Alternative 3: Halogenated 2-arylimino-3-aryl-thiazolidine-4-ones with benzoic acidHalogenated 2-arylimino-3-aryl-thiazolidine-4-ones with benzoic acidAntibacterialNot SpecifiedNot Specified[8]

Mechanism of Action: A Focus on Enzyme Inhibition

The diverse biological activities of rhodanine derivatives often stem from their ability to inhibit various enzymes. For instance, some derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[9] Others have shown inhibitory activity against bacterial enzymes, contributing to their antimicrobial effects. The benzoic acid moiety in 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid can potentially participate in key interactions with the active sites of target enzymes.

The following diagram illustrates a generalized mechanism of action for rhodanine derivatives as enzyme inhibitors.

Rhodanine_MoA cluster_0 Rhodanine Derivative cluster_1 Target Enzyme Rhodanine Rhodanine Core Substituent Substituent (e.g., Benzoic Acid) ActiveSite Enzyme Active Site Rhodanine->ActiveSite Inhibition BindingPocket Binding Pocket Substituent->BindingPocket Binding Interaction

Caption: Generalized interaction of a rhodanine derivative with a target enzyme.

Experimental Methodologies for Reproducible Data

To ensure the reproducibility of the biological data presented, this section details the standard experimental protocols employed in the evaluation of rhodanine derivatives.

Synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid

The synthesis of N-substituted rhodanine derivatives typically involves the reaction of an amine with carbon disulfide and a haloacetic acid derivative. A general synthetic scheme is presented below.

Synthesis_Workflow Start 2-Aminobenzoic Acid Reaction Cyclization Reaction Start->Reaction Reagent1 Carbon Disulfide (CS₂) Reagent1->Reaction Reagent2 Chloroacetic Acid Reagent2->Reaction Product 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid Reaction->Product

Sources

A Comparative Guide to Bioisosteric Replacements for the Benzoic Acid Moiety in Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Rhodanine-based compounds are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] A frequent structural feature in many potent rhodanine derivatives is a benzoic acid moiety, which is often crucial for target engagement. However, the carboxylic acid group can introduce challenges related to pharmacokinetics and metabolism, such as limited membrane permeability and the formation of reactive acyl glucuronides.[3][4] This guide provides a comprehensive comparison of various bioisosteric replacements for the benzoic acid group in rhodanine derivatives. We will delve into the scientific rationale behind these substitutions, present comparative experimental data, and provide detailed protocols for synthesis and evaluation, empowering researchers to optimize their drug discovery campaigns.

The Strategic Importance of the Benzoic Acid Moiety and the Rationale for its Replacement

The rhodanine scaffold is a privileged structure in drug discovery, with derivatives showing promise as anticancer, antimicrobial, and antidiabetic agents.[1][2] In many of these compounds, a benzoic acid substituent, often attached at the C5-position via a benzylidene linker, plays a pivotal role in biological activity.[5][6] The carboxylate group is an excellent hydrogen bond acceptor and can form critical ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's active site.

Despite its importance for pharmacodynamics, the carboxylic acid functional group has well-documented liabilities:

  • Poor Physicochemical Properties: The ionizable nature of carboxylic acids can lead to low cell permeability and reduced oral bioavailability.[3][7]

  • Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation. The resulting acyl glucuronides can be chemically reactive, potentially leading to idiosyncratic drug toxicities.[3][8]

  • Limited Intellectual Property Space: The prevalence of this moiety necessitates novel strategies to create new chemical entities.[3]

Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a powerful strategy to mitigate these issues while preserving or enhancing biological activity.[9]

A Comparative Analysis of Key Bioisosteric Replacements

The selection of a suitable bioisostere is highly context-dependent, and screening a panel of options is often necessary to identify the optimal replacement for a given drug target.[3] Below, we compare the most common and effective bioisosteres for the benzoic acid moiety.

Acidic Bioisosteres: Mimicking the Carboxylate

These bioisosteres retain an acidic proton and can form similar ionic and hydrogen-bonding interactions as the parent carboxylic acid.

The 5-substituted 1H-tetrazole is arguably the most widely used carboxylic acid bioisostere.[10] Its pKa (around 4.5-4.9) is very similar to that of a benzoic acid, allowing it to exist in an anionic form at physiological pH and replicate key binding interactions.[8][9]

Key Advantages:

  • Metabolic Stability: Tetrazoles can undergo N-glucuronidation, but these metabolites are generally less reactive than acyl glucuronides.[3]

  • Improved Lipophilicity: Anionic tetrazoles are typically more lipophilic than the corresponding carboxylates, which can be favorable for cell penetration.[11]

  • Proven Track Record: Numerous FDA-approved drugs, such as the angiotensin II receptor blocker Losartan, successfully employ a tetrazole as a carboxylic acid surrogate, demonstrating its clinical viability.[9][10]

Considerations:

  • While more lipophilic, the increased hydrogen bonding capacity of tetrazoles can sometimes lead to high desolvation energies, which may not always translate to improved membrane permeability.[9]

  • The tetrazole ring is larger than a carboxylate, and its hydrogen-bond environment extends further from the core of the molecule, which requires sufficient space in the target's active site.[8]

Data Snapshot: Tetrazole vs. Carboxylic Acid in PTP1B Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) is a key target for type 2 diabetes.[12] Studies on PTP1B inhibitors have shown that replacing a crucial carboxylic acid with a tetrazole can maintain potency while improving cellular activity.

Compound MoietyPTP1B Inhibition (Kᵢ)Caco-2 PermeabilityCellular Activity
Dicarboxylic Acid2.0 µMLowMinimal
Ortho-Tetrazole Analog 2.0 µM Significantly Higher Enhanced

Table 1: Comparison of a dicarboxylic acid PTP1B inhibitor with its tetrazole bioisostere. The tetrazole analog maintained equipotency while demonstrating superior cell permeability and activity. Data sourced from Liljebris et al., 2002.[12]

The N-acylsulfonamide group (R-CO-NH-SO₂-R') has emerged as a highly effective carboxylic acid mimic.[13] Its acidity can be tuned by the substituent on the sulfonamide nitrogen, with pKa values typically ranging from 3.5 to 4.5.[13]

Key Advantages:

  • Stronger Hydrogen Bonding: The two oxygen atoms of the sulfonamide can participate in multiple hydrogen bond interactions, sometimes leading to a significant increase in potency compared to the parent carboxylic acid.[9]

  • Versatility: This moiety is found in several approved drugs, including the HCV protease inhibitor Grazoprevir and the cystic fibrosis drug Elexacaftor, highlighting its broad applicability.[13]

  • Improved Potency: In some systems, such as inhibitors of the anti-apoptotic proteins MCL-1 and BCL-xL, acylsulfonamides have demonstrated better binding affinities and improved cellular activity compared to their carboxylic acid counterparts.[14]

Data Snapshot: Acylsulfonamide in MCL-1/BCL-xL Inhibition

Compound MoietyMCL-1 Binding (Kᵢ)HL60 Cell Viability
Carboxylic Acid> 2.5 µMModerate Effect
Acylsulfonamide 800 nM Improved Effect

Table 2: An acylsulfonamide bioisostere shows improved binding affinity and greater anti-leukemic activity compared to the parent carboxylic acid in a dual inhibitor series. Data sourced from Ghattas et al., 2020.[14]

Other planar, acidic heterocycles can also serve as effective replacements.

  • 5-Oxo-1,2,4-oxadiazoles: These groups have pKa values around 6-7 and are reported to be more lipophilic than tetrazoles. This property has been exploited to increase the oral bioavailability of angiotensin II receptor antagonists.[3][9]

  • Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are weaker acids but are strong metal chelators. They have been used successfully as carboxylic acid bioisosteres, though they are more commonly employed for their metal-chelating properties.[3]

Neutral Bioisosteres: Exploring New Interactions

In some cases, the acidity of the benzoic acid is a liability that needs to be completely removed. Neutral bioisosteres can maintain target engagement through different, non-ionic interactions.

  • Rationale: This strategy is particularly useful for improving distribution to the central nervous system (CNS), where charged molecules face significant barriers.[4] These replacements rely on forming hydrogen bonds or engaging in less common interactions, such as cation-π interactions with arginine or lysine residues.[4]

  • Examples: Electron-rich aromatic rings can form favorable cation-π interactions with key basic residues in a binding site. Other functional groups like sulfonamides or even oxetan-3-ol have been explored as neutral replacements that can still act as hydrogen bond donors and acceptors.[8][15] The success of this approach is highly dependent on the specific topology of the target's active site.

Experimental Workflows and Protocols

Trustworthy data is built on robust and reproducible experimental design. The following sections provide standardized protocols for the synthesis and evaluation of rhodanine derivatives and their bioisosteres.

Visualization of the Drug Discovery Workflow

The process of identifying a lead compound, diagnosing its liabilities, and optimizing it through bioisosteric replacement can be visualized as a logical workflow.

G cluster_0 Phase 1: Lead Identification cluster_1 Phase 2: Liability Assessment cluster_2 Phase 3: Bioisosteric Replacement Strategy cluster_3 Phase 4: Comparative Evaluation Start Identify Target (e.g., PTP1B, Aldose Reductase) Screen High-Throughput Screening or Rational Design Start->Screen Lead Identify Initial Hit: Rhodanine-Benzoic Acid Derivative Screen->Lead Assess_PK Assess ADME/Tox Properties (Permeability, Metabolism) Lead->Assess_PK Identify_L Identify Liability: Poor PK due to Carboxylic Acid Assess_PK->Identify_L Strategy Select Bioisostere Panel (Tetrazole, Acylsulfonamide, etc.) Identify_L->Strategy Synthesis Synthesize Analog Library Strategy->Synthesis Assay In Vitro Biological Assay (e.g., Enzyme Inhibition) Synthesis->Assay Compare Compare Activity & PK vs. Parent Compound Assay->Compare Optimized Optimized Lead Candidate Compare->Optimized

Caption: Workflow for Bioisosteric Replacement Strategy.

General Synthesis Protocol: Knoevenagel Condensation

The core synthesis of 5-benzylidene rhodanine derivatives typically involves a Knoevenagel condensation between a rhodanine core and an appropriate benzaldehyde.[16]

Step 1: Synthesis of N-Substituted Rhodanine Core (if not commercially available)

  • Many rhodanine precursors, such as rhodanine-3-acetic acid, are commercially available. If a custom N-substituent is needed, they can often be synthesized from a primary amine, carbon disulfide, and an α-haloacetic acid derivative.[17]

Step 2: Knoevenagel Condensation

  • To a solution of the rhodanine derivative (1.0 eq) and the desired benzaldehyde or bioisosteric aldehyde analog (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid), add a catalytic amount of a base (e.g., piperidine or sodium acetate, ~0.2 eq).[16][17]

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with cold solvent (e.g., ethanol) to remove unreacted starting materials.

  • Purify the product further by recrystallization or column chromatography if necessary.

  • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Representative Biological Assay: Aldose Reductase (ALR2) Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for diabetic complications.[5][18] Rhodanine-3-acetic acid derivatives are a well-established class of ALR2 inhibitors.[18][19]

Materials:

  • Purified human recombinant aldose reductase (ALR2)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)

  • Test compounds (parent benzoic acid and bioisosteric analogs) dissolved in DMSO

  • UV-Vis spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare the assay mixture in a 96-well UV-transparent plate. To each well, add phosphate buffer, NADPH solution, and the ALR2 enzyme solution.

  • Add the test compound at various concentrations (typically from a DMSO stock solution, ensuring the final DMSO concentration is ≤1%). Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Epalrestat).

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde, to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). This measures the rate of NADPH consumption.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The replacement of the benzoic acid moiety in rhodanine derivatives is a critical optimization strategy in modern drug discovery. While the 1H-tetrazole remains a reliable and well-validated bioisostere, groups like acylsulfonamides offer opportunities for enhanced potency through additional hydrogen bonding interactions. The choice of bioisostere is not a one-size-fits-all solution and must be guided by empirical data for the specific biological target. As our understanding of drug-target interactions deepens, the exploration of neutral and non-classical bioisosteres that engage in novel interactions like cation-π binding will likely become an increasingly important tool for developing the next generation of rhodanine-based therapeutics with superior "drug-like" properties.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Lv, K., et al. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online, 21(1), 1-20. Available from: [Link]

  • Bissy, D., et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Journal of Medicinal Chemistry, 47(22), 5435-5443. Available from: [Link]

  • Synfacts. (2024). High-Throughput Access to Libraries of N-Acylsulfamide Derivatives, a Bioisostere of Carboxylic Acids. Thieme, 20(10), 1145. Available from: [Link]

  • Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1969-1973. Available from: [Link]

  • Ghattas, M. A., et al. (2020). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances, 10(70), 42799-42807. Available from: [Link]

  • Wikipedia. (n.d.). Acylsulfonamide. Available from: [Link]

  • Ghattas, M. A., et al. (2020). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. PMC, 10(70), 42799-42807. Available from: [Link]

  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available from: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Available from: [Link]

  • ResearchGate. (n.d.). A New Synthesis Strategy for Rhodanine and Its Derivatives. Available from: [Link]

  • Patel, D. H., et al. (2015). Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. Chemical Biology & Drug Design, 85(2), 209-220. Available from: [Link]

  • Scribd. (n.d.). Synthesis of Rhodanine Derivatives. Available from: [Link]

  • RSC Publishing. (2014). Expression of concern: An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances, 4, 4909-4916. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI, 27(22), 7949. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Scirp.org, 9(12), 999-1014. Available from: [Link]

  • Szychowski, K. A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Semantic Scholar. Available from: [Link]

  • Maccari, R., et al. (2015). Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: synthesis, functional evaluation. UNIPI. Available from: [Link]

  • Chen, Y. J., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 55-61. Available from: [Link]

  • Rehman, S., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. BMC Chemistry, 15(1), 28. Available from: [Link]

  • Liljebris, C., et al. (2002). Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity. Journal of Medicinal Chemistry, 45(9), 1785-1798. Available from: [Link]

  • Xu, Z., et al. (2017). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Current Topics in Medicinal Chemistry, 17(10), 1184-1206. Available from: [Link]

  • ResearchGate. (2021). Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies. Available from: [Link]

Sources

Safety Operating Guide

2-(4-Oxo-2-thiOxothiazolidin-3-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, you frequently utilize rhodanine derivatives like 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (also known as 3-(2-carboxyphenyl)rhodanine). The rhodanine core (2-thioxo-4-thiazolidinone) is a highly privileged scaffold in medicinal chemistry, often utilized in aldol condensations to synthesize biologically active inhibitors[1].

However, its structural features—specifically the exocyclic thioxo group, the endocyclic sulfur atom, and the benzoic acid moiety[2]—present unique logistical and safety challenges at the end of the compound's lifecycle. Improper disposal not only violates environmental regulations but poses immediate exposure risks to laboratory personnel.

This guide provides a causality-driven, self-validating operational protocol for the safe handling, spill containment, and disposal of this specific chemical class.

Physicochemical & Hazard Profiling

To manage a chemical safely, you must first understand the physical and chemical mechanisms that drive its reactivity.

PropertyValue / CharacteristicOperational Implication
Chemical Class Thiazolidine / Rhodanine derivativeOften acts as a promiscuous binder in biological systems; requires handling as a potentially toxic active pharmaceutical ingredient (API) scaffold[3].
Physical State Solid (Crystalline/Powder)High risk of aerosolization. Dry sweeping is strictly prohibited; requires wet-wiping or HEPA filtration during cleanup[4].
Sulfur Content High (Two S atoms per molecule)Combustion generates toxic SO₂ and SO₃. Incineration must utilize alkaline flue gas scrubbing[5].
Incompatibilities Strong oxidizers, strong basesThe benzoic acid moiety introduces mild acidity. Bulk mixing with strong bases risks exothermic neutralization[6].

Mechanistic Safety & Causality

Why do we treat this compound with highly specific disposal protocols?

  • The Sulfur Oxidation Hazard: The molecule contains two sulfur atoms (a thioether and a thiocarbonyl). When incinerated at standard municipal waste facilities, these atoms rapidly oxidize to generate sulfur dioxide (SO₂) and sulfur trioxide (SO₃). According to EPA guidelines for sulfur-containing organic compounds, disposal by incineration is effective, but it must be performed in equipment containing caustic scrubbers to prevent toxic atmospheric contamination[5].

  • Acid-Base Reactivity: The benzoic acid group renders the compound mildly acidic. While not violently reactive on its own, bulk accumulation in uncontrolled liquid waste carboys alongside strong bases can lead to localized exothermic neutralization and pressure buildup[6].

  • Aerosolization Risk: As a fine powder, rhodanine derivatives pose an inhalation hazard and can act as respiratory irritants[4].

Operational Spill Management: A Self-Validating Protocol

In the event of a benchtop spill, standard sweeping is insufficient and dangerous. We employ a self-validating protocol to ensure every action has a verifiable, physical endpoint.

Step 1: Containment and PPE Verification

  • Action: Don appropriate PPE (nitrile gloves, safety goggles, and an N95 or P100 particulate respirator). Isolate the spill area.

  • Causality: Rhodanine derivatives are recognized as biologically active[3]. Preventing inhalation of the fine powder is the primary safety directive.

Step 2: Wet-Wipe Deactivation (Powder Spills)

  • Action: Do not dry sweep. Dampen a highly absorbent pad with a compatible solvent (e.g., a 70/30 water/ethanol mix) to prevent dust generation, then gently wipe the powder from the outside in[4].

  • Causality: Dry sweeping aerosolizes the particulate. Wet-wiping traps the powder via surface tension and solvent binding.

Step 3: Self-Validation via pH Testing

  • Action: After removing the bulk material, wash the surface with a mild sodium bicarbonate solution, followed by DI water. Test the final rinse water on the surface with pH indicator paper.

  • Causality: The benzoic acid moiety is acidic. A neutral pH reading (pH 6.5–7.5) physically validates that no microscopic acidic chemical residue remains on the benchtop.

Step-by-Step Disposal Procedures

Legislation addressing waste disposal requirements differs by region, but the chemical realities of sulfur-containing organics remain constant.

Step 1: Segregation & Classification

  • Action: Segregate solid powder waste from liquid solvent waste. Do not mix with heavy metals or halogenated waste streams.

  • Causality: Mixing with incompatible waste streams complicates the incineration process. The high sulfur content dictates a specific, specialized destruction pathway[5].

Step 2: Primary and Secondary Containerization

  • Action: Place solid waste (including contaminated spill-cleanup materials) in a sealable, heavy-duty polyethylene bag. Place this bag inside a rigid, leak-proof HDPE secondary container.

  • Causality: Double-containment prevents accidental puncture and subsequent aerosolization during transit to the waste management facility[6].

Step 3: Manifesting and Vendor Handoff

  • Action: Label the container explicitly as "Hazardous Organic Waste - Contains High Sulfur." Ensure the waste manifest notes the need for controlled incineration with flue gas scrubbing.

  • Causality: Alerting the vendor ensures the waste is routed to a specialized incinerator equipped with caustic scrubbers, neutralizing SOx gases before they reach the atmosphere[5].

Disposal Workflow Visualization

G Start 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid Waste Generation Solid Solid Powder Waste Start->Solid Liquid Solvent/Solution Waste Start->Liquid SolidPack Double-bag in heavy-duty PE Place in HDPE secondary container Solid->SolidPack LiquidPack Collect in compatible organic waste jug (e.g., PTFE/HDPE) Liquid->LiquidPack Labeling Label: 'Hazardous Organic Waste' Explicitly note: 'Contains High Sulfur' SolidPack->Labeling LiquidPack->Labeling Incineration High-Temperature Incineration (Requires Alkaline Flue Gas Scrubbing) Labeling->Incineration

Workflow for the segregation, packaging, and disposal of sulfur-containing rhodanine waste.

References

  • Rhodanine carboxylic acids as novel inhibitors of histoneacetyltransferases - SciSpace -[Link]

  • Rhodanine - Wikipedia - [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA - [Link]

  • Rhodanine | C3H3NOS2 | CID 1201546 - PubChem - NIH - [Link]

Sources

Comprehensive Handling Guide: Personal Protective Equipment for 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid lacks extensive, publicly available toxicological data. Therefore, it is imperative to adopt a conservative safety posture, treating the substance as a Particularly Hazardous Substance (PHS) until comprehensive data becomes available. This guide provides a framework for risk mitigation through the rigorous application of engineering controls and the correct selection and use of Personal Protective Equipment (PPE), ensuring the safety of all laboratory personnel.

Foundational Safety: Hazard Assessment and the Hierarchy of Controls

The molecular structure, featuring a benzoic acid moiety and a thioxothiazolidine core, suggests potential for skin and eye irritation, and possible unknown biological activity. Benzoic acid itself is known to cause skin irritation and serious eye damage.[1][2][3] Consequently, all handling procedures must be predicated on a thorough risk assessment.

The most effective method for mitigating risk is the Hierarchy of Controls, which prioritizes systematic safety measures over reliance on PPE alone. PPE is the final, essential barrier between the researcher and the hazard.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE cluster_1 Workflow: Weighing and Solubilization Prep Step 1: Preparation - Verify fume hood certification. - Don all required PPE. Weigh Step 2: Weighing - Use ventilated enclosure. - Handle powder with care. Prep->Weigh Transfer Step 3: Transfer & Solubilization - Add solvent slowly. - Keep sash at lowest level. Weigh->Transfer Cleanup Step 4: Decontamination - Wipe all surfaces. - Dispose of outer gloves. Transfer->Cleanup Waste Step 5: Waste Disposal - Segregate and label all waste. Cleanup->Waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Oxo-2-thiOxothiazolidin-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Oxo-2-thiOxothiazolidin-3-yl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.